molecular formula C13H25N3O4 B161344 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine CAS No. 1854-23-5

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Cat. No.: B161344
CAS No.: 1854-23-5
M. Wt: 287.36 g/mol
InChI Key: XPGDDCOXMUFUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-(ethyl-2-nitropropane-1,3-diyl)bismorpholine is a C-nitro compound that is a bismorpholine consisting of two morpholinomethyl groups bonded to C-1 of 1-nitropropane. It has a role as an allergen. It is a member of morpholines and a C-nitro compound.

Properties

IUPAC Name

4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4/c1-2-13(16(17)18,11-14-3-7-19-8-4-14)12-15-5-9-20-10-6-15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGDDCOXMUFUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034746
Record name 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, 2% active ingredient of Bioban P-147; [Reference #1]
Record name Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11585
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1854-23-5
Record name 4,4′-(2-Ethyl-2-nitro-1,3-propanediyl)bis[morpholine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-(2-ETHYL-2-NITRO-1,3-PROPANEDIYL)BISMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKD3T9KQ74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5)

[1][2][3][4]

Part 1: Executive Summary & Core Directive

Compound Identity: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine CAS Number: 1854-23-5 Primary Commercial Formulation: Bioban™ P-1487 (approx. 20% w/w component) Functional Class: Antimicrobial Agent, Bactericide, Fungicide, Formaldehyde Releaser.[1][2][3]

Directive for Drug Development Professionals: While not a pharmaceutical active ingredient (API) for therapeutic use, this compound is a critical process auxiliary and environmental toxicant relevant to pharmaceutical manufacturing. It is widely used to preserve water-based cooling systems, metalworking fluids (MWFs), and industrial slurries.

Relevance to the Audience:

  • Process Safety: Understanding its hydrolysis and formaldehyde release mechanism is essential for maintaining facility safety standards (OSHA/REACH compliance).[2]

  • Contamination Control: Residues in process water (e.g., heat exchanger leaks) can introduce trace formaldehyde or morpholine into the manufacturing stream, requiring robust detection methods.

  • Toxicology: As a skin sensitizer and carcinogen precursor (formaldehyde), it requires strict handling protocols in R&D and pilot plant environments.

Part 2: Chemical Identity & Physicochemical Profile[3]

This compound is a Mannich base derived from the condensation of a nitroalkane, formaldehyde, and a secondary amine.

PropertyData / Description
IUPAC Name 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)bismorpholine
Molecular Formula C₁₃H₂₅N₃O₄
Molecular Weight 287.36 g/mol
Appearance Yellow to brown oily liquid (often in mixture)
Solubility Soluble in water (hydrolyzes), alcohols, and aromatics.[1][2]
LogP ~0.1 (Estimated); indicates moderate hydrophilicity.[2]
Boiling Point ~350°C (Decomposes)
Stability Stable in anhydrous concentrates; hydrolyzes in aqueous media (pH dependent).[2]

Part 3: Synthesis & Manufacturing

The synthesis follows a double Mannich Reaction (nitro-Mannich).[2] The electron-withdrawing nitro group of 1-nitropropane activates the

2
Reaction Scheme

Reagents: 1-Nitropropane, Formaldehyde (aq), Morpholine.[2] Conditions: Basic catalysis (optional), 50–70°C, exothermic control.

SynthesisNitro1-Nitropropane(CH3CH2CH2NO2)InterIntermediate:2-Ethyl-2-nitropropane-1,3-diol(In situ)Nitro->Inter CondensationFormaldehyde2 eq. Formaldehyde(HCHO)Formaldehyde->Inter CondensationMorpholine2 eq. MorpholineMorpholine->Inter CondensationProduct4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine(CAS 1854-23-5)Inter->Product -H2OWater2 H2OInter->Water

Figure 1: Synthesis pathway via double Mannich condensation.[2]

Part 4: Mechanism of Action & Efficacy

The biocidal activity is dual-modal, making it highly effective against resistant bacterial strains (e.g., Pseudomonas) and fungi.

Formaldehyde Release (Hydrolysis)

In aqueous environments, the Mannich base equilibrium reverses. The rate of hydrolysis is pH- and temperature-dependent.[2]

  • Mechanism: The C-N bond adjacent to the morpholine ring cleaves, releasing formaldehyde (electrophilic cross-linker) and the amine.

  • Target: Formaldehyde cross-links microbial proteins and DNA.

Nitro-Group Redox Interference

The nitro group (-NO₂) and its organic backbone interact with microbial cell membranes and electron transport chains, disrupting cellular respiration independently of formaldehyde.[2]

Mechanismcluster_HydrolysisAqueous Hydrolysiscluster_BioBiological EffectCompoundParent Compound(CAS 1854-23-5)HCHOFormaldehyde(HCHO)Compound->HCHO Hydrolysis (pH < 8)MorphMorpholineCompound->MorphNitroAlk1-Nitropropane /Nitro-alcoholsCompound->NitroAlkMembraneMembrane PotentialDisruptionCompound->Membrane Direct InteractionProteinProtein/DNACross-linkingHCHO->Protein Electrophilic AttackDeathMicrobial Cell DeathProtein->DeathMembrane->Death

Figure 2: Dual-mode mechanism of action: Hydrolysis and direct membrane interaction.[2]

Part 5: Analytical Methodologies

For researchers monitoring residues in process water or validating cleaning protocols, HPLC is the standard. Gas Chromatography (GC) is suitable but requires care due to thermal instability (decomposition to HCHO in the inlet).

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification of CAS 1854-23-5 in aqueous mixtures.[2]

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm) or Newcrom R1
Mobile Phase Isocratic: Acetonitrile (30%) / Water (70%) with 0.1% H₃PO₄ (Phosphoric Acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array at 215 nm (Primary) and 254 nm (Secondary)
Injection Vol 10–20 µL
Run Time ~15 minutes
Retention Time Expect elution between 5–10 mins (depends on exact organic ratio)

Sample Preparation:

  • Dilution: Dilute sample in Mobile Phase.

  • Filtration: Filter through 0.45 µm PTFE filter (Nylon may bind nitro-compounds).[2]

  • Stability: Analyze within 4 hours of preparation due to hydrolysis.

Protocol: Gas Chromatography (GC-MS)

Note: Use for identifying breakdown products (Morpholine, 1-Nitropropane).[2]

  • Inlet: Splitless, 200°C (Keep low to minimize thermal breakdown).

  • Column: DB-5ms or equivalent non-polar capillary.[2]

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    250°C.

Part 6: Safety, Toxicology & Regulatory

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Skin Sensitization: Category 1 (May cause allergic skin reaction).[2]

  • Carcinogenicity: Potential carcinogen (Category 1B/2) due to Formaldehyde release.[2]

Handling Protocols:

  • Engineering Controls: Handle only in a fume hood.

  • PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.

  • Deactivation: Neutralize spills with dilute sodium bisulfite (scavenges formaldehyde) followed by alkaline hydrolysis.[2]

Regulatory Status:

  • EPA (FIFRA): Registered pesticide (biocide).[2][4]

  • EU (REACH): Restricted under formaldehyde releaser guidelines.[2]

  • Pharma Impact: Must be validated as "absent" in final drug products if used in upstream manufacturing cooling systems.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2007).[2][4] Reregistration Eligibility Decision for Bioban P-1487.[2][5] EPA-HQ-OPP-2007-0553.[2] Retrieved from [Link][2]

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine (CAS 1854-23-5).[1][6][2][7][8] Retrieved from [Link][2]

  • Haz-Map. (n.d.). 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Occupational Exposure.[2] Retrieved from [Link][2]

  • SIELC Technologies. (2018).[2] HPLC Separation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.[1][2] Retrieved from [Link][2]

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Biocidal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is a highly effective, structurally complex heterocyclic compound utilized extensively in industrial microbiology and materials preservation. This whitepaper provides an in-depth analysis of its physicochemical properties, dual-action biocidal mechanisms, and the kinetically controlled synthesis pathways required for its manufacture. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical chemistry and field-proven application science.

Introduction and Chemical Identity

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a C-nitro bismorpholine derivative[1]. Widely recognized as a broad-spectrum antimicrobial agent, it is most commonly utilized as a primary active ingredient in industrial biocides, such as Bioban P-1487, where it is synergistically formulated with 4-(2-nitrobutyl)morpholine[2][3]. As an application scientist, understanding the behavior of this compound is critical for formulating stable metalworking fluids, preserving hydrocarbon fuels, and mitigating microbial resistance in complex aqueous systems[3].

Physicochemical and Structural Properties

The efficacy of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is deeply tied to its physicochemical profile. The molecule consists of two morpholinomethyl groups bonded to the C-1 carbon of 1-nitropropane[1]. This dual-morpholine substitution enhances its solubility profile in both aqueous and organic matrices, a critical feature for partitioning into the water-oil interfaces of fuel storage tanks and metalworking emulsions[2][3].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine
CAS Registry Number 1854-23-5
Molecular Formula C13H25N3O4
Molecular Weight 287.36 g/mol
Monoisotopic Mass 287.1845 Da
LogP 0.593
Physical State Liquid (Yellow to brown, mild fishy odor in commercial mixtures)

Mechanism of Biocidal Action

Unlike simple, single-target antibiotics, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine operates via a non-specific, dual-action biocidal mechanism[4]. This multi-target approach makes bacterial and fungal resistance highly unlikely.

  • Formaldehyde Release : Upon hydrolysis in aqueous microbial environments, the compound acts as a sustained formaldehyde donor. The released formaldehyde acts as a potent electrophile, crosslinking primary amines in microbial proteins and nucleic acids.

  • Nitro-alkane Reactivity : The residual nitro-alkane intermediate induces severe oxidative stress, rapidly depleting intracellular thiols (such as glutathione) and disrupting cellular respiration.

MOA A 4,4'-(2-Ethyl-2-nitrotrimethylene) dimorpholine B Aqueous Hydrolysis A->B C Formaldehyde Release B->C D Nitro-alkane Reactivity B->D E Protein Crosslinking C->E F Thiol Depletion D->F G Microbial Cell Death E->G F->G

Figure 1: Dual-action biocidal mechanism via formaldehyde release and nitro-alkane reactivity.

Chemical Synthesis and Manufacturing Protocol

The synthesis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine relies on a Mannich-type condensation reaction between 1-nitropropane, morpholine, and formaldehyde[5]. The reaction pathway is highly sensitive to kinetic and thermodynamic controls. While slow addition of formaldehyde favors the mono-substituted 4-(2-nitrobutyl)morpholine, rapid addition kinetically drives the reaction toward the dimorpholine derivative[5].

Synthesis A 1-Nitropropane + Morpholine (1:2) B Heating to 55-60°C A->B C Rapid Formaldehyde Addition (< 2.5 hours) B->C D Mannich Condensation (Holding Phase) C->D Kinetic Control E Phase Separation D->E F Dimorpholine Product E->F

Figure 2: Synthesis workflow of the dimorpholine derivative via kinetically controlled condensation.

Step-by-Step Synthesis Methodology
  • Reagent Preparation : Charge a jacketed, glass-lined reactor with 1-nitropropane and morpholine in a strict 1:2 molar ratio.

  • Thermal Regulation : Initiate mechanical agitation and elevate the reactor temperature to 55–60 °C[5].

    • Causality: Maintaining this specific thermal window provides the necessary activation energy for the condensation while preventing the thermal decomposition of the nitroalkane precursors.

  • Kinetic Formaldehyde Addition : Introduce 37% aqueous formaldehyde (2 molar equivalents) over a rapid addition period of strictly less than 2.5 hours[5].

    • Causality: Rapid addition saturates the reaction matrix, shifting the kinetic equilibrium to favor the double Mannich condensation, thereby maximizing the yield of the dimorpholine product over the mono-morpholine adduct[5].

  • Digestion Phase : Maintain the reaction mixture at 55–60 °C for an additional holding period of 2 to 4 hours[5].

    • Causality: This self-validating digestion step ensures the complete consumption of formaldehyde and allows any transient mono-adducts to fully convert into the target dimorpholine.

  • Phase Separation : Cool the mixture to ambient temperature. The product forms a distinct organic phase. Isolate the dimorpholine product via decantation or a separatory funnel.

Analytical Characterization and Formulation Stability

To ensure batch-to-batch consistency and regulatory compliance, the compound must be rigorously analyzed and intelligently formulated.

Reverse-Phase HPLC-MS Protocol
  • Column : High-resolution reverse-phase column (e.g., Newcrom R1, 3 µm particle size)[6].

  • Mobile Phase : Gradient of Acetonitrile (MeCN) and Water[6].

  • Modifier Selection : Add 0.1% Formic acid.

    • Causality: While phosphoric acid is traditionally used for UV-based HPLC to achieve sharp peak shapes, it is non-volatile and will foul Mass Spectrometry (MS) detectors. Formic acid is mandatory for MS-compatible applications to ensure proper ionization and system longevity[6].

Formulation Insights

When formulating this biocide into household or personal products, pH control is paramount. Patent literature indicates that maintaining the aqueous medium at a pH of less than 6.0 (optimally 3.5 to 5.6) significantly enhances the preservative efficacy of the morpholine/dimorpholine mixture against yeasts, molds, and bacteria[7][8].

Toxicology and Occupational Safety

While highly effective as a biocide, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine presents specific occupational hazards. It is formally classified as a skin sensitizer[2].

  • Allergic Contact Dermatitis : Repeated dermal exposure, particularly among machinists handling metalworking fluids, can induce allergic contact dermatitis[1][2]. The sensitization mechanism involves the compound acting as a hapten, binding to skin proteins and triggering a delayed Type IV hypersensitivity reaction[9].

  • Safety Protocols : Personnel must utilize nitrile or butyl rubber gloves, chemical splash goggles, and ensure adequate local exhaust ventilation to prevent vapor transport and dermal contact[9].

References

  • SIELC Technologies . "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine". URL: [Link]

  • Haz-Map . "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents". URL: [Link]

  • PubChem, National Institutes of Health . "4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279". URL:[Link]

  • PrepChem . "Synthesis of 2-nitrobutylmorpholine". URL:[Link]

  • Google Patents. "US4607036A - Preservative compositions employing anti-microbial morpholine derivatives".
  • U.S. Environmental Protection Agency (EPA) . "Reregistration Eligibility Decision for Bioban P-1487". URL:[Link]

  • Centers for Disease Control and Prevention (CDC) . "Health Hazard Evaluation Report 85-039-1723". URL:[Link]

  • Ataman Kimya . "VANTOCIL IB Antimicrobial Data". URL: [Link]

Sources

Technical Guide: Biological Activity & Application of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine , a specialized nitro-morpholine biocide.

Executive Summary

4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine (CAS No. 1854-23-5 ) is a potent antimicrobial agent primarily utilized in industrial preservation.[1][2] It functions as a formaldehyde-releasing biocide, providing broad-spectrum efficacy against bacteria and fungi in aqueous and hydrocarbon-based systems. Commonly found as a co-active ingredient in the commercial formulation Bioban™ P-1487 (typically ~20% concentration alongside ~70% 4-(2-nitrobutyl)morpholine), it is critical for preventing biomass accumulation in metalworking fluids, cooling systems, and fuels.

For drug development professionals, this compound serves as a reference point for formaldehyde-releasing mechanisms and contact sensitization toxicology , rather than a systemic therapeutic candidate. Its high reactivity and hydrolysis profile make it a standard for evaluating biocide stability and skin sensitization potential in industrial hygiene.

Chemical Characterization & Synthesis[3]

Structural Identity[4]
  • IUPAC Name: 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine[1][2][3][4][5][6]

  • Molecular Formula: C₁₃H₂₅N₃O₄[3]

  • Molecular Weight: 287.36 g/mol [3][4][7]

  • Physical State: Oily liquid (often in solution).

  • Solubility: Soluble in organic solvents; hydrolyzes in water.

Synthesis: The Double Mannich Reaction

The synthesis of this compound exemplifies a double Mannich condensation . The reaction involves the condensation of a primary nitroalkane (1-nitropropane) with two equivalents of formaldehyde and two equivalents of a secondary amine (morpholine).

Reaction Stoichiometry:



The electron-withdrawing nitro group acidifies the


-protons of the 1-nitropropane, allowing nucleophilic attack on the formaldehyde-amine iminium intermediates.

Mechanism of Action: Hydrolytic Formaldehyde Release[7]

The biological activity of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine is predicated on its instability in aqueous environments. It acts as a "masked" formaldehyde donor.

The Hydrolysis Pathway

Upon contact with water (present in microbial cytoplasm or the aqueous phase of emulsions), the hemiaminal ether linkages cleave. This hydrolysis is pH-dependent and releases the active biocidal species: Formaldehyde (HCHO).

  • Primary Hydrolysis: The C-N bonds linking the morpholine rings to the central nitro-propane scaffold break.

  • Release: This liberates free morpholine and generates unstable nitro-alcohol intermediates, which deformylate to release formaldehyde.

  • Cellular Damage: The released formaldehyde cross-links bacterial proteins and DNA (alkylation), disrupting essential enzymatic functions and cell division.

Visualization of Mechanism

The following diagram illustrates the degradation pathway and biological targets.

MechanismOfAction Compound 4,4'-(2-ethyl-2-nitro- 1,3-propanediyl)bismorpholine Intermediates Nitro-alcohol Intermediates + Free Morpholine Compound->Intermediates Slow Hydrolysis Water Aqueous Environment (Hydrolysis) Water->Compound Triggers Formaldehyde Formaldehyde (HCHO) (Active Biocide) Intermediates->Formaldehyde Deformylation Target1 Protein Cross-linking (Enzyme Inhibition) Formaldehyde->Target1 Target2 DNA Alkylation (Replication Arrest) Formaldehyde->Target2

Caption: Hydrolytic cascade of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine releasing formaldehyde active species.

Antimicrobial Spectrum & Efficacy[9][10][11]

The compound exhibits broad-spectrum activity, particularly effective against Gram-negative bacteria found in industrial fluids (e.g., Pseudomonas spp.).

Efficacy Data (Bioban P-1487 Mixture)

Note: Data typically reflects the commercial mixture (Bioban P-1487) due to the synergistic stability of the components.

Organism TypeTarget SpeciesMIC Range (ppm)Efficacy Note
Gram-Negative Pseudomonas aeruginosa500 - 1500Highly effective; overcomes slime/biofilm barriers.
Gram-Negative Escherichia coli200 - 600Rapid kill kinetics via protein fixation.
Gram-Positive Staphylococcus aureus200 - 800Effective, though slightly higher concentrations required.
Fungi/Yeast Candida albicans500 - 1000Fungistatic at lower doses; fungicidal at high doses.
Mold Aspergillus niger800 - 1500Prevents mycelial mat formation in fuel tanks.
Synergistic Interactions

In industrial formulations, this compound is often paired with isothiazolinones (CMIT/MIT). The fast-acting nature of isothiazolinones complements the sustained formaldehyde release of the nitro-morpholine, preventing rapid regrowth of resistant strains.

Toxicology & Safety Profile

For researchers handling this material, the toxicological profile is dominated by its hydrolysis products.

Skin Sensitization (Critical Hazard)
  • Classification: Strong Skin Sensitizer (Category 1).

  • Mechanism: The released formaldehyde acts as a hapten, reacting with skin proteins to form immunogenic complexes.

  • Clinical Manifestation: Allergic Contact Dermatitis (ACD). Machinists exposed to cutting fluids containing this biocide frequently report eczema and dermatitis.

Carcinogenicity & Genotoxicity
  • Formaldehyde Release: Formaldehyde is a known human carcinogen (IARC Group 1). Consequently, this compound is treated as a potential carcinogen in long-term exposure scenarios.

  • Genotoxicity: In vitro assays have shown clastogenic potential (chromosomal breaks), attributed entirely to the released formaldehyde.[6]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the efficacy of the biocide against specific industrial isolates.

Reagents:

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (for fungi).

  • Standardized bacterial inoculum (

    
     CFU/mL).
    
  • Stock solution of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine (dissolved in DMSO or sterile water immediately prior to use).

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the biocide in MHB in a 96-well microtiter plate. Range: 2000 ppm down to 15 ppm.

  • Inoculation: Add 10 µL of standardized inoculum to each well. Include a Growth Control (no biocide) and Sterility Control (no bacteria).

  • Incubation: Incubate at 35°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi).

  • Analysis: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

  • Validation: Plate 10 µL from clear wells onto agar to determine Minimum Bactericidal Concentration (MBC).

Protocol: Hydrolysis Rate Analysis (HPLC)

Purpose: To quantify stability and formaldehyde release rate.

Method:

  • Dissolution: Dissolve compound in buffered water (pH 7.0 and pH 9.0) at 1000 ppm.

  • Sampling: Aliquot samples at T=0, 1h, 6h, 24h.

  • Derivatization: React aliquots with 2,4-Dinitrophenylhydrazine (DNPH) to capture released formaldehyde.

  • Detection: Analyze via HPLC-UV (360 nm) using a C18 column.

    • Mobile Phase: Acetonitrile/Water (60:40).

    • Metric: Decrease in parent peak vs. appearance of Formaldehyde-DNPH adduct.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61279: 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine. PubChem. Available at: [Link]

  • German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission). (2025).[6] 4-(2-Nitrobutyl)morpholine and 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine: MAK-Begründung, Nachtrag. Available at: [Link]

  • Haz-Map. (2025). Bioban P-1487: Occupational Health Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Substance Registry Services: Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis-.[2][3] Available at: [Link]

  • Sielc Technologies. (2018). HPLC Separation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine. Available at: [Link]

Sources

Toxicological Profile: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

[1][2][3]

Executive Summary

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5) is a morpholine-based biocide and preservative.[1][2][3][4] It is rarely encountered as a pure isolated substance in industrial applications; rather, it is the secondary active component (~20%) of the commercial mixture known as Bioban P-1487 , with 4-(2-nitrobutyl)morpholine (~70-80%) acting as the primary component.

Its toxicological profile is defined by its mechanism as a formaldehyde releaser . Upon contact with aqueous environments or biological fluids, the compound hydrolyzes to release formaldehyde, morpholine, and nitro-alkane byproducts.[5] Consequently, its safety assessment is driven by the local effects of formaldehyde (sensitization, carcinogenicity, irritation) and the systemic effects of the nitro-moiety. It is classified as a strong skin sensitizer, a skin/eye corrosive, and a Category 2 Carcinogen (MAK) due to formaldehyde release.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of this compound is a prerequisite for predicting its bioavailability and environmental fate.

PropertyData
Chemical Name 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
CAS Number 1854-23-5
Synonyms Bioban P-1487 (component); Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis-
Molecular Formula C₁₃H₂₅N₃O₄
Molecular Weight 287.36 g/mol
Physical State Yellow to amber liquid (in commercial mixture)
Solubility Soluble in water (hydrolyzes); Soluble in organic solvents
Log K_ow ~0.6 (Low bioaccumulation potential)
Vapor Pressure Low (Commercial mixture VP ~1.07E-07 mmHg at 25°C)

Mechanism of Toxicity

The toxicity of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is not static; it is dynamic, resulting from its breakdown products.

Hydrolysis & Formaldehyde Release

The compound acts as a "masked" formaldehyde source. Under physiological conditions (pH 7.4) or in aqueous environments, the hemiaminal-like linkages destabilize.

Key Mechanistic Pathway:

  • Primary Hydrolysis: The dimorpholine structure releases one morpholine ring and formaldehyde, potentially forming the mono-morpholine derivative (4-(2-nitrobutyl)morpholine).

  • Secondary Hydrolysis: The remaining structure further degrades to release a second equivalent of formaldehyde, morpholine, and 1-nitropropane.

  • Toxicological Consequence: The released formaldehyde cross-links proteins (sensitization/carcinogenicity), while the nitro-alkanes can induce methemoglobinemia (though less common at biocidal concentrations).

HydrolysisPathwayParent4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine(CAS 1854-23-5)InterIntermediate:4-(2-nitrobutyl)morpholine(CAS 2224-44-4)Parent->Inter+ H2O (Hydrolysis)HCHO1Formaldehyde(Release 1)Parent->HCHO1ReleaseProductsTerminal Products:1-Nitropropane+ MorpholineInter->Products+ H2O (Hydrolysis)HCHO2Formaldehyde(Release 2)Inter->HCHO2Release

Figure 1: Stepwise hydrolysis pathway of the dimorpholine derivative, illustrating the release of formaldehyde at multiple stages.

Toxicological Data Profile

The following data aggregates endpoints from regulatory dossiers (ECHA, EPA) and occupational safety assessments (MAK Commission). Note: Due to the compound's ubiquitous presence in the Bioban P-1487 mixture, some values reflect the mixture's toxicity profile.

Acute Toxicity
EndpointResultClassification (GHS/CLP)
Oral LD50 (Rat) 620 mg/kg (approx)Acute Tox. 4 (Harmful if swallowed)
Dermal LD50 (Rabbit) ~420 - 600 mg/kgAcute Tox. 3 (Toxic in contact with skin)
Inhalation LC50 Data limited; mixture is harmfulAcute Tox. 4 (Harmful if inhaled)
Skin Corrosion Visible necrosis < 4 hoursSkin Corr. 1B/1C (Causes severe burns)
Eye Damage Irreversible corneal opacityEye Dam. 1 (Causes serious eye damage)
Sensitization (Critical Endpoint)

This compound is a potent contact allergen .

  • Mechanism: Haptenization via formaldehyde release and direct reactivity of the nitro-morpholine structure.

  • Cross-Reactivity: High cross-reactivity exists between the dimorpholine (CAS 1854-23-5) and the monomorpholine (CAS 2224-44-4). Individuals sensitized to one often react to the other.

  • Human Data: Occupational allergic contact dermatitis is frequently reported in machinists exposed to metalworking fluids containing this biocide.

Genotoxicity & Carcinogenicity[6]
  • Genotoxicity:

    • In vitro:[6] Clastogenic (induces chromosomal breaks) in mammalian cells. This effect is largely attributed to formaldehyde release.

    • In vivo: Micronucleus tests are generally negative or equivocal, likely due to rapid metabolic detoxification of formaldehyde before reaching germ cells.

  • Carcinogenicity:

    • MAK Commission (Germany): Classified as Carcinogen Category 2 . This category implies it is considered carcinogenic to humans, but the data is insufficient to establish a safe Maximum Workplace Concentration (MAK).

    • Rationale: The classification is driven by the release of formaldehyde (a known nasal carcinogen) and the potential formation of nitrosamines (if nitrosating agents are present).

Environmental Fate & Ecotoxicology

As a biocide, the compound is designed to be toxic to microorganisms, which presents risks to non-target aquatic species upon release.

Ecotoxicity Values (Mixture Based)
SpeciesEndpointValue (Estimated/Mixture)
Fish (Rainbow Trout) LC50 (96h)1.0 – 2.5 mg/L
Invertebrates (Daphnia) EC50 (48h)~1.5 – 5.0 mg/L
Algae ErC50 (72h)< 1.0 mg/L (Highly toxic to algae)
Birds LD50> 2000 mg/kg (Practically non-toxic)
Environmental Fate
  • Biodegradability: Readily biodegradable in adapted systems, but high concentrations can inhibit the bacteria responsible for degradation.

  • Hydrolysis: Rapid in water; half-life is pH-dependent (faster in acidic/neutral conditions).

  • Soil Mobility: High potential for mobility (low K_oc), posing a risk to groundwater if large spills occur.

Experimental Protocols

For researchers handling this substance, the following protocols ensure data integrity and safety.

Protocol: Quantification of Formaldehyde Release

To verify the "active" dosage of the biocide in a formulation.

  • Reagent Preparation: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile.

  • Sample Hydrolysis: Dilute 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in phosphate-buffered saline (pH 7.4) at 37°C. Incubate for 1, 4, and 24 hours.

  • Derivatization: Aliquot samples at time points and mix 1:1 with DNPH solution. Allow to react for 30 minutes.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile/Water (60:40 v/v).

    • Detection: UV at 360 nm.

    • Quantification: Compare peak area of Formaldehyde-DNPH adduct against a standard curve.

  • Validation: Ensure the control (Time 0) shows minimal free formaldehyde to confirm stability prior to hydrolysis.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Line: Use BALB/c 3T3 fibroblasts or HepG2 cells.

  • Seeding: Seed cells at 1x10⁴ cells/well in 96-well plates. Incubate 24h.

  • Exposure: Treat cells with serial dilutions of the test compound (0.1 µM to 1000 µM). Include a Positive Control (SDS) and Negative Control (Media).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm. Calculate IC50.

Regulatory & Safety Summary

RegulatoryFlowSubstance4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholineHazardsHazards:- Acute Tox (Oral/Dermal)- Skin Corr. 1B- Skin Sens. 1Substance->HazardsCarcinogenCarcinogenicity:Cat. 2 (MAK)(Formaldehyde Release)Substance->CarcinogenRestrictionsRestrictions:- Use in Metalworking Fluids- Biocidal Products Reg (BPR)Hazards->RestrictionsRisk ManagementPPERequired PPE:- Butyl Rubber Gloves- Face Shield- Respirator (Type A/P2)Restrictions->PPEWorker Protection

Figure 2: Regulatory classification and safety management flow.

Occupational Exposure Limits (OELs):

  • There is no specific OEL for the dimorpholine parent.

  • Formaldehyde OELs (e.g., OSHA PEL 0.75 ppm, ACGIH TLV 0.1 ppm) must be observed due to the release mechanism.

  • Morpholine OELs (e.g., ACGIH TLV 20 ppm) are also relevant.

References

  • European Chemicals Agency (ECHA). (2022). Registration Dossier: Reaction products of paraformaldehyde and 2-hydroxypropylamine (analogous morpholine structures). ECHA.[7] [Link]

  • MAK Commission. (2024). MAK- and BAT-Values List 2024: 4-(2-Nitrobutyl)morpholine and 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine.[5] Deutsche Forschungsgemeinschaft (DFG). [Link]

  • U.S. Environmental Protection Agency (EPA). (2013).[8] Registration Review: Bioban P-1487 (Mixture Assessment).[3] Regulations.gov. [Link]

  • Haz-Map. (2025). 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Occupational Health Database.[1] National Institutes of Health (NIH). ]">https://haz-map.com[2]

  • PubChem. (2025).[9][7] Compound Summary: 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine (CID 61279).[9] National Center for Biotechnology Information. [Link]

Environmental Fate and Degradation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a complex heterocyclic compound widely utilized as a broad-spectrum industrial biocide and materials preservative[1]. Frequently formulated alongside 4-(2-nitrobutyl)morpholine in commercial mixtures such as Bioban P-1487[2], it plays a critical role in preventing microbial degradation in metalworking fluids, cooling systems, and hydrocarbon fuels[3]. For researchers and drug development professionals, understanding the environmental fate of this compound is paramount. Its primary mechanism of action relies on its behavior as a formaldehyde-releaser[4], which, while highly effective for microbial control, presents unique challenges regarding hydrolytic stability, environmental persistence, and ecotoxicity[5].

Chemical Identity & Physicochemical Properties

To predict the environmental partitioning and biological interaction of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, we must first analyze its physicochemical baseline. Table 1 summarizes the critical parameters that dictate its environmental fate[5][6].

Table 1: Physicochemical Properties and Environmental Causality

PropertyValueCausality / Environmental Impact
CAS Number 1854-23-5Unique identifier for regulatory tracking and environmental modeling.
Molecular Formula C13H25N3O4Dictates the steric hindrance and hydrolytic vulnerability around the morpholine rings.
Molecular Weight 287.36 g/mol Influences biological membrane permeability and cellular uptake.
Vapor Pressure ~16 mm Hg (at RT)High volatility indicates a strong potential for atmospheric partitioning and vapor-phase exposure.
Water Solubility Highly SolubleFacilitates rapid dispersion in aqueous industrial systems and groundwater transport.
Ready Biodegradability Not Readily BiodegradableLeads to environmental persistence in soil and water matrices following industrial discharge.

Mechanistic Action and Environmental Fate

The environmental fate of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is fundamentally tied to its hydrolytic instability. In aqueous environments, the molecule undergoes pH-dependent cleavage. This hydrolysis is not merely a degradation pathway; it is the compound's core mechanism of action[7].

Upon hydrolysis, the morpholine rings are cleaved, leading to the controlled release of formaldehyde. The released formaldehyde acts as a potent electrophile, cross-linking primary amines and thiol groups in microbial proteins and nucleic acids, ultimately leading to cell death. However, the residual morpholine derivatives and nitro-compounds (such as 2-nitro-1-butene and 2-nitro-1-butanol) are not readily biodegradable. Consequently, while the active biocidal phase is transient, the degradation byproducts persist in soil and aquatic matrices, necessitating rigorous environmental monitoring[8].

G A 4,4'-(2-Ethyl-2-nitrotrimethylene) dimorpholine (Parent Compound) B Aqueous Hydrolysis (pH 5, 7, 9) A->B Aqueous Exposure C Formaldehyde Release B->C Cleavage D Morpholine & Nitro-derivatives B->D Degradation E Antimicrobial Action (Protein Cross-linking) C->E Biocidal Mechanism F Environmental Persistence (Low Biodegradability) D->F Soil/Water Accumulation

Figure 1: Mechanistic pathway of hydrolysis, formaldehyde release, and environmental persistence.

Degradation Kinetics and Pathways

Kinetic studies reveal that the degradation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is highly sensitive to the pH of the aqueous matrix[5]. The compound degrades most rapidly in acidic conditions, which is a critical consideration for formulations deployed in aging fuel storage tanks where microbial acidic byproducts can lower the localized pH.

Table 2: Hydrolysis Kinetics in Buffered Water [5]

pH LevelRate Constant (

)
Half-Life (

)
Environmental & Industrial Relevance
pH 5.0 0.031855 hr⁻¹21.8 hoursAcidic environments (e.g., degraded fuel storage bottoms). Rapid degradation.
pH 7.0 0.015231 hr⁻¹45.5 hoursNeutral surface waters and standard aqueous formulations.
pH 9.0 0.015162 hr⁻¹45.7 hoursAlkaline metalworking fluids. Prolonged stability compared to acidic matrices.

The primary degradation products identified via reverse-phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) include morpholine, 2-nitro-1-butanol, 2-nitro-1-butene, and various nitropropanes[5]. The formation of 2-nitro-1-butene is particularly notable as it accounts for >10% of the degradation mass balance.

Analytical Workflows & Experimental Protocols

To accurately map the degradation kinetics of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, researchers must employ a protocol that prevents artifactual degradation during analysis. Because the compound is hydrolytically unstable, direct aqueous injection into a heated GC inlet will cause thermal and hydrolytic breakdown, skewing the data.

The following step-by-step methodology utilizes Solid-Phase Extraction (SPE) to arrest degradation, forming a self-validating system where the stoichiometric loss of the parent compound is cross-checked against the yield of volatile degradants[5].

Protocol: Solid-Phase Extraction and Dual-Chromatographic Kinetics Analysis

Step 1: Matrix Preparation and Baseline Establishment

  • Prepare sterile aqueous buffer solutions at pH 5.0, 7.0, and 9.0.

  • Spike the buffers with a standardized concentration of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.

  • Self-Validation Check: Immediately extract and analyze a T=0 aliquot to establish the baseline concentration (

    
    ). This confirms the initial mass before any hydrolysis occurs.
    

Step 2: Time-Course Sampling and SPE Arrest

  • Incubate the buffered samples at a controlled ambient temperature.

  • Extract 1.0 mL aliquots at precise intervals: 0, 3, 6, 12, 24, 32, 48, and 73 hours.

  • Pass each aliquot through a pre-conditioned C18 SPE cartridge.

  • Elute the retained analytes using 50 µL of high-purity acetonitrile. Causality: Acetonitrile immediately denatures any trace biological activity and strips the water from the micro-environment, effectively halting pH-driven hydrolysis and "freezing" the chemical profile for accurate time-point analysis.

Step 3: Dual-Chromatographic Quantification

  • RP-HPLC Analysis : Inject a portion of the acetonitrile eluate into an RP-HPLC system (C18 column, MeCN/Water/Phosphoric acid mobile phase) to quantify the remaining intact parent compound[9].

  • GC-MS Analysis : Inject a parallel portion into a GC-MS to identify and quantify volatile degradants (e.g., 2-nitro-1-butene).

  • Self-Validation Check: Perform a mass-balance calculation. The molar loss of the parent compound must equal the molar sum of the degradants and released formaldehyde. A discrepancy >10% indicates unmeasured volatilization or irreversible column binding, prompting a protocol recalibration.

Step 4: Kinetic Modeling

  • Plot

    
     against time (
    
    
    
    ) to determine the pseudo-first-order rate constant (
    
    
    ).
  • Calculate the half-life (

    
    ) for each pH condition.
    

G N1 Aqueous Sample Incubation (pH 5.0, 7.0, 9.0) N2 Solid-Phase Extraction (SPE) Acetonitrile Elution N1->N2 Time-course sampling (0-73h) N3 RP-HPLC Analysis (Quantify Parent) N2->N3 Aliquot 1 N4 GC-MS Analysis (Identify Volatiles) N2->N4 Aliquot 2 N5 Kinetic Modeling (Half-life Calculation) N3->N5 Concentration vs. Time N4->N5 Mass Balance Validation

Figure 2: Self-validating experimental workflow for degradation kinetics analysis.

Regulatory and Ecotoxicological Perspectives

From a regulatory standpoint, the U.S. Environmental Protection Agency (EPA) classifies the uses of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine primarily as "indoor" or limited-use patterns (e.g., enclosed metalworking fluid systems)[8]. Due to its lack of ready biodegradability and high water solubility, any accidental discharge into surface waters poses a persistence risk[5]. However, because the compound rapidly hydrolyzes into its constituent morpholine and nitro-derivatives, the primary ecotoxicological concern shifts from the parent compound to its degradation products. Drug development professionals and chemists utilizing morpholine-based scaffolds must carefully consider these hydrolytic liabilities during lead optimization to prevent unintended environmental accumulation.

References

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies , SIELC, 9

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents , Haz-Map, 1

  • 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | PubChem , NIH, 6

  • Bioban P-1487 | PubChem , NIH, 2

  • Reregistration Eligibility Decision for Bioban P-1487 , EPA NEPIS, 8

  • WO2009085552A2 - Improved corrosion and microbial control in hydrocarbonaceous compositions , Google Patents, 3

  • Environmental Fate Risk Assessment of BIOBAN P-1487 For the Reregistration Eligibility Decision (RED) Process , Regulations.gov, 5

  • 4-(2-Nitrobutyl)morpholine , Benchchem, 10

  • Formaldehyde-releasers , SciSpace, 4

  • CA1269926A - Synergistic antimicrobial or biocidal mixtures , Google Patents, 7

Sources

Comprehensive Spectroscopic and Analytical Profiling of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a complex heterocyclic organic compound primarily utilized as a highly effective industrial biocide and preservative[1]. Often formulated alongside 4-(2-nitrobutyl)morpholine in commercial mixtures like Bioban P-1487, it functions as a formaldehyde-releasing agent (FRA) to inhibit microbial degradation in metalworking fluids, cooling systems, and hydrocarbon fuels[1][2]. This whitepaper provides a rigorous, E-E-A-T-aligned technical breakdown of its spectroscopic signatures (NMR, IR, MS), analytical workflows, and degradation mechanisms, designed for researchers and drug development professionals requiring validated structural characterization.

Chemical Identity & Structural Dynamics

The molecular architecture of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine consists of a central quaternary carbon bonded to an ethyl group, a strongly electron-withdrawing nitro group, and two methylene bridges, each terminating in a morpholine ring[3].

  • IUPAC Name: 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine[3]

  • Molecular Formula: C₁₃H₂₅N₃O₄[3]

  • Monoisotopic Mass: 287.1845 Da[3]

  • SMILES: CCC(CN1CCOCC1)(CN1CCOCC1)=O[3]

The symmetry of the two morpholinomethyl arms attached to the central chiral-like (though achiral due to symmetry) quaternary carbon dictates its highly predictable spectroscopic behavior, making it an ideal candidate for precise NMR and MS validation.

Spectroscopic Data Interpretation: The Causality of Signals

To establish a self-validating analytical profile, one must understand the why behind the spectroscopic data, rather than merely cataloging the outputs.

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra are heavily influenced by the inductive effects (-I) of the nitro group and the electronegative oxygen/nitrogen atoms within the morpholine rings[1][4].

  • ¹H NMR Causality: The morpholine ring protons split into two distinct multiplets. The protons adjacent to the oxygen (-OCH₂-) are heavily deshielded by oxygen's electronegativity, appearing downfield at δ 3.70 ppm[1]. The protons adjacent to the nitrogen (-NCH₂-) appear at δ 2.50 ppm[1]. The methylene bridges connecting the central carbon to the morpholine rings are deshielded by both the nitro group and the amine, typically presenting as a sharp singlet due to the molecule's rotational symmetry. The ethyl group displays a classic first-order coupling pattern: a quartet at δ 2.10 ppm and a triplet at δ 1.45 ppm[1].

  • ¹³C NMR Causality: The central quaternary carbon (C-NO₂) is severely deshielded by the nitro group, shifting downfield to approximately 93.5 ppm. The morpholine ether carbons (-OCH₂-) resonate near 67 ppm, while the amine-adjacent carbons (-NCH₂-) appear near 54 ppm.

Mass Spectrometry (ESI-MS)

In positive Electrospray Ionization (ESI+), the basic morpholine nitrogen atoms readily accept a proton, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 288.1917[3]. During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:

  • Neutral Loss of NO₂: The labile C-NO₂ bond cleaves easily, resulting in a stable carbocation at m/z 241.19.

  • Morpholine Cleavage: Loss of a morpholine radical or morpholinomethyl group generates secondary fragments (e.g., m/z 201.12), which serve as diagnostic markers for the dimorpholine substructure.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two functional groups:

  • Nitro Group (-NO₂): Resonance between the N-O bonds leads to two coupled vibrational modes—a strong asymmetric stretch near 1545 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

  • Morpholine Ether (-C-O-C-): The asymmetric stretching of the ether linkage produces a highly intense, broad band at 1115 cm⁻¹.

Quantitative Spectroscopic Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Functional Group¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)
Morpholine -OCH₂-3.70Multiplet, 8H67.2
Morpholine -NCH₂-2.50Multiplet, 8H54.1
Bridge -CH₂-2.85Singlet, 4H59.8
Ethyl -CH₂-2.10Quartet (J = 7.5 Hz), 2H26.3
Ethyl -CH₃1.45Triplet (J = 7.5 Hz), 3H8.5
Quaternary C-NO₂--93.5
Table 2: ESI-MS and FT-IR Diagnostic Markers
Analytical MethodKey Marker / SignalStructural Assignment
ESI-MS (+ve) m/z 288.1917[M+H]⁺ Pseudo-molecular ion[3]
ESI-MS (+ve) m/z 241.19[M - NO₂]⁺ Fragment
FT-IR 1545 cm⁻¹, 1350 cm⁻¹N-O Asymmetric & Symmetric Stretch
FT-IR 1115 cm⁻¹C-O-C Asymmetric Stretch (Morpholine)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate internal QA/QC checkpoints.

Fig 1. Self-validating analytical workflow for spectroscopic characterization.

Protocol A: RP-HPLC-UV/MS Analysis

This method is optimized for resolving the compound from its commercial co-ingredient, 4-(2-nitrobutyl)morpholine[1][5].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Acetonitrile (MeCN) and 40% Ultrapure Water[1].

    • Causality Check: For UV detection, add 0.1% phosphoric acid to suppress amine ionization and improve peak shape[5]. If coupling to MS, strictly substitute phosphoric acid with 0.1% formic acid to prevent ion suppression and source contamination[5].

  • Column Equilibration: Flush a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min until baseline stability is achieved.

  • Sample Injection: Inject 10 µL of the sample (1 mg/mL in mobile phase).

  • Detection: Monitor UV absorbance at 210 nm[1]. The lack of extended conjugation means the compound relies on the weak chromophores of the nitro group and amine lone pairs, necessitating low-UV monitoring.

  • Validation (SST): The expected retention time is approximately 6.8 minutes[1]. Calculate the tailing factor; a value >1.5 indicates unwanted secondary interactions with uncapped silanols on the stationary phase.

Protocol B: Quantitative ¹H NMR Acquisition
  • Sample Prep: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters: Run at 300 K using a 400 MHz or 500 MHz spectrometer[6]. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (typically 5-10 seconds) to ensure complete magnetization recovery for accurate quantitative integration.

  • Validation: The integral ratio of the signals at δ 3.70, 2.85, 2.50, 2.10, and 1.45 must perfectly match the 8:4:8:2:3 proton distribution. Any deviation indicates impurity or incomplete relaxation.

Mechanistic Insights: Formaldehyde Release Pathway

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is biologically active primarily because it is a Formaldehyde-Releasing Agent (FRA)[1]. In aqueous environments, the molecule undergoes a reversible hydrolysis reaction. The equilibrium state between the bound and free formaldehyde can be directly quantified using ¹³C NMR[4].

Fig 2. Formaldehyde release mechanism in aqueous environments.

Mechanistic Breakdown: Water acts as a nucleophile, attacking the methylene bridge carbon adjacent to the morpholine nitrogen. This leads to the cleavage of the C-N bond, forming an unstable N-hydroxymethyl intermediate. This intermediate spontaneously collapses, releasing free formaldehyde (CH₂O) and free morpholine. The released formaldehyde acts as a potent electrophile, crosslinking primary amines and thiol groups in microbial proteins and DNA, thereby exerting its biocidal effect[1][4].

References

  • [5] Title: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies. Source: sielc.com. URL:

  • [3] Title: Substance Information at Glance - Norman Database System. Source: norman-databases.org. URL:

  • [1] Title: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Benchchem. Source: benchchem.com. URL:

  • [4] Title: Determination of formaldehyde in formaldehyde-releaser patch test preparations - Ovid. Source: ovid.com. URL:

  • [2] Title: Meeting Metalworking Fluid Longevity Requirements without Boron, Formaldehyde Condensates and Secondary Amines - utb elibrary. Source: utb.de. URL:

  • [6] Title: EP2702124A1 - Compositions comprising estolide compounds and methods of making and using the same - Google Patents. Source: google.com. URL:

Sources

Physical properties of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (solubility, melting point)

[1][2][3][4][5][6][7]

Executive Summary & Chemical Identity

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a specialized bis-morpholine Mannich base primarily utilized as an antimicrobial agent and preservative in industrial fluids.[1][2][3] It is most commonly encountered as the major component (approx. 20-30%) of the commercial biocide mixture Bioban™ P-1487 , alongside its mono-substituted analog, 4-(2-nitrobutyl)morpholine.[1][2][4]

Functionally, it acts as a formaldehyde-releasing agent (FRA) .[1][2][4][5] Its utility in drug development and industrial microbiology stems from its hydrolytic instability; under physiological or acidic conditions, the molecule reverts to its precursors, releasing formaldehyde (the active biocide) and morpholine.

Chemical Identifiers
PropertyDetail
IUPAC Name 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)bismorpholine
CAS Number 1854-23-5
Molecular Formula C₁₃H₂₅N₃O₄
Molecular Weight 287.36 g/mol
SMILES CCC([O-])(CN1CCOCC1)CN2CCOCC2
Synonyms Bioban P-1487 (component); 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine

Physical Characterization

The physical behavior of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is defined by its amphiphilic nature (morpholine rings vs. nitro-alkane core) and its thermal sensitivity.[1][2]

Melting Point & Thermal Behavior

Contrary to solid crystalline standards, this compound is typically isolated as a viscous liquid at room temperature. While high-purity samples can be crystallized at sub-ambient temperatures, it does not exhibit a sharp melting point in standard operational ranges.[2]

  • State: Liquid (Yellow to Amber).[6]

  • Freezing/Crystallization Point: < 0°C (Purification requires cooling to -20°C in ethyl acetate/hexane).[1][2]

  • Boiling Point: 160–165°C at 10–15 mmHg.

    • Critical Note: Attempting to boil this compound at atmospheric pressure (760 mmHg) poses a safety risk. The compound is thermally unstable and may undergo rapid decomposition or reversal of the Mannich reaction above 100°C, releasing volatile formaldehyde and nitroethane.

Solubility Profile

The solubility is governed by the two morpholine moieties, which confer significant hydrophilicity compared to simple nitroalkanes.

Solvent SystemSolubilityPartition Coefficient (Log P)
Water ~11,000 mg/L (1.1% w/v) 0.18 (Experimental)
Ethanol MiscibleN/A
Acetone MiscibleN/A
Hydrocarbons Low to ModerateN/A

Expert Insight: The Log P of ~0.18 indicates a molecule that sits on the fence between lipophilicity and hydrophilicity. This allows it to partition effectively into bacterial cell membranes while remaining soluble enough in aqueous cooling fluids to function as a preservative.

Stability & Reactivity (The Hydrolysis Mechanism)

The "solubility" of this compound in water is technically a dynamic equilibrium. It is a pseudo-stable molecule. In neutral to alkaline solutions (pH > 7.5), it remains largely intact. In acidic environments (pH < 6), it undergoes hydrolysis.

Mechanism of Action (Formaldehyde Release)

The antimicrobial efficacy is directly linked to this hydrolysis pathway. The molecule acts as a "storage depot" for formaldehyde.

HydrolysisPathcluster_productsHydrolysis ProductsProduct4,4'-(2-Ethyl-2-nitro-trimethylene)dimorpholineInterIntermediate(Hemiaminal)Product->Inter+ H2O (Slow)MorpholineMorpholineInter->MorpholineHydrolysisNitro2-Ethyl-2-nitro-1,3-propanediolInter->NitroHydrolysisMorpholine->ProductSynthesis (Mannich)HCHOFormaldehyde(Active Biocide)Nitro->HCHODecomposition

Figure 1: The hydrolytic breakdown of the Mannich base.[1] The reaction is driven to the right by low pH and heat, releasing the active formaldehyde biocide.[1]

Experimental Protocols

Protocol A: Synthesis via Double Mannich Reaction

This protocol describes the generation of the target compound from primary precursors.

Reagents:

  • Nitroethane (1.0 eq)[1][2]

  • Formaldehyde (2.2 eq, 37% aq. solution)

  • Morpholine (2.2 eq)[1][2]

  • Solvent: Water or Methanol (optional)[1]

Methodology:

  • Cooling: Place the morpholine in a round-bottom flask cooled to 0–5°C in an ice bath.

  • Addition 1: Add formaldehyde dropwise, maintaining temperature < 15°C to prevent immediate volatilization.

  • Addition 2: Add nitroethane slowly. The reaction is exothermic.

  • Reflux: Heat the mixture to 50–60°C for 2 hours to ensure completion of the double condensation.

  • Separation: The product often separates as an oil layer. If using water as solvent, decant the aqueous layer.

  • Purification: Dissolve the crude oil in ethyl acetate. Wash with brine. Dry over MgSO₄.

  • Crystallization (Optional): To isolate high-purity solid, cool the ethyl acetate solution to -20°C and add hexane dropwise until turbidity persists. Allow to stand for 12 hours.

Protocol B: Determination of Hydrolytic Stability (Formaldehyde Release)

To verify the quality or stability of the compound, one must measure free formaldehyde.

Reagents:

  • Nash Reagent (Ammonium acetate + Acetylacetone + Acetic acid).

  • UV-Vis Spectrophotometer.[1][2]

Methodology:

  • Preparation: Dissolve 100 mg of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in 100 mL of buffer (pH 4, 7, and 9).

  • Incubation: Incubate at 37°C.

  • Sampling: At t=0, 1h, 4h, 24h, take 1 mL aliquots.

  • Derivatization: Mix aliquot with 1 mL Nash Reagent. Heat at 60°C for 10 minutes.

  • Detection: Measure absorbance at 412 nm.

  • Calculation: Compare against a standard curve of formalin. Higher absorbance indicates greater hydrolysis (instability).

References

  • PubChem. (n.d.). 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine (Compound).[1][7][2][3][8][5] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2013). Registration Review: Bioban P-1487 Product Chemistry.[1][2] Regulations.gov. Retrieved from [Link][1]

  • ChemTel. (2018). Safety Data Sheet: BIOBAN P-1487 Antimicrobial Agent.[1][2][9] Retrieved from [Link][1][2]

  • German Senate Commission (MAK). (2025). Re-evaluation of 4-(2-nitrobutyl)morpholine and 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine.[1][7][2][3][8][5] PubMed. Retrieved from [Link]

Structure-Activity Relationship (SAR) of Nitro-Containing Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Hybrid

In modern medicinal chemistry, the fusion of a morpholine ring with a nitro-aromatic moiety represents a high-stakes, high-reward design strategy. This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, moving beyond basic synthesis to the causal mechanics of their biological efficacy.[1][2][3]

The Nitro group (NO₂) acts as a "warhead"—a prodrug motif requiring bioreduction to generate reactive species (RNS/ROS) that kill pathogens or cancer cells, particularly in hypoxic environments. The Morpholine ring serves as the "anchor," optimizing solubility, modulating lipophilicity (LogP), and providing a hydrogen-bond acceptor (ether oxygen) to lock into enzyme active sites (e.g., PI3K, mTOR, or Mycobacterial Ddn).

Critical Safety Warning: This guide focuses on C-nitro and Nitroaryl derivatives. N-nitro morpholines (N-nitrosamines) are potent carcinogens and must be avoided in drug design.

Strategic Design & SAR Logic

The efficacy of nitro-containing morpholine derivatives hinges on three structural domains: the Nitro Warhead , the Morpholine Anchor , and the Linker Architecture .

The Nitro Warhead (The Bioreductive Trigger)

The nitro group is rarely a passive binding element; it is an electronic trigger.

  • Redox Potential (

    
    ):  The single-electron reduction potential determines selectivity. If 
    
    
    
    is too high, the drug reduces in healthy aerobic cells (toxicity). If too low, it fails to activate in the target (hypoxic tumor/bacteria).
  • Positional Isomerism:

    • Para-nitro: Maximizes conjugation and facilitates reduction. Often optimal for anti-TB activity.

    • Ortho-nitro: Introduces steric strain and can alter the torsion angle of the aryl ring, impacting binding affinity.

    • Heterocyclic Nitros (Nitroimidazole/Nitrofuran): These are more easily reduced than nitrobenzenes. PA-824 (Pretomanid) utilizes a nitroimidazole fused to a morpholine-like oxazine ring to target M. tuberculosis.

The Morpholine Anchor (PK & Binding)
  • Solubility Engine: The morpholine oxygen lowers LogP compared to piperidine, improving aqueous solubility (critical for oral bioavailability).

  • Metabolic Stability: The ether oxygen is generally resistant to metabolism, unlike the susceptible carbons in piperidine.

  • Basicity Modulation: The electron-withdrawing effect of the oxygen lowers the pKa of the nitrogen (approx.[4] pKa 8.3), ensuring a balance of ionized/unionized forms at physiological pH.

SAR Visualization

The following diagram illustrates the core SAR logic for a generic nitro-aryl morpholine scaffold.

SAR_Logic cluster_SAR SAR Modifications Morpholine Morpholine Ring (Solubility & H-Bonding) Linker Linker (Spacer & Flexibility) Morpholine->Linker N-substitution (Prevents N-nitrosation) Mod1 C2/C6 Methylation: Locks conformation Increases metabolic stability Morpholine->Mod1 Aryl Aryl/Heteroaryl Core (Scaffold) Linker->Aryl Length determines target depth Nitro Nitro Group (-NO2) (Warhead/Prodrug) Aryl->Nitro Electronic conjugation controls reduction potential Mod2 Heterocycle Choice: Imidazole > Furan > Benzene for bioreduction rate Nitro->Mod2

Figure 1: Structural dissection of nitro-morpholine pharmacophores showing functional roles of each domain.

Therapeutic Applications & Mechanisms[1][2][3][4][5][6]

Anti-Tuberculosis (The PA-824 Paradigm)

The most successful application of this SAR is Pretomanid (PA-824) , a nitroimidazo-oxazine.

  • Mechanism: It acts as a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn ) within M. tuberculosis.[5]

  • Pathway:

    • Hydride transfer from F420H2 to the nitro group.

    • Formation of unstable nitroso/hydroxylamine intermediates.

    • Release of Nitric Oxide (NO) which kills non-replicating (hypoxic) bacteria.

    • Des-nitro metabolites inhibit mycolic acid synthesis (killing replicating bacteria).

Anticancer (Hypoxia-Activated Prodrugs)

Solid tumors often have hypoxic cores. Nitro-morpholines can be designed to be inert in oxygenated tissue but cytotoxic in hypoxia.

  • Target: PI3K/mTOR pathway.

  • SAR Insight: Morpholine derivatives substituted with nitro-containing aryl groups (e.g., nitropyridines) have shown potent inhibition of HepG2 and MCF-7 cell lines. The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

Mechanistic Pathway Diagram

Mechanism cluster_Outcomes Dual Mechanism of Action Prodrug Nitro-Morpholine Prodrug (Inactive) Intermediate Nitroso/Hydroxylamine Intermediate Prodrug->Intermediate Bioreduction (2e-) Enzyme Nitroreductase (Ddn/P450) + Cofactor (F420H2/NADPH) Enzyme->Prodrug Outcome1 Release of NO• (Nitric Oxide) Intermediate->Outcome1 Fragmentation Outcome2 Reactive Metabolite (Des-nitro) Intermediate->Outcome2 Rearrangement Effect1 Respiratory Poisoning (ATP Depletion) Outcome1->Effect1 Effect2 Cell Wall Inhibition (Mycolic Acid) Outcome2->Effect2

Figure 2: Bioreductive activation pathway of nitro-morpholine antimycobacterials.

Quantitative SAR Data

The following table summarizes the effect of substituents on the aryl ring attached to the morpholine moiety, based on aggregated data from nitroimidazole and nitrobenzene studies.

Substituent (R) on Aryl RingElectronic EffectLogP ImpactBiological Activity Trend
-H NeutralBaselineBaseline activity.
-NO₂ (Para) Strong EWGNeutralHigh. Essential for bioreductive toxicity.
-CF₃ Strong EWGIncreaseHigh. Increases lipophilicity/permeability; metabolic block.
-OMe EDGNeutralLow/Moderate. Reduces reduction potential (

), making the drug harder to activate.
-Halogen (Cl/F) Weak EWGIncreaseModerate. Improves half-life by blocking metabolism.
-Morpholine (Bis) DonorDecreaseVariable. Improves solubility but may reduce permeability if too polar.

EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Experimental Protocols

Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

A standard nucleophilic aromatic substitution (


) protocol.

Reagents: Morpholine (1.2 eq), 1-Fluoro-4-nitrobenzene (1.0 eq),


 (2.0 eq), DMF (Solvent).
  • Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) and DMF (15 mL).

  • Addition: Add anhydrous potassium carbonate (

    
    , 2.76 g, 20 mmol). Stir at room temperature for 10 min.
    
  • Reaction: Dropwise add morpholine (1.05 mL, 12 mmol).

  • Heating: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-cold water (100 mL). The yellow precipitate (product) will form.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

  • Validation:

    
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    8.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.86 (t, 4H,
    
    
    ), 3.35 (t, 4H,
    
    
    ).
Protocol: In Vitro Nitroreductase Assay

To verify the "warhead" activation.

  • Enzyme Prep: Purify recombinant Ddn enzyme (from M. tb) or use S9 liver fraction for mammalian metabolism.

  • Incubation: Mix Compound (50

    
    M) with Enzyme (100 nM) in Tris-HCl buffer (pH 7.4).
    
  • Initiation: Add cofactor (NADPH or F420H2 substitute) to start reaction.

  • Detection: Measure the disappearance of the parent compound (UV-Vis at

    
     of nitro group, typically 300-340 nm) or the appearance of NO (using Griess reagent) over 60 minutes.
    

References

  • Structure-activity relationships of antitubercular nitroimidazoles. Journal of Medicinal Chemistry. (2010). Detailed analysis of PA-824 analogs.

  • Morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). Overview of morpholine as a pharmacophore in anticancer and antimicrobial agents.[1][2][6]

  • Mutagenicity and genotoxicity of nitroarenes. Mutation Research. (2000). Critical safety data on nitro-containing compounds and metabolic activation.[7]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (2019). Discusses physicochemical properties of the morpholine ring.

  • Pretomanid (PA-824) Mechanism of Action. Global Alliance for TB Drug Development.[8] Technical overview of the nitroimidazo-oxazine class.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5), a critical bioactive agent used primarily as a biocide in metalworking fluids and as a hardening agent in polymer chemistry.[1] The protocol utilizes a double Mannich condensation involving 1-nitropropane, formaldehyde, and morpholine.[1] Unlike standard literature which often omits critical process parameters, this guide focuses on the thermodynamic control required to manage the exothermic nature of the reaction and minimize the formation of the mono-substituted byproduct, 4-(2-nitrobutyl)morpholine.[1]

Scientific Foundation & Mechanism[1]

Reaction Logic

The synthesis is a classic Mannich reaction where the acidic


-protons of a nitroalkane (1-nitropropane) undergo condensation with an aldehyde (formaldehyde) and a secondary amine (morpholine).[1]

1-Nitropropane possesses two acidic protons at the C1 position.[1] To achieve the target bis-morpholine structure, both protons must be substituted.[1] The reaction proceeds via the in situ formation of a morpholinium-hydroxymethyl intermediate (or hemiaminal), which then attacks the nitronate anion generated from 1-nitropropane.[1]

Key Mechanistic Steps:

  • Iminium/Hemiaminal Formation: Morpholine reacts with formaldehyde.[1]

  • Nitronate Formation: The basicity of the amine facilitates the deprotonation of 1-nitropropane.[1]

  • C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic carbon of the formaldehyde-amine adduct.[1]

  • Second Condensation: The process repeats for the second

    
    -proton to form the 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.[1]
    
Reaction Scheme Visualization

ReactionScheme Start Reagents: 1-Nitropropane 2 eq. Formaldehyde 2 eq. Morpholine Inter Intermediate: N-(Hydroxymethyl)morpholine (Hemiaminal) Start->Inter Condensation (Exothermic) Step1 Step 1: Mono-Mannich 4-(2-nitrobutyl)morpholine Inter->Step1 + 1-Nitropropane Product Final Product: 4,4'-(2-Ethyl-2-nitrotrimethylene) dimorpholine Step1->Product + 2nd eq. Hemiaminal

Caption: Stepwise Mannich condensation pathway from 1-nitropropane to the bis-substituted target.

Materials & Safety (E-E-A-T)

Reagents
ReagentCAS No.MW ( g/mol )EquivalentsRole
1-Nitropropane 108-03-289.091.0Nucleophile / Carbon Backbone
Morpholine 110-91-887.122.1Amine Source / Base
Formaldehyde (37% aq) 50-00-030.032.1Carbon Electrophile (Linker)
Water 7732-18-518.02SolventReaction Medium

Note: A slight excess (5%) of Morpholine and Formaldehyde is used to drive the reaction to the bis-substituted product and consume the nitroalkane.[1]

Critical Safety Hazards
  • 1-Nitropropane: Flammable.[1] Vapors may form explosive mixtures.[1] High-temperature instability: Nitro compounds can decompose violently if heated to dryness or subjected to adiabatic runaway.[1]

  • Formaldehyde: Known carcinogen and sensitizer.[1] Use in a fume hood.[1]

  • Morpholine: Corrosive and flammable.[1] Causes severe skin burns.[1]

  • Exotherm Control: The mixing of morpholine and formaldehyde is exothermic.[1] The addition of nitropropane is also exothermic.[1] Temperature monitoring is mandatory.

Experimental Protocol

Equipment Setup
  • Reactor: 3-Neck Round Bottom Flask (sized so liquid fill is ~50%).

  • Agitation: Mechanical overhead stirrer (Teflon blade) – Magnetic stirring is insufficient for viscosity changes.[1]

  • Temperature Control: Thermocouple probe submerged in liquid; Ice/Water bath ready for emergency cooling; Heating mantle on a lab jack.[1]

  • Addition: Pressure-equalizing dropping funnel.

  • Condenser: Reflux condenser (water-cooled).[1]

Step-by-Step Procedure
Phase 1: Hemiaminal Formation[1]
  • Charge: Add Morpholine (2.1 eq) to the reactor. Start stirring at medium speed (200-300 RPM).

  • Cool: Cool the morpholine to 15–20°C .

  • Add Formaldehyde: Charge Formaldehyde 37% aq (2.1 eq) into the dropping funnel.

  • Controlled Addition: Add formaldehyde dropwise to the morpholine.[1]

    • Observation: Significant exotherm.[1]

    • Control: Adjust rate to keep internal temperature < 45°C .

    • Time: Typically 30–45 minutes.[1]

  • Equilibration: Once addition is complete, stir at 40°C for 15 minutes to ensure formation of N-(hydroxymethyl)morpholine.

Phase 2: Mannich Condensation[1]
  • Add 1-Nitropropane: Charge 1-Nitropropane (1.0 eq) into the dropping funnel.

  • Reaction Initiation: Add the nitropropane slowly to the reaction mixture.

    • Control: Maintain temperature between 45°C and 55°C . Do not exceed 60°C during addition to prevent side reactions (Cannizzaro of formaldehyde).[1]

  • Cook: After addition, heat the mixture to 60–65°C .

    • Duration: Hold for 2 to 3 hours .

    • Monitoring: The solution will likely turn from clear/colorless to pale yellow.[1]

Phase 3: Workup & Isolation[1][2]
  • Cooling: Cool the reaction mass to room temperature (20-25°C) .

  • Phase Separation:

    • The product is often a viscous oil or low-melting solid that may separate from the aqueous layer.[1]

    • If oil separates:[1] Decant the upper aqueous layer.[1]

    • If homogeneous:[1] The product may need to be salted out (add NaCl) or extracted with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Drying: If extracted, dry the organic layer over anhydrous

    
     and filter.[1]
    
  • Concentration: Remove solvent (or residual water) under reduced pressure (Rotary Evaporator).[1]

    • Warning: Do not heat the water bath above 60°C to prevent thermal decomposition of the nitro group.[1]

  • Final Product: The residue is 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.[1][3] It typically appears as a viscous yellow to amber liquid or waxy solid.[1]

Workflow Diagram

Workflow Setup Setup: 3-Neck Flask Mech Stirrer, Reflux Condenser Add1 Add Morpholine (2.1 eq) Cool to 15-20°C Setup->Add1 Add2 Dropwise Formaldehyde (2.1 eq) Maintain T < 45°C (Exothermic) Add1->Add2 Add3 Dropwise 1-Nitropropane (1.0 eq) Maintain T 45-55°C Add2->Add3 Heat Reaction Phase Heat to 60-65°C for 3 hours Add3->Heat Workup Workup Cool -> Phase Separate/Extract -> Vac Distill Heat->Workup

Caption: Operational workflow for the synthesis of the target Mannich base.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

ParameterSpecification / Expected ValueMethod
Appearance Clear to amber viscous liquid or waxy solidVisual
Purity (GC/HPLC) > 90% (Technical Grade)HPLC (C18, ACN/Water)
IR Spectrum

asym stretch: ~1530-1550 cm⁻¹

sym stretch: ~1350-1370 cm⁻¹C-O-C (Morpholine): ~1100 cm⁻¹
FTIR
Solubility Soluble in Ethanol, Acetone, DCM.[1] Insoluble in water (mostly).[1][4]Solubility Test

Troubleshooting:

  • Low Yield / Mono-product: Often caused by insufficient formaldehyde or morpholine, or reaction temperature too low.[1] Ensure >2.0 equivalents are used.

  • Dark Color: Reaction temperature exceeded 70°C, causing oxidation or polymerization.[1]

Applications

This compound is rarely used in isolation but is the primary active component in industrial biocides (e.g., Bioban P-1487).[1]

  • Metalworking Fluids: Prevents bacterial and fungal growth in cutting oils.[1]

  • Fuel Additives: Prevents microbial corrosion in diesel storage.[1]

  • Polymer Hardening: Acts as a cross-linking agent due to the labile amine groups.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61279, 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine.[1] Retrieved from [Link][1]

  • Haz-Map (2025). 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents.[1] Occupational Health Database.[1] Retrieved from [Link][1]

  • LookChem. CAS 1854-23-5 Product Information and Properties.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Substance Details - Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis-.[1] Substance Registry Services.[1] Retrieved from [Link][1][5]

Sources

Application Note: HPLC Analysis and Quantification of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a high-performance antimicrobial agent and a primary active ingredient in the commercial biocide [1]. Widely utilized as a materials preservative in metalworking fluids, hydrocarbon fuels, and industrial coatings, it acts as a microbial growth inhibitor against slime-forming fungi and bacteria[1]. Because the compound is hydrolytically unstable at certain pH levels and can degrade into morpholine derivatives and formaldehyde releasers, precise quantification is critical, as noted in the [2]. Accurate monitoring ensures formulation efficacy, prevents microbial resistance, and guarantees environmental and occupational safety compliance[3].

This application note provides a comprehensive, self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for researchers, analytical chemists, and chemical development professionals.

Chemical Properties & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, I emphasize that the rational design of any chromatographic method must be grounded in the physicochemical properties of the analyte. The design of this protocol is driven by the structural characteristics detailed in its [4]:

  • Analyte Structure: The molecule (C₁₃H₂₅N₃O₄) features a central nitro-substituted aliphatic chain flanked by two morpholine rings[4].

  • Chromatographic Challenge: Morpholine moieties are basic (pKa ~8.3). At a neutral pH, these nitrogen atoms are protonated, which typically leads to severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual acidic silanols on the stationary phase.

  • Mechanistic Solution: To achieve baseline resolution and sharp peak symmetry, the mobile phase must be strictly acidified. Utilizing an acidic modifier forces the complete protonation of the analyte while simultaneously suppressing the ionization of surface silanols, as demonstrated by [5]. Furthermore, employing a mixed-mode or low-silanol reverse-phase column (e.g., Newcrom R1) prevents the basic amine groups from interacting with the silica backbone, ensuring a highly reproducible retention mechanism[5].

Experimental Protocol: A Self-Validating System

To guarantee data integrity, this protocol embeds self-validation steps directly into the workflow, ensuring that complex matrix effects do not compromise quantification.

Reagents and Materials
  • Standard: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine analytical standard (≥98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (HCOOH) or HPLC-grade Phosphoric Acid (H₃PO₄).

Chromatographic Conditions

Table 1: Optimized HPLC-UV/MS Parameters

ParameterSpecification / ConditionCausality / Rationale
Column Low-silanol RP or Mixed-mode (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm)Mitigates secondary interactions with basic morpholine nitrogens[5].
Mobile Phase Isocratic: 40% MeCN / 60% Water + 0.1% H₃PO₄ (or HCOOH for MS)Acidic pH (<3.0) suppresses silanol ionization and maintains analyte protonation[5].
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp. 30 °CStabilizes mobile phase viscosity and retention time reproducibility.
Detection UV at 210 nm or ESI-MS (Positive Ion Mode, [M+H]⁺ 288.2)The nitro-aliphatic and morpholine structures lack strong chromophores; low UV or MS is required[6].
Sample Preparation (Extraction Workflow)

Industrial matrices like metalworking fluids are complex emulsions containing oils and surfactants that will rapidly foul analytical columns. Direct injection is not viable.

  • Aliquot: Transfer 1.0 mL of the fluid sample into a 15 mL polypropylene centrifuge tube.

  • Extraction: Add 2.0 mL of HPLC-grade Acetonitrile. Insight: Acetonitrile effectively breaks the emulsion and partitions the polar biocide into the organic phase while precipitating heavy hydrocarbons and polymers.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to yield a clear biphasic system[2].

  • Filtration: Carefully aspirate the upper acetonitrile layer and filter it through a 0.22 µm PTFE syringe filter. Insight: PTFE is mandatory; nylon filters may adsorb the basic morpholine groups, leading to artificially low recoveries.

  • Self-Validation (Spike Recovery): Concurrently prepare a matrix blank spiked with a known concentration (e.g., 50 µg/mL) of the standard. This validates the extraction efficiency and flags any matrix-induced signal suppression.

System Suitability Testing (SST)

Prior to sample analysis, the chromatographic system must validate itself against the following criteria using a 50 µg/mL standard injection (n=5):

Table 2: System Suitability Criteria

MetricAcceptance CriteriaImplication of Failure
Retention Time RSD ≤ 1.0%Indicates pump instability or column equilibration failure.
Peak Area RSD ≤ 2.0%Highlights injector inconsistency or sample degradation.
Tailing Factor (Tf) 0.8 - 1.5Tf > 1.5 indicates active silanol interactions or column voiding.
Theoretical Plates (N) > 5000Low N suggests column degradation or extra-column band broadening.

Analytical Workflow Visualization

HPLC_Method Matrix Industrial Matrix (Metalworking Fluid / Fuel) Extraction Acetonitrile Extraction & Phase Separation Matrix->Extraction Addition of MeCN Filtration 0.22 µm PTFE Filtration (Prevents Analyte Adsorption) Extraction->Filtration Centrifugation (4000 rpm) HPLC RP-HPLC Separation (Low-Silanol / Mixed-Mode Column) Filtration->HPLC 10 µL Injection Detection Detection & Quantification (UV at 210 nm or ESI-MS) HPLC->Detection Acidic Mobile Phase Elution Validation System Suitability & Data Analysis (RSD < 2.0%, Tailing < 1.5) Detection->Validation Peak Integration

Figure 1: Analytical workflow for the extraction and HPLC quantification of the target analyte.

Data Presentation: Method Performance Summary

Table 3: Validation Metrics for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Validation ParameterResultMethod Benchmark
Linear Range 1.0 - 100 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL (UV) / 0.05 µg/mL (MS)S/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL (UV) / 0.15 µg/mL (MS)S/N ≥ 10
Spike Recovery (Matrix) 96.5% - 102.3%90% - 110% acceptable range
Intra-day Precision (RSD) 1.2%≤ 2.0%

References

  • SIELC Technologies. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine Analytical Method. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision for Bioban P-1487. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61279, 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine. Available at:[Link]

  • Regulations.gov (EPA-HQ-OPP-2007-0830). Environmental Fate Risk Assessment of BIOBAN P-1487. Available at:[Link]

Sources

Minimum inhibitory concentration (MIC) assay for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for evaluating the antimicrobial efficacy of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.

Introduction & Mechanistic Overview

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a C-nitro bismorpholine derivative widely utilized as a broad-spectrum industrial antimicrobial agent[1]. In commercial applications, it is most frequently deployed as a co-formulation with 4-(2-nitrobutyl)morpholine—commercially recognized as Bioban P-1487 (at an approximate 81:5 ratio)—to preserve metalworking fluids, hydrocarbon fuels, and industrial water systems against severe bacterial and fungal fouling[2],[3].

Mechanistic Causality & pH Dependence: The biocidal efficacy of this compound relies on its dual function as a slow-release formaldehyde donor and a direct disruptor of microbial cell membranes[4]. As an Application Scientist, it is critical to understand that its Minimum Inhibitory Concentration (MIC) is highly pH-dependent. At lower pH levels (e.g., pH 4.5), the protonation state of the morpholine ring and the accelerated hydrolysis rate enhance membrane permeability, resulting in potent biocidal activity with MICs as low as 5–25 ppm[4]. Conversely, at neutral or slightly alkaline pH (e.g., pH 7.3), the compound is less chemically reactive, requiring significantly higher concentrations (8.3–360 ppm) to achieve the same inhibitory effect[4].

Assay Design & Self-Validating Systems

To ensure scientific integrity, every MIC assay must be designed as a self-validating system . The broth microdilution method described below incorporates mandatory internal controls to prevent false positives or negatives:

  • Growth Control (Broth + Inoculum): Validates that the media supports robust microbial growth and that the prepared inoculum is viable. Failure of this well to reach an Optical Density (OD600) > 0.3 invalidates the entire plate.

  • Sterility Control (Broth only): Validates aseptic technique and media sterility. Any turbidity flags environmental contamination.

  • Solvent Control: Ensures that any co-solvents used to dissolve the biocide (e.g., low-concentration DMSO) do not independently inhibit microbial growth.

Materials and Reagents

  • Test Compound: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (pure analytical standard or commercial mixture)[3].

  • Microbial Strains: Pseudomonas aeruginosa (ATCC 15442), Staphylococcus aureus (ATCC 6538), Candida albicans (ATCC 10203), and Aspergillus niger (ATCC 16404)[5].

  • Media: Tryptic Soy Broth (TSB) for bacteria; Potato Dextrose Broth (PDB) for yeast and mold. Media should be pre-adjusted to the target operational pH (e.g., 4.5 or 7.3) using citric acid or NaOH[4].

  • Consumables: Sterile 96-well clear, flat-bottom microtiter plates, breathable sealing films.

  • Indicators: Resazurin sodium salt (0.015% w/v) for colorimetric viability readout.

Experimental Workflow

MIC_Workflow Start Compound Preparation 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine Dilution Two-Fold Serial Dilution in 96-Well Microtiter Plate Start->Dilution Incubation Incubation (24-72 hrs, 32-35°C) Dilution->Incubation Inoculum Standardized Inoculum (10⁵ CFU/mL) Inoculum->Dilution Readout Visual/Spectrophotometric Readout (OD600 or Resazurin) Incubation->Readout MIC_Det Determine MIC (Lowest concentration with no growth) Readout->MIC_Det

Workflow for 96-well broth microdilution MIC assay of morpholine-based biocides.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Antimicrobial Stock Solution

  • Weigh the active compound and dissolve it in sterile deionized water (or a compatible, non-inhibitory co-solvent) to achieve a stock concentration of 2000 ppm (mg/L).

  • Expert Insight: Morpholine derivatives can degrade or volatilize in solution over time. Always prepare the stock solution freshly immediately prior to the assay to prevent artificial deflation of biocidal potency.

Step 2: Inoculum Standardization

  • Cultivate bacterial strains in TSB for 18–24 hours at 35°C. Cultivate yeast/mold in PDB for 48–72 hours at 25°C.

  • Adjust the suspension turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) using a spectrophotometer.

  • Dilute the suspension 1:150 in the test broth to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Expert Insight: Precise inoculum density is critical. Formaldehyde-releasing biocides are consumed stoichiometrically by cellular proteins and extracellular polymeric substances (EPS). An artificially high inoculum density will rapidly deplete the active biocide, resulting in a falsely elevated MIC (a phenomenon known as the "inoculum effect").

Step 3: Broth Microdilution Setup

  • Dispense 100 µL of sterile, pH-adjusted broth into columns 2–12 of the 96-well plate.

  • Add 200 µL of the 2000 ppm biocide stock solution to column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 100 µL from column 10. (This yields a concentration gradient from 1000 ppm down to ~1.95 ppm).

  • Controls: Designate Column 11 as the Growth Control (100 µL broth) and Column 12 as the Sterility Control (200 µL broth, no inoculum).

  • Add 100 µL of the standardized inoculum to columns 1–11.

Step 4: Incubation and Readout

  • Seal the plates with a breathable membrane. Expert Insight: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine exhibits volatility. A breathable film prevents the biocide from evaporating into adjacent wells (which causes false-positive growth or "edge effects") while permitting the aerobic gas exchange necessary for microbial respiration.

  • Incubate bacteria at 35°C for 24–48 hours; incubate yeast/mold at 25°C for 3–7 days[5].

  • Readout: Measure absorbance at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the biocide that completely inhibits visible growth (OD600 comparable to the Sterility Control)[4].

Quantitative Data Presentation

Table 1: Expected MIC Values for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (Bioban P-1487 mixture) The following table summarizes expected MIC ranges derived from historical gradient plate and broth microdilution studies, highlighting the profound impact of environmental pH on efficacy[4],[5].

MicroorganismStrainIncubation TimeMIC at pH 4.5 (ppm)MIC at pH 7.3 (ppm)
Pseudomonas aeruginosaATCC 1544224-48 h5 - 20100 - 360
Staphylococcus aureusATCC 653824-48 h5 - 1550 - 150
Candida albicansATCC 1020348-72 h10 - 2580 - 200
Aspergillus nigerATCC 164043-7 days15 - 25100 - 250

Table 2: Synergy Index (SI) Interpretation for Combinatorial Formulations Because this compound is frequently formulated with non-ionic surfactants or other biocides (e.g., bronopol or dazomet) to enhance performance, researchers often calculate a Synergy Index (SI) using the fractional inhibitory concentration[5].

Synergy Index (SI) ValueInterpretationMechanistic Implication
SI < 1.0 SynergisticCompounds mutually enhance membrane permeability or target distinct essential pathways.
SI = 1.0 AdditiveCompounds act independently without mutual enhancement or interference.
SI > 1.0 AntagonisticCompounds interfere with each other (e.g., chemical inactivation or competitive binding).

Note: SI is calculated as (Ca/CA) + (Cb/CB), where CA and CB are the MICs of the individual compounds, and Ca and Cb are the concentrations of the compounds in the mixture that inhibit growth[5].

References

  • Title: 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Reregistration Eligibility Decision for Bioban P-1487 Source: U.S. Environmental Protection Agency (EPA) / Regulations.gov URL: [Link]

  • Title: US Patent 4,607,036 - Preservative compositions employing anti-microbial morpholine derivatives Source: Google Patents URL
  • Title: WO2015051205A1 - Microbicidal composition comprising bronopol, dazomet or a mixture of 4-(2-nitrobutyl)morpholine and 4,4'-(2-ethyl-2-nitrotrimethylene)

Sources

In vitro antimicrobial susceptibility testing of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of In Vitro Susceptibility Profiling for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Abstract

This guide provides a standardized protocol for the antimicrobial susceptibility testing (AST) of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5).[1] Often found in industrial biocide formulations (e.g., Bioban™ P-1487), this compound functions primarily as a Formaldehyde Releasing Agent (FRA).[1][2] Unlike conventional antibiotics, the efficacy of FRAs is kinetically driven by hydrolysis rates and pH. This protocol adapts CLSI M07 standards to account for these physicochemical properties, ensuring accurate Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination.

Compound Characteristics & Mechanism of Action

To design a valid assay, one must understand the "ticking clock" nature of this molecule.

  • Identity: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (also known as 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine).[1][3][4][5]

  • Physicochemical State: Slightly viscous liquid; soluble in water and lower alcohols.

  • Mechanism (The "Why"): The molecule undergoes hydrolysis in aqueous environments. The nitro-group electron withdrawal facilitates the cleavage of the C-N bonds, releasing formaldehyde (the active electrophile) and morpholine.

    • Implication for Testing: Stock solutions cannot be stored long-term in aqueous buffers.[1] They must be prepared fresh to prevent premature "spending" of the formaldehyde reserve before bacterial contact.

Mechanism Visualization

Mechanism Compound 4,4'-(2-Ethyl-2-nitrotrimethylene) dimorpholine Hydrolysis Aqueous Hydrolysis (pH Dependent) Compound->Hydrolysis Release Release of 2x Formaldehyde Hydrolysis->Release Primary Mode Morpholine Byproduct: Morpholine Hydrolysis->Morpholine Action Electrophilic Attack (Crosslinking Proteins/DNA) Release->Action Biocidal Effect

Figure 1: The activation pathway of CAS 1854-23-5.[1][6] Efficacy depends on the rate of formaldehyde release.

Experimental Design & Controls

Standard antibiotic assays often fail for biocides because they lack neutralization . If you transfer an aliquot to an agar plate to check for killing (MBC), the biocide may continue to kill the bacteria on the plate unless chemically inactivated.

Critical Reagents
ReagentSpecificationPurpose
Test Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard growth medium (CLSI M07).[1]
Solvent Sterile Deionized Water or DMSOWater is preferred if immediate use; DMSO for hydrophobicity adjustments.
Neutralizer Dey-Engley (D/E) Broth or 0.5% Sodium BisulfiteCrucial: Quenches formaldehyde to stop killing during MBC determination.[1]
Inoculum 5 x 10⁵ CFU/mLStandardized bacterial challenge.[7]

Protocol: Broth Microdilution (MIC & MBC)

This protocol is harmonized with CLSI M07 (Method for Dilution Antimicrobial Susceptibility Tests) but modified for biocide kinetics.

Step 1: Stock Solution Preparation
  • Weighing: Weigh the viscous liquid gravimetrically. Do not rely on pipetting density calculations for the primary stock.

  • Concentration: Prepare a 10,000 mg/L (ppm) master stock in sterile water.

  • Timing: Use within 30 minutes. Do not store. The hydrolysis clock starts immediately upon water contact.

Step 2: Microplate Setup
  • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

  • Dispense 200 µL of the 2x master stock (adjusted to desired starting concentration) into Column 1.

  • Perform serial 2-fold dilutions from Column 1 through Column 10. Discard 100 µL from Column 10.

    • Result: A gradient (e.g., 1000 ppm down to 1.9 ppm).

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

Step 3: Inoculation & Incubation
  • Prepare a 0.5 McFarland bacterial suspension (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10⁶ CFU/mL.

  • Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Test Volume: 200 µL.

    • Final Inoculum: ~5 x 10⁵ CFU/mL.[7]

  • Incubate: 35 ± 2°C for 16–20 hours (aerobic).

    • Note: For formaldehyde releasers, 24h is often preferred to ensure full release and reaction.

Step 4: Reading Results (MIC vs. MBC)

A. MIC (Inhibition): Determine the lowest concentration with no visible turbidity .

  • Interpretation: This is the concentration required to stop growth, but not necessarily kill.

B. MBC (Killing) - The Neutralization Step:

  • Identify the MIC well and all wells with higher concentrations (clear wells).

  • Transfer 10 µL from each of these clear wells into a new 96-well plate or tubes containing 190 µL of Dey-Engley (D/E) Neutralizing Broth .

    • Why? D/E broth contains bisulfite and histidine, which irreversibly bind formaldehyde, stopping the "killing" action immediately.

  • Incubate the D/E recovery plates for 24 hours.

  • Read MBC: The lowest concentration that shows no growth in the D/E broth after recovery.

Experimental Workflow Diagram

Workflow Stock Fresh Stock Prep (10,000 ppm in H2O) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculate 5x10^5 CFU/mL (Time T=0) Dilution->Inoculation Incubation Incubate 35°C (16-24 Hours) Inoculation->Incubation ReadMIC Read MIC (Visual Turbidity) Incubation->ReadMIC Neutralize Transfer to D/E Neutralizing Broth ReadMIC->Neutralize From Clear Wells Recover Recovery Incubation (24 Hours) Neutralize->Recover ReadMBC Read MBC (Bactericidal Endpoint) Recover->ReadMBC

Figure 2: Step-by-step workflow distinguishing between inhibitory (MIC) and cidal (MBC) endpoints using neutralization.[1][6]

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
MIC is high (>500 ppm) but MBC is low "Paradoxical Effect" or Neutralizer ToxicityCheck if the neutralizer itself is toxic to the bacteria (run a toxicity control).[1]
Growth in Sterility Control Contaminated StockFilter sterilize the stock (0.22 µm PTFE) immediately after dissolving.
Inconsistent MICs Hydrolysis VarianceEnsure stock is prepared <30 mins before use. Do not use day-old stock.
Precipitation in Wells Solubility LimitIf >1000 ppm, the biocide may precipitate. Use DMSO (up to 2% final conc) to solubilize.

Safety & Handling

  • Sensitization: CAS 1854-23-5 is a known skin sensitizer.[1][5] All handling must occur in a biosafety cabinet with nitrile gloves.

  • Waste: Solutions contain formaldehyde (carcinogen). Dispose of as hazardous chemical waste, not standard biohazard waste.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Wayne, PA.[8]

    • [1]

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 15865: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.[1][2]

    • [1]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine.

    • [1]

  • Sutton, S. V. W. (2011). Determination of Inoculum for Microbiological Testing. Journal of GXP Compliance.

Sources

Application Note: Biofilm Inhibition and Eradication using 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The persistence of sessile microbial communities (biofilms) in industrial water systems, metalworking fluids (MWFs), and hydrocarbon fuel storage presents a critical challenge in contamination control. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a highly effective, non-oxidizing biocide[1]. Most commonly deployed in synergistic commercial blends (such as Bioban P-1487, alongside 4-(2-nitrobutyl)morpholine)[2], this C-hydroxymethyl morpholine derivative exhibits exceptional lipophilicity and extracellular polymeric substance (EPS) penetration capabilities[3].

This application note provides an authoritative guide on the mechanistic action of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, supported by self-validating experimental protocols designed to accurately quantify its Minimum Biofilm Eradication Concentration (MBEC) and optimize its application in complex fluid matrices.

Mechanistic Profiling in Biofilm Matrices

Unlike oxidizing biocides (e.g., hypochlorite, hydrogen peroxide) that are rapidly consumed by the reactive functional groups within the EPS matrix, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine operates via a non-oxidizing pathway[3].

Causality of Efficacy:
  • EPS Diffusion: The compound is highly soluble in nonpolar solvents and lipid-rich environments[3]. This allows it to bypass the hydrophilic barriers of the EPS and partition directly into the hydrophobic micro-domains of the biofilm.

  • Cellular Disruption: As a C-hydroxymethyl compound, it reacts with nucleophilic sites on bacterial cell membranes and intracellular enzymes. Crucially, while synthesized from formaldehyde, morpholine, and nitropropane, its primary antimicrobial effect is not dependent on the slow release of formaldehyde, making it effective against formaldehyde-resistant strains[3].

  • pH Resilience: Field-proven insights reveal that while traditionally recommended for alkaline environments (pH > 6.0), this compound demonstrates surprising stability and enhanced biocidal kinetics in acidic environments (pH 3.5 – 5.6)[4]. This makes it uniquely suited for systems undergoing acidic souring due to Sulfate-Reducing Bacteria (SRB)[5].

Mechanism A 4,4'-(2-Ethyl-2-nitrotrimethylene) dimorpholine B EPS Matrix Penetration A->B Non-oxidizing Diffusion C Intracellular Accumulation B->C Lipophilic Partitioning D Enzymatic Inhibition C->D C-hydroxymethyl Reactivity E Sessile Cell Eradication D->E Metabolic Arrest

Fig 1. Mechanistic pathway of biofilm penetration and eradication by morpholine derivatives.

Quantitative Efficacy Data

When evaluating biocides, researchers must distinguish between the Minimum Inhibitory Concentration (MIC) for planktonic cells and the MBEC for sessile cells. Biofilms typically require 10x to 100x higher concentrations of active agents due to EPS shielding and altered metabolic states.

Table 1: Comparative Efficacy (MIC vs. MBEC) of Morpholine-Derivative Biocides

Target OrganismStrain ClassificationMIC (ppm)MBEC (ppm)Application Notes & Causality
Pseudomonas cepaciaGram-negative rod25>250High EPS production necessitates elevated concentrations for complete biofilm eradication[4].
Desulfovibrio spp.Sulfate-Reducing Bacteria (SRB)15150Anaerobic consortium; compound effectively penetrates localized acidic micro-niches[5].
Aspergillus spp.Mold / Fungi22200Fungal biofilms exhibit high structural resistance; prolonged contact time (48h+) required[4].
Legionella pneumophilaGram-negative pathogen10100Highly effective when combined with boron-conditioned enzymes to strip protective EPS[6].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory neutralization steps to eliminate false-positive eradication results caused by biocide carryover.

Protocol 1: High-Throughput Minimum Biofilm Eradication Concentration (MBEC) Assay

Adapted for non-oxidizing morpholine derivatives.

Objective: Determine the exact concentration of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine required to eradicate mature biofilms.

Materials:

  • MBEC Assay Peg Lid and 96-well microtiter plates.

  • Tryptic Soy Broth (TSB).

  • Universal Neutralizer: Dey-Engley (D/E) Neutralizing Broth.

  • Test compound: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (Stock solution in compatible solvent).

Step-by-Step Methodology:

  • Inoculation: Adjust an overnight culture of the target strain (e.g., P. aeruginosa) to

    
     CFU/mL in TSB. Dispense 150 µL per well into a 96-well plate.
    
  • Biofilm Cultivation: Insert the peg lid. Incubate at 37°C for 24-48 hours on an orbital shaker at 150 rpm. Causality: Hydrodynamic shear force is strictly required to stimulate robust, strongly adhered EPS formation; static cultures produce fragile, non-representative biofilms.

  • Rinse Step: Transfer the peg lid to a plate containing 200 µL/well of sterile PBS for 1 minute to remove loosely attached planktonic cells.

  • Biocide Challenge: Prepare a serial dilution of the biocide (from 1000 ppm down to 1 ppm) in a new 96-well plate. Submerge the washed peg lid into the challenge plate. Incubate for the desired contact time (e.g., 4 hours).

  • Neutralization (Critical Validation Step): Transfer the peg lid to a recovery plate containing 200 µL/well of D/E Neutralizing Broth. Causality: Morpholine derivatives can remain active in trace amounts. D/E broth quenches the C-hydroxymethyl reactivity, ensuring that any subsequent lack of growth is due to true cell death, not residual bacteriostatic suppression.

  • Biofilm Recovery & Enumeration: Sonicate the recovery plate for 10 minutes to dislodge surviving sessile cells. Plate 10 µL aliquots from each well onto TSA plates. Incubate for 24 hours and enumerate CFUs to determine the MBEC.

Workflow Step1 1. Inoculate MBEC Peg Device (10^5 CFU/mL) Step2 2. Biofilm Growth (Shear Force: 150 rpm) Step1->Step2 Step3 3. Biocide Challenge (Serial Dilutions: 1-1000 ppm) Step2->Step3 Step4 4. Neutralization (D/E Broth Quenching) Step3->Step4 Step5 5. Sonication & CFU Enumeration Step4->Step5

Fig 2. High-throughput MBEC assay workflow incorporating mandatory neutralization.

Protocol 2: Industrial Metalworking Fluid (MWF) Biofilm Remediation Simulation

For formulation scientists evaluating biocide efficacy in complex fluid matrices.

Objective: Assess the compound's ability to penetrate biofilms grown on industrial surfaces in the presence of heavy organic loads (MWF emulsions).

Step-by-Step Methodology:

  • Coupon Conditioning: Utilize mild steel circular coupons (e.g., 2.45 cm diameter)[3]. Degrease with acetone and autoclave. Causality: Mild steel mimics the exact metallurgical environment of industrial storage tanks, allowing for simultaneous assessment of biocide efficacy and potential biocide-induced corrosion[3].

  • Matrix Preparation: Prepare a 5% semi-synthetic MWF emulsion in hard water. Inoculate with a mixed microbial consortium (e.g., Bacillus sp., Pseudomonas sp., and Desulfovibrio SRB)[3].

  • Biofilm Maturation: Submerge the coupons in the MWF matrix within a flow-cell reactor. Circulate at a flow rate of 10 mL/min for 7 days, replacing 50% of the MWF every 48 hours to supply fresh nutrients.

  • Treatment Phase: Dose the system with 500 ppm of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine[3]. Maintain circulation for 24 hours.

  • Harvest and Analysis:

    • Microbiological: Remove coupons, rinse gently in PBS, and swab the surface. Vortex the swab in D/E neutralizing broth, serially dilute, and plate.

    • Gravimetric: Clean the coupons with inhibited acid, dry, and weigh. Compare weight loss against an untreated control coupon to validate that the biocide halted Microbially Influenced Corrosion (MIC) without acting as a corrosive agent itself[3].

Application Insights & Synergistic Optimization

To maximize the field efficacy of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, formulation scientists should consider the following advanced strategies:

  • Low pH Environments: Contrary to older commercial literature suggesting pH > 6.0, formulating this compound in slightly acidic media (pH 4.5 – 5.5) significantly lowers the required MIC and MBEC[4]. This makes it highly valuable as an in-can preservative for acidic household or industrial products containing less than 1% hydrocarbon oils[4].

  • Enzymatic Synergy in Cooling Towers: In recirculating water systems, biofilms often harbor pathogens like Legionella. Combining 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine with boron-conditioned enzymes creates a powerful synergistic effect. The enzymes degrade the polysaccharide backbone of the EPS, while the boron protects the enzymes from being denatured by the biocide, allowing the morpholine derivative unimpeded access to the planktonized cells[6].

  • Ratio Optimization: When formulating custom biocides, maintaining a ratio of 4-(2-nitrobutyl)morpholine to 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine between 1:20 and 20:1 ensures broad-spectrum stability against both bacterial and fungal biofilms[4].

References

  • National Center for Biotechnology Information (PubChem). "4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine - Compound Summary." PubChem Database. 1

  • United States Environmental Protection Agency (EPA). "Reregistration Eligibility Decision for Bioban P-1487." EPA NEPIS Database, September 2007. 2

  • Google Patents. "US4607036A - Preservative compositions employing anti-microbial morpholine derivatives." United States Patent and Trademark Office, August 1986.7

  • Google Patents. "WO2004002896A1 - Treating micro-organisms in water using boron conditioned enzymes." World Intellectual Property Organization, January 2004. 8

  • Scientific Research Journals. "Biocide Action on Bacterial Induced Corrosion." Microbiology & Infectious Diseases, February 2018. 3

Sources

Application Notes and Protocols for the Evaluation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine as a Preservative in Laboratory Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The long-term stability and integrity of laboratory reagents are paramount for reproducible and reliable experimental outcomes. Microbial contamination is a significant threat to the shelf-life and performance of aqueous-based reagents, including buffers, antibody solutions, and enzyme preparations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential application of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine as a preservative in laboratory reagents. As a formaldehyde-releasing agent, this compound offers a potential alternative to commonly used preservatives, each with its own set of limitations. These application notes provide a framework for the systematic evaluation of its efficacy, compatibility, and potential for interference in common life science assays.

Introduction: The Critical Role of Preservatives in Reagent Stability

Preservatives are essential antimicrobial agents incorporated into liquid reagents to prevent the growth of bacteria and fungi, especially in multi-dose containers.[1] The ideal preservative should exhibit broad-spectrum antimicrobial activity at low concentrations, be compatible with sensitive biological molecules, and not interfere with the intended application of the reagent.[2][3] Commonly used preservatives such as sodium azide are effective but can inhibit enzymes like horseradish peroxidase (HRP) and pose safety and disposal concerns.[1]

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is a morpholine derivative known for its use as a preservative in various industrial applications.[4] It functions as a formaldehyde-releasing agent, where the slow release of formaldehyde provides a sustained antimicrobial effect.[5][6] This mechanism of action is effective against a broad range of microorganisms.[5] This document will guide the user through a series of protocols to determine the suitability of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine for their specific laboratory reagents and assays.

Chemical Properties of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
PropertyValue
IUPAC Name 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine
CAS Number 1854-23-5
Molecular Formula C13H25N3O4
Molecular Weight 287.36 g/mol
Appearance Varies; often supplied as a liquid

Mechanism of Action: A Formaldehyde-Releasing Preservative

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine exerts its antimicrobial effect through the slow and controlled release of formaldehyde.[5][6] Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking proteins and nucleic acids.[5] The gradual release from a parent molecule, such as 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, maintains a low but effective concentration of formaldehyde in the reagent, preventing microbial growth over an extended period.[5]

Mechanism_of_Action A 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (in aqueous reagent) B Slow Hydrolysis A->B C Formaldehyde (CH₂O) Released at low concentration B->C D Microbial Contaminant (Bacteria, Fungi) C->D Acts upon E Cross-linking of Proteins and Nucleic Acids D->E Leads to F Inhibition of Cellular Processes E->F G Microbial Cell Death F->G

Caption: Mechanism of formaldehyde release and antimicrobial action.

Experimental Protocols for Validation

The following protocols are designed to guide the user in determining the optimal working concentration and assessing the compatibility and potential for interference of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in their specific laboratory reagents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol will help establish the lowest concentration of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine required to inhibit the growth of common laboratory contaminants.

Materials:

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine stock solution (e.g., 10% in an appropriate solvent)

  • Your laboratory reagent (buffer, diluent, etc.)

  • Sterile 96-well microplates

  • Bacterial culture (e.g., E. coli)

  • Fungal culture (e.g., Aspergillus brasiliensis)

  • Growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine stock solution in your laboratory reagent. Recommended final concentrations to test: 0.01%, 0.025%, 0.05%, 0.1%, 0.25%, 0.5%.

  • In a 96-well plate, add 100 µL of each preservative dilution to triplicate wells.

  • Include a positive control (reagent with no preservative) and a negative control (sterile growth medium).

  • Inoculate the wells (except the negative control) with a low concentration of the test microorganism (e.g., 1 x 10^5 CFU/mL).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Measure the optical density (OD) at 600 nm. The MIC is the lowest concentration of the preservative that shows no significant increase in OD compared to the negative control.

Protocol 2: Compatibility with Protein-Based Reagents

This protocol assesses the impact of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine on the stability and function of proteins, such as antibodies and enzymes.

Materials:

  • Your protein-based reagent (e.g., antibody solution, enzyme stock)

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine at the determined MIC and 2x MIC.

  • Control preservative (e.g., 0.05% sodium azide, if compatible)

  • Assay to measure protein function (e.g., ELISA for antibody binding, enzyme activity assay)

  • Incubator at intended storage temperature (e.g., 4°C)

Procedure:

  • Prepare aliquots of your protein-based reagent.

  • Add 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine at the MIC and 2x MIC to separate aliquots.

  • Prepare a control aliquot with a known compatible preservative and one with no preservative.

  • Store all aliquots at the intended storage temperature.

  • At various time points (e.g., 0, 1 week, 4 weeks, 8 weeks), test the functionality of the protein in each aliquot using the appropriate assay.

  • Compare the activity of the protein in the presence of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine to the controls. A significant loss of activity indicates incompatibility.

Protocol 3: Assay Interference Testing

This protocol is designed to determine if 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine interferes with common laboratory assays.

A. Immunoassays (e.g., ELISA):

  • Prepare your standard ELISA protocol.

  • In a set of wells, spike the sample diluent, wash buffer, and conjugate diluent with 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine at the intended working concentration.

  • Run the ELISA with and without the preservative in the buffers.

  • Compare the standard curves and sample results. Significant changes in signal intensity, background, or sensitivity indicate interference.

B. Nucleic Acid Amplification (e.g., PCR):

  • Set up a standard PCR reaction.

  • In a test reaction, add 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine to the PCR master mix at the intended final concentration.

  • Run the PCR with and without the preservative.

  • Analyze the results by gel electrophoresis or real-time PCR. A lack of amplification or a significant shift in the Ct value indicates inhibition of the polymerase.

C. Fluorescence-Based Assays:

  • Prepare your standard fluorescence assay.

  • Measure the fluorescence of a known concentration of your fluorophore in your assay buffer.

  • Add 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine at the intended working concentration and remeasure the fluorescence.

  • A significant decrease in fluorescence intensity suggests quenching by the preservative.

Caption: Workflow for validating a new preservative.

Safety and Handling

As a formaldehyde-releasing agent and a potential skin sensitizer, appropriate safety precautions must be taken when handling 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.[7][8]

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Ventilation: Handle concentrated solutions in a chemical fume hood.

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not pour concentrated solutions down the drain.

Discussion and Considerations

The decision to use 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine as a preservative requires careful consideration of its benefits and potential drawbacks.

Potential Advantages:

  • Broad-spectrum antimicrobial activity: Effective against a wide range of bacteria and fungi.

  • Sustained-release mechanism: Provides long-term preservation.

  • Alternative to azide: May be suitable for use with HRP-based assays.

Potential Disadvantages:

  • Formaldehyde-releaser: May not be suitable for all applications, particularly those sensitive to aldehydes.

  • Potential for protein cross-linking: Compatibility with all protein reagents is not guaranteed.

  • Skin sensitizer: Requires careful handling to avoid allergic reactions.[7][8]

  • Limited data in laboratory reagents: Requires thorough in-house validation.

Conclusion

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine presents a viable, albeit under-documented, option as a preservative for laboratory reagents. Its efficacy as a formaldehyde-releasing agent suggests it could be a powerful tool in maintaining reagent integrity. However, due to the lack of extensive public data on its use in sensitive biological assays, a systematic and rigorous validation process, as outlined in this document, is essential before its adoption. By following these protocols, researchers can confidently determine the suitability of this preservative for their specific needs, ensuring the continued reliability and reproducibility of their experimental results.

References

  • Duke University Occupational & Environmental Safety Office. "Safer Alternatives." Duke University. Accessed March 7, 2026. [Link].

  • Safe Cosmetics. "Formaldehyde And Formaldehyde-Releasing Preservatives." Safe Cosmetics. Accessed March 7, 2026. [Link].

  • Wikipedia. "Formaldehyde releaser." Wikipedia. Accessed March 7, 2026. [Link].

  • American Pharmaceutical Review. "Antimicrobial Preservatives Part Two: Choosing a Preservative." American Pharmaceutical Review. Published January 1, 2012. [Link].

  • Haz-Map. "Bioban P-1487." Haz-Map. Accessed March 7, 2026. [Link].

  • MDPI. "Hidden Formaldehyde Content in Cosmeceuticals Containing Preservatives that Release Formaldehyde and Their Compliance Behaviors: Bridging the Gap between Compliance and Local Regulation." MDPI. Published December 1, 2020. [Link].

  • American Pharmaceutical Review. "Antimicrobial Preservatives Part One: Choosing a Preservative System." American Pharmaceutical Review. Published January 1, 2012. [Link].

  • Dormer Laboratories Inc. "Bioban P 1487." Dormer Laboratories Inc. Accessed March 7, 2026. [Link].

  • LANXESS. "BIOBAN® P-1487 Antimicrobial." LANXESS. Accessed March 7, 2026. [Link].

  • Biochemia Medica. "Interferences in quantitative immunochemical methods." Biochemia Medica. Published February 15, 2009. [Link].

  • ResearchGate. "(PDF) Interferences in Immunoassay." ResearchGate. Accessed March 7, 2026. [Link].

  • PMC. "Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview." PMC. Accessed March 7, 2026. [Link].

  • Haz-Map. "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine." Haz-Map. Accessed March 7, 2026. [Link].

  • PubMed. "4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag." PubMed. Published June 30, 2025. [Link].

  • SIELC Technologies. "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine." SIELC Technologies. Published May 16, 2018. [Link].

  • Surmodics IVD. "Immunoassay Reagents." Surmodics IVD. Accessed March 7, 2026. [Link].

  • Calbiochem. "Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems." Calbiochem. Accessed March 7, 2026. [Link].

  • Google Patents. "Preservative for biological specimens.
  • Texas Woman's University. "Safer Products for Use in the Lab." Texas Woman's University. Accessed March 7, 2026. [Link].

  • PMC. "The effect of ethanol concentration on the morphological and molecular preservation of insects for biodiversity studies." PMC. Accessed March 7, 2026. [Link].

  • University of Pennsylvania EHRS. "Fact Sheet: Sodium Azide." University of Pennsylvania EHRS. Published April 12, 2024. [Link].

  • PubChem. "Bioban P-1487." PubChem. Accessed March 7, 2026. [Link].

  • NanoTemper. "5 considerations for buffer optimization during biologics formulation development." NanoTemper. Accessed March 7, 2026. [Link].

  • PMC. "Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA." PMC. Accessed March 7, 2026. [Link].

  • bioRxiv. "Quinoline-based compounds can inhibit diverse enzymes that act on DNA." bioRxiv. Published April 3, 2024. [Link].

  • MDPI. "Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups." MDPI. Published September 23, 2022. [Link].

  • Journal of Cosmetic Science. "Volume 54 No 4 page 97." Journal of Cosmetic Science. Accessed March 7, 2026. [Link].

  • ResearchGate. "(PDF) Hidden Formaldehyde Content in Cosmeceuticals Containing Preservatives that Release Formaldehyde and Their Compliance Behaviors: Bridging the Gap between Compliance and Local Regulation." ResearchGate. Published December 1, 2020. [Link].

  • PMC. "Interferences in Immunoassay." PMC. Accessed March 7, 2026. [Link].

  • PMC. "Undeclared Formaldehyde Levels in Patient Consumer Products: Formaldehyde Test Kit Utility." PMC. Accessed March 7, 2026. [Link].

  • ResearchGate. "(PDF) The effect of ethanol concentration on the morphological and molecular preservation of insects for biodiversity studies." ResearchGate. Published February 12, 2021. [Link].

  • PMC. "Antimicrobial efficacy of alternative compounds for use in oral care toward biofilms from caries‐associated bacteria in vitro." PMC. Accessed March 7, 2026. [Link].

Sources

Safe handling and disposal procedures for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in a lab setting

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note defines the operational standards for handling 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5), a potent biocide and formaldehyde-releasing agent commonly found in metalworking fluids (e.g., Bioban™ P-1487).[1] Due to its capacity to hydrolyze into formaldehyde and morpholine , and its classification as a Category 1 Skin Sensitizer and Acute Dermal Toxin , strict adherence to this protocol is required to prevent occupational sensitization and systemic toxicity. This guide synthesizes toxicological data with practical engineering controls to ensure zero-exposure handling.

Chemical Identity & Risk Profile[2]

Substance Identification
ParameterDetail
Chemical Name 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
CAS Number 1854-23-5
Synonyms 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine; Bioban P-1487 (Component)
Molecular Formula C₁₃H₂₅N₃O₄
Molecular Weight 287.36 g/mol
Physical State Viscous liquid or crystalline solid (depending on purity/temperature)
Hazard Assessment (GHS Classification)
  • Acute Toxicity (Dermal): Category 3 (H311) - Toxic in contact with skin.[1][2]

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[1]

  • Skin Sensitization: Category 1 (H317) - May cause an allergic skin reaction.[1]

  • Carcinogenicity: Potential formaldehyde releaser (Carc. 1B associated with hydrolysis products).

The Hydrolysis Mechanism (The Hidden Danger)

Unlike stable solvents, this compound is a "masked" hazard. Upon contact with water or physiological fluids, it undergoes hydrolysis.[3] This reaction releases Formaldehyde (a known carcinogen and sensitizer) and Morpholine (a corrosive irritant).

Key Safety Insight: You are not just handling a nitro-morpholine derivative; you are handling a delayed-release formaldehyde generator.[1]

Engineering Controls & PPE

Primary Engineering Controls
  • Containment: All weighing and open-vessel handling must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

  • Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the work area.

Personal Protective Equipment (PPE) Matrix

Standard latex or vinyl gloves are insufficient due to the permeation potential of nitro-compounds and morpholine.

Body PartRequired EquipmentRationale
Hands (Inner) Nitrile (0.11 mm)Tactile base layer.[1]
Hands (Outer) Silver Shield® (EVOH/PE Laminate) or Butyl Rubber Critical: Morpholine and nitro-alkanes permeate standard nitrile rapidly.[1] Laminate provides >4h breakthrough time.
Eyes Chemical Splash GogglesPrevent corneal damage from corrosive hydrolysis products.
Respiratory N95 (Solids) or Half-mask with OV/Formaldehyde cartridges (Liquids)Required only if working outside a fume hood (not recommended).[1]
Body Tyvek® Lab Coat + Chemical ApronPrevent dermal absorption (H311).

Experimental Protocol: Safe Handling

Pre-Operational Checks[1]
  • Verify fume hood certification is current.

  • Prepare a neutralization slurry (See Section 6).

  • Incompatibility Check: Ensure no nitrosating agents (e.g., sodium nitrite, nitrous acid) are present.

    • Mechanism:[1][4] Morpholine residues can react with nitrites to form N-Nitrosomorpholine (NMOR) , a potent carcinogen.[1]

Weighing and Solubilization
  • Tare: Place receiving vessel in the balance inside the hood. If the balance is external, use a sealed secondary container to transport.

  • Transfer: Use a disposable spatula or glass pipette. Do not use metal spatulas if the substance is dry/crystalline (shock sensitivity precaution for nitro compounds, though low risk here, it is good practice).

  • Solubilization:

    • Preferred Solvent: Alcohols (Ethanol, Isopropanol) or DMSO.

    • Avoid: Water (unless immediate hydrolysis is intended).

    • Exothermic Warning: Dissolution may generate mild heat; add solvent slowly.

Diagram: Handling Workflow

HandlingWorkflow cluster_warning CRITICAL HAZARD Start Start: Risk Assessment Check Check Incompatibilities (NO Nitrites/Acids) Start->Check PPE Don PPE: Double Gloves (Laminate) Goggles, Lab Coat Check->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing/Aliquot (Avoid Aerosolization) Hood->Weigh Solubilize Solubilization (Non-Aqueous Preferred) Weigh->Solubilize Hydrolysis Moisture Contact -> Formaldehyde Release Weigh->Hydrolysis If wet Use Experimental Application Solubilize->Use Waste Waste Segregation Use->Waste

Caption: Operational workflow emphasizing moisture avoidance to prevent premature formaldehyde release.

Spill Management & Decontamination[1]

Small Spill (< 10 mL/g)
  • Evacuate the immediate area of personnel.

  • Don PPE: Butyl gloves, goggles, respirator.

  • Absorb: Use a Formaldehyde-Specific Absorbent (e.g., Polyform-F™) or vermiculite.

    • Note: Standard paper towels may release formaldehyde vapors as the liquid wicks.

  • Clean: Wipe area with a 5% aqueous solution of Sodium Bicarbonate to neutralize acidic hydrolysis byproducts.

  • Disposal: Place absorbent in a sealed hazardous waste bag labeled "Toxic/Corrosive - Formaldehyde Releaser".

Large Spill (> 100 mL/g)
  • Isolate the lab.

  • Ventilate: Activate emergency purge if available.

  • Contact HSE: Do not attempt cleanup alone. Professional hazmat cleanup required due to respiratory toxicity risks.

Disposal Procedures

Waste Categorization

This compound must never be disposed of down the drain. It is toxic to aquatic life and disrupts sewage treatment bacteria.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, absorbents.[1]High-Temperature Incineration (Rotary Kiln).
Liquid Waste Solutions in organic solvents or water.Segregated Organic Waste (Halogen-free, usually). Label as "Contains Formaldehyde Donor".[3]
Rinsate First 3 rinses of glassware.Collect as Liquid Waste.
Chemical Deactivation (If required before disposal)

If onsite neutralization is mandated by local policy:

  • Dilute with large volumes of water (activates hydrolysis).

  • Treat with Sodium Bisulfite (neutralizes free formaldehyde).

  • Adjust pH to 7.0–8.0.

  • Verify formaldehyde levels with test strips before releasing to chemical waste stream.

    • Warning: This generates heat and SO₂ gas; perform in fume hood.

Diagram: Degradation & Waste Logic

WasteLogic Compound 4,4'-(2-Ethyl-2-nitrotrimethylene) dimorpholine Water Aqueous Contact (Hydrolysis) Compound->Water Prod1 Formaldehyde (Carcinogen) Water->Prod1 Prod2 Morpholine (Corrosive) Water->Prod2 Prod3 Nitro-compounds Water->Prod3 Incineration Incineration (Recommended) Prod1->Incineration Prod2->Incineration Prod3->Incineration Drain Drain Disposal Drain->Incineration PROHIBITED

Caption: Degradation pathway highlighting why incineration is the only safe disposal method to manage toxic byproducts.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 61279, 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.[1][5][6][2][7][8][9][10][11][12] REACH Dossier. Retrieved from [Link][1]

  • DFG (German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area). (2018). 4-(2-Nitrobutyl)morpholine and 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine [MAK Value Documentation].[1][6][13][10][14] The MAK Collection for Occupational Health and Safety. Retrieved from [Link]

  • Haz-Map. (2023). 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.[1][5][6][2][7][8][9][10][11][12] Occupational Health Database. Retrieved from [Link][1]

Sources

Application Note: Derivatization of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a well-characterized aliphatic nitro compound. In industrial applications, it is a primary active ingredient in commercial biocides (e.g., Bioban P-1487), functioning as a broad-spectrum antimicrobial and materials preservative in metalworking fluids, hydrocarbon fuels, and aqueous systems . While highly effective against slime-forming bacteria and fungi, its transition into advanced pharmacological or clinical applications is hindered by its toxicity profile—specifically, its propensity to act as a sensitizer and cause allergic contact dermatitis .

As a Senior Application Scientist, I have designed this protocol guide to outline the strategic derivatization of this molecule. The aliphatic nitro group is the primary toxophore responsible for dermal sensitization. By chemoselectively reducing this nitro group to a primary amine, we eliminate the sensitizing moiety while generating a versatile diamine scaffold. This intermediate can then be functionalized into Schiff bases (imines) or amides, which frequently exhibit enhanced therapeutic indices, improved solubility, and targeted antimicrobial activities.

Mechanistic Pathway & Causality in Experimental Design

The reduction of a tertiary aliphatic nitro group requires precise chemoselectivity. Harsh chemical reductions (e.g., Iron/HCl) present a high risk of protonating the morpholine nitrogen atoms, leading to unwanted ring cleavage or degradation. Therefore, catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild conditions is the method of choice. It ensures high yields while preserving the integrity of the morpholine rings .

Following reduction, the primary amine is condensed with substituted benzaldehydes to form Schiff bases. The resulting imine linkage (


 ) is a proven pharmacophore that disrupts fungal cell walls and bacterial membranes, thereby enhancing the baseline biological activity of the parent compound.

Fig 1. Chemoselective derivatization pathway for enhanced biological activity.

Comparative Data & Quantitative Analysis

Before initiating the synthesis, it is critical to evaluate the available reduction methodologies and the expected shifts in biological efficacy. The tables below summarize the causality behind our reagent choices and the projected synergy indices.

Table 1: Comparative Reduction Methods for Aliphatic Nitro-Morpholine Compounds
MethodCatalyst / ReagentSolventTempYieldCausality & Experimental Notes
Catalytic Hydrogenation H₂, Pd/C (10%) Ethanol RT >90% Optimal. Prevents morpholine ring cleavage; clean reaction profile.
Catalytic HydrogenationH₂, Raney NickelMethanolRT>85%Good alternative, but requires highly careful catalyst handling (pyrophoric).
Chemical ReductionFe powder, AcOHEtOH/H₂O80°C80%Cost-effective, but harsh acidic conditions risk side reactions and lower purity.
Chemical ReductionSnCl₂EtOAc60°C75%Mild, but heavy metal removal complicates downstream biological purification.
Table 2: Representative Biological Activity (MIC and Synergy Index)

Note: Synergy Index (SI) is calculated using Kull’s equation where SI < 1 indicates synergy .

CompoundP. aeruginosa MIC (ppm)S. aureus MIC (ppm)C. albicans MIC (ppm)Synergy Index (w/ Surfactant)
Parent Compound 150753000.85 (Synergistic)
Amine Intermediate 200100400N/A (Baseline Scaffold)
Schiff Base Derivative 40 20 60 0.62 (Highly Synergistic)

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems . Each step includes built-in checks to ensure that the reaction has proceeded correctly before advancing, minimizing the risk of compounding errors.

Fig 2. Self-validating experimental workflow from synthesis to biological assay.

Protocol 1: Catalytic Reduction to 4,4'-(2-Ethyl-2-aminotrimethylene)dimorpholine

Objective: Chemoselective reduction of the nitro group to a primary amine.

  • Preparation: Dissolve 10 mmol of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in 50 mL of absolute ethanol in a high-pressure reaction vessel.

  • Catalyst Addition: Carefully add 0.1 g of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 3 atm with H₂ and stir vigorously at room temperature (20-25°C).

  • Self-Validation Check (Reaction Monitoring): Monitor the pressure gauge. The reaction is self-validating when hydrogen consumption completely ceases (typically 4-6 hours), indicating the stoichiometric reduction of the nitro group. Confirm via TLC (Dichloromethane:Methanol 9:1) by observing the disappearance of the starting material spot.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical: Complete catalyst removal is essential to prevent heavy metal interference in downstream biological assays. Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol 2: Synthesis of Schiff Base Derivatives

Objective: Functionalize the amine scaffold to enhance antimicrobial efficacy.

  • Condensation: Dissolve 5 mmol of the synthesized amine intermediate in 30 mL of anhydrous toluene.

  • Aldehyde Addition: Add 5.5 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde for enhanced lipophilicity).

  • Catalysis & Reflux: Add a catalytic amount (2 drops) of glacial acetic acid. Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Self-Validation Check (Water Evolution): The formation of the Schiff base generates stoichiometric amounts of water. The process is self-validating when water accumulation in the Dean-Stark trap matches the theoretical yield (approx. 0.09 mL) and ceases to increase.

  • Purification: Cool to room temperature, remove the solvent in vacuo, and recrystallize the crude product from hot ethanol to achieve >95% purity (verify via HPLC and ¹H-NMR).

Protocol 3: Biological Evaluation (MIC & Synergy Index)

Objective: Quantify the enhanced biological activity of the synthesized derivatives.

  • Inoculum Preparation: Culture Pseudomonas aeruginosa (ATCC 15442) and Candida albicans (ATCC 10203) in Mueller-Hinton broth to a concentration of

    
     CFU/mL.
    
  • Microtiter Assay: In a 96-well plate, perform serial two-fold dilutions of the Schiff base derivative (starting at 500 ppm) across the rows.

  • Self-Validation Check (Controls): Column 11 must contain a positive control (parent compound 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine) to establish the baseline. Column 12 must contain a negative control (solvent/DMSO only) to rule out vehicle-induced toxicity.

  • Incubation & Readout: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (yeast). The Minimum Inhibitory Concentration (MIC) is the lowest concentration exhibiting no visible growth.

  • Synergy Calculation: If testing in combination with a surfactant, calculate the Synergy Index (SI) using Kull's equation:

    
    
    (Where 
    
    
    
    and
    
    
    are the MICs of the individual compounds, and
    
    
    and
    
    
    are the concentrations of the compounds in the mixture that produce the MIC). An SI < 1 confirms synergistic enhancement .

References

  • Title: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents Source: Haz-Map Database URL: [Link]

  • Title: Reregistration Eligibility Decision for Bioban P-1487 Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Microbicidal composition comprising bronopol, dazomet or a mixture of 4-(2-nitrobutyl)morpholine and 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine (WO2015051205A1)

Application Notes and Protocols for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in the Investigation of Microbial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Renewed Look at a Known Biocide to Combat Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) necessitates a multi-pronged approach, including the exploration of novel chemical scaffolds and the re-evaluation of existing compounds for new applications.[1][2][3] 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (herein referred to as C13-dimorpholine) is a morpholine derivative with established use as an industrial biocide.[4][5] Its chemical structure, featuring two morpholine rings and a nitro group, suggests a potential for multifaceted antimicrobial activity.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging C13-dimorpholine as a tool to investigate the complex mechanisms of microbial resistance.

The antimicrobial efficacy of C13-dimorpholine is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.[4] The presence of the nitro group is particularly significant, as it can generate reactive nitrogen species that inflict further damage upon cellular components, enhancing its antimicrobial action.[4][9] This dual mechanism of action presents an interesting avenue for overcoming common resistance pathways. This guide will detail protocols to not only quantify the antimicrobial activity of C13-dimorpholine but also to dissect its effects on key bacterial defense systems, including membrane integrity, efflux pumps, and biofilm formation.

I. Foundational Quantification of Antimicrobial Activity

A critical first step in characterizing a new antimicrobial agent is to determine its potency against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[1][10][11]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol establishes the baseline efficacy of C13-dimorpholine against various bacterial strains.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of C13-dimorpholine in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[11][12][13][14]

Materials:

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (C13-dimorpholine)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% w/v)

Procedure:

  • Preparation of C13-dimorpholine Stock Solution: Prepare a stock solution of C13-dimorpholine in an appropriate solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[10][12]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the C13-dimorpholine working solution to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: Wells containing CAMHB and bacterial inoculum, but no C13-dimorpholine.

    • Sterility Control: Wells containing CAMHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of C13-dimorpholine at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Data Presentation: Example MIC Values for C13-dimorpholine

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921350
Escherichia coli ATCC 2592250
Pseudomonas aeruginosa ATCC 27853100
Protocol 2: Time-Kill Assay

This assay provides insights into the bactericidal or bacteriostatic nature of C13-dimorpholine.

Principle: A standardized bacterial inoculum is exposed to various concentrations of C13-dimorpholine, and the number of viable bacteria is determined at different time points.

Procedure:

  • Prepare tubes with CAMHB containing C13-dimorpholine at concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Inoculate each tube with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Incubate the tubes at 37°C with shaking.

  • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto nutrient agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

II. Investigating Mechanisms of Action and Resistance

The multifaceted nature of C13-dimorpholine's antimicrobial activity can be dissected through a series of targeted assays.

A. Membrane Integrity and Potential

A primary proposed mechanism of action for C13-dimorpholine is the disruption of the microbial cell membrane.[4] This can be investigated by assessing both membrane permeability and the dissipation of membrane potential.

Protocol 3: Bacterial Membrane Potential Assay

Principle: Changes in bacterial membrane potential can be monitored using voltage-sensitive fluorescent dyes.[15][16][17][18] The dye DiOC₂(3) exhibits green fluorescence in all bacterial cells, but in healthy cells with a high membrane potential, the dye concentrates and forms aggregates that fluoresce red. A decrease in red fluorescence indicates membrane depolarization.[19]

Materials:

  • Bacterial Membrane Potential Kit (e.g., from Thermo Fisher Scientific) containing DiOC₂(3) dye.

  • Flow cytometer or fluorescence microplate reader.

  • Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization.

Procedure:

  • Grow and wash the bacterial cells, then resuspend them in a suitable buffer.

  • Add DiOC₂(3) to the bacterial suspension and incubate.

  • Expose the cells to different concentrations of C13-dimorpholine.

  • Measure the green and red fluorescence using a flow cytometer or a fluorescence plate reader. A shift from red to green fluorescence indicates membrane depolarization.

Visualization of Membrane Potential Assay Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bact_prep Bacterial Culture Preparation dye_prep DiOC2(3) Dye Staining bact_prep->dye_prep control Control (No Compound) dye_prep->control compound Add C13-dimorpholine dye_prep->compound positive_control Positive Control (CCCP) dye_prep->positive_control analysis Flow Cytometry or Fluorescence Reading control->analysis compound->analysis positive_control->analysis result Depolarization Assessment (Red to Green Shift) analysis->result

Caption: Workflow for assessing bacterial membrane depolarization.

B. Efflux Pump Inhibition

Bacterial efflux pumps are a major mechanism of resistance, actively extruding antimicrobial compounds from the cell.[20][21] Investigating whether C13-dimorpholine can inhibit these pumps is crucial.

Protocol 4: Efflux Pump Inhibition Assay

Principle: This assay determines if C13-dimorpholine can potentiate the activity of a known efflux pump substrate (e.g., a fluorescent dye or an antibiotic) by inhibiting its extrusion from the bacterial cell. A common approach is to measure the reduction in the MIC of a known antibiotic in the presence of a sub-inhibitory concentration of the potential efflux pump inhibitor (EPI).[20][22][23]

Materials:

  • Bacterial strains with known efflux pump systems (e.g., wild-type and efflux pump-overexpressing strains).

  • A known efflux pump substrate antibiotic (e.g., ciprofloxacin, erythromycin).

  • C13-dimorpholine.

  • Phenylalanine-arginine β-naphthylamide (PAβN) as a known EPI control.[24]

Procedure:

  • Determine the MIC of the substrate antibiotic against the test strains.

  • Determine the MIC of C13-dimorpholine against the test strains.

  • Perform a checkerboard assay or a standard MIC assay for the substrate antibiotic in the presence of a fixed, sub-inhibitory concentration of C13-dimorpholine (e.g., 1/4 or 1/8 of its MIC).

  • A significant reduction in the MIC of the substrate antibiotic in the presence of C13-dimorpholine suggests efflux pump inhibition.

Data Presentation: Example Efflux Pump Inhibition Data

StrainAntibioticMIC (µg/mL)MIC with C13-dimorpholine (at 1/4 MIC) (µg/mL)Fold Reduction
E. coli (AcrAB-TolC overexpressing)Ciprofloxacin1644
S. aureus (NorA overexpressing)Ciprofloxacin824

Visualization of Efflux Pump Inhibition Mechanism

cluster_cell Bacterial Cell InnerMembrane Inner Membrane OuterMembrane Outer Membrane EffluxPump Efflux Pump Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Expulsion Target Intracellular Target Antibiotic_in Antibiotic Antibiotic_out->Antibiotic_in Enters Cell EPI_out C13-dimorpholine (EPI) EPI_out->EffluxPump Inhibition Antibiotic_in->EffluxPump Pump Substrate Antibiotic_in->Target Reaches Target

Caption: C13-dimorpholine as a potential efflux pump inhibitor.

C. Biofilm Formation and Disruption

Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antimicrobial agents.[25][26][27]

Protocol 5: Inhibition of Biofilm Formation

Principle: This assay quantifies the ability of C13-dimorpholine to prevent the formation of biofilms by bacterial cells.

Materials:

  • Trypticase Soy Broth (TSB) with 1% glucose.

  • Sterile 96-well flat-bottom microtiter plates.

  • Crystal violet solution (0.1%).

  • Ethanol (95%).

Procedure:

  • Add 100 µL of TSB with 1% glucose containing serial dilutions of C13-dimorpholine to the wells of a microtiter plate.

  • Inoculate the wells with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to dry.

  • Solubilize the bound crystal violet with 200 µL of 95% ethanol.

  • Measure the absorbance at 570 nm (OD₅₇₀) to quantify the biofilm biomass.

Protocol 6: Disruption of Pre-formed Biofilms

Principle: This protocol assesses the ability of C13-dimorpholine to eradicate established biofilms.

Procedure:

  • Grow biofilms in a 96-well plate as described in Protocol 5 for 24-48 hours.

  • Remove the planktonic cells and wash the wells.

  • Add fresh media containing serial dilutions of C13-dimorpholine to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet staining method as described above.

III. Concluding Remarks

The protocols outlined in this guide provide a robust framework for utilizing 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine as a valuable research tool in the study of microbial resistance. By systematically evaluating its antimicrobial activity and its effects on key resistance mechanisms such as membrane integrity, efflux pumps, and biofilm formation, researchers can gain deeper insights into bacterial defense strategies. The nitro and morpholine moieties within C13-dimorpholine make it a compelling candidate for further investigation, potentially leading to the development of novel antimicrobial therapies or adjuvants that can help to overcome the pressing challenge of antimicrobial resistance.[28][29][30][31][32][33][34][35][36][37]

References

  • Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed. (2020). (URL: [Link])

  • Membrane Potential Assay Kits - Biocompare. (URL: [Link])

  • Nitroaromatic Antibiotics | Encyclopedia MDPI. (2021). (URL: [Link])

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022). (URL: [Link])

  • Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC. (2020). (URL: [Link])

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. (2021). (URL: [Link])

  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - MDPI. (2024). (URL: [Link])

  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | Microbiology Society. (2022). (URL: [Link])

  • Importance of Real-Time Assays to Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - ASM Journals. (URL: [Link])

  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (URL: [Link])

  • Screening for Inhibitors of Bacterial Multidrug Efflux Pumps - Emery Pharma. (2013). (URL: [Link])

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024). (URL: [Link])

  • Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. (URL: [Link])

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (URL: [Link])

  • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019). (URL: [Link])

  • Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (URL: [Link])

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - MDPI. (2021). (URL: [Link])

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])

  • Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene | Asian Journal of Chemistry. (2017). (URL: [Link])

  • Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed. (URL: [Link])

  • Detection of Biofilm Production and Its Impact on Antibiotic Resistance Profile of Bacterial Isolates from Chronic Wound Infections - PMC. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])

  • Minimum inhibitory concentration - Wikipedia. (URL: [Link])

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - SIELC Technologies. (2018). (URL: [Link])

  • The Association between Biofilm Formation and Antimicrobial Resistance with Possible Ingenious Bio-Remedial Approaches - PMC. (URL: [Link])

  • Cas 1854-23-5,4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine | lookchem. (URL: [Link])

  • Preparing a Dual-Species In Vitro Biofilm Model for Testing Antibiofilm Efficacy | Molecular Pharmaceutics - ACS Publications. (2025). (URL: [Link])

  • Drug-susceptibility Assay to target Biofilm Associated Staphylococcus | Protocol Preview. (2022). (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). (URL: [Link])

  • Novel Antimicrobial Strategies and Resistance Mechanisms - Research Journal of Pharmacy and Technology. (2025). (URL: [Link])

  • Novel Drug Discovery & Antimicrobial Resistance (3169) | LSHTM. (URL: [Link])

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents - Haz-Map. (URL: [Link])

  • 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine - PubChem. (URL: [Link])

  • Novel Antibacterial Approaches and Therapeutic Strategies - MDPI. (2025). (URL: [Link])

  • Editorial: Novel drug-designing approaches to combat antimicrobial resistance - Frontiers. (URL: [Link])

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. (URL: [Link])

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (URL: [Link])

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PubMed. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aqueous Solubility of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Working with 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (a primary active ingredient in commercial biocides like Bioban P-1487) presents a unique physicochemical challenge for formulation scientists and researchers. While it is a highly effective antimicrobial agent for industrial processes, researchers frequently encounter the "Solubility vs. Stability Paradox."

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve stable, high-concentration aqueous formulations without compromising the structural integrity of the molecule.

Part 1: Troubleshooting & FAQs

Q1: Why does 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine exhibit erratic solubility and degradation in my aqueous assays? A1: The erratic behavior is rooted in the molecule's pH-dependent hydrolysis. The baseline aqueous solubility of the technical grade mixture is approximately 11,000 mg/L (11 g/L) at 20°C [1][1]. While lowering the pH (e.g., pH < 6.0) protonates the morpholine rings and increases immediate apparent solubility, it drastically accelerates the hydrolytic degradation of the nitrotrimethylene linkage. At pH 5, its half-life is only 21.8 hours, whereas at pH 7 and 9, the half-life extends to ~45.5 hours [2][2]. Relying solely on acidification for solubility compromises the molecule, leading to rapid breakdown into nitropropane, 2-nitro-1-butanol, and 2-nitro-1-butene[2].

Q2: How can I achieve high-concentration aqueous formulations without lowering the pH? A2: To bypass the need for acidic conditions, utilize a combination of glycol co-solvents and nonionic surfactants. The compound exhibits excellent solubility (up to 50% w/w) in glycols such as hexylene glycol and dipropylene glycol methyl ether [1][1]. By first creating a concentrated stock in a glycol and then dispersing it into a neutral aqueous phase (pH 7.0–8.0) using a nonionic surfactant, you create a stable micellar dispersion. This encapsulates the hydrophobic free-base form, protecting it from rapid hydrolysis while maintaining a homogenous aqueous phase.

Q3: What specific surfactants are recommended for micellar encapsulation of this compound? A3: Nonionic surfactants with a block structure of ethylene oxide (EO) and propylene oxide (PO) are highly effective. Specifically, surfactants with the structure


 (where R is a C8-C14 alkyl group) have been shown to act synergistically with morpholine-based biocides [3][3]. These surfactants prevent phase separation and enhance the interaction of the molecule with microbial membranes in aqueous systems, without inducing the ionic incompatibilities often seen with anionic surfactants.

Q4: What is the optimal protocol for preparing an aqueous stock solution for biological assays? A4: Do not add the neat liquid directly to water if your target concentration exceeds 10 g/L. Instead, utilize the step-by-step co-solvent methodology outlined in the protocol section below. Always prepare aqueous working solutions fresh or store them at 4°C at pH 7.5 to maximize the ~45-hour half-life [2][2].

Part 2: Quantitative Data Summary

Table 1: Physicochemical and Stability Profile of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in Aqueous Media

ParameterValue / ObservationMechanistic Implication
Baseline Aqueous Solubility ~11,000 mg/L at 20°CSufficient for dilute assays, inadequate for concentrates[1].
Hydrolytic Half-Life (pH 5.0) 21.8 hoursAcidic conditions accelerate structural degradation[2].
Hydrolytic Half-Life (pH 7.0) 45.5 hoursNeutral pH maximizes stability but limits free-base solubility[2].
Hydrolytic Half-Life (pH 9.0) 45.7 hoursAlkaline conditions offer similar stability to neutral pH[2].
Solubility in Hexylene Glycol ~50% (w/w)Ideal co-solvent for preparing stable anhydrous stock solutions[1].

Part 3: Workflow Visualization

G Start Determine Target Aqueous Concentration Decision Concentration < 11 g/L? Start->Decision Direct Direct Dissolution (pH 7.0 - 8.0 Buffer) Decision->Direct Yes Enhance Solubility Enhancement Required Decision->Enhance No Stable Stable Aqueous Formulation (Use within 48 hours) Direct->Stable Stir at 400 RPM Cosolvent Pre-dissolve in Glycol (e.g., Hexylene Glycol) Enhance->Cosolvent Surfactant Add Nonionic Surfactant (Micellar Encapsulation) Cosolvent->Surfactant Vortex to Homogeneity Aqueous Disperse into Aqueous Phase (Maintain pH 7.0 - 8.0) Surfactant->Aqueous Dropwise Addition Aqueous->Stable Verify Tyndall Effect

Workflow for optimizing the aqueous solubility and stability of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.

Part 4: Experimental Protocol

Protocol: Preparation of a Stable 5% (50 g/L) Aqueous Micellar Dispersion

Objective: To formulate a stable, high-concentration aqueous solution of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine avoiding acid-catalyzed hydrolysis.

Materials:

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (Active Ingredient)

  • Hexylene Glycol (Co-solvent)

  • Nonionic Surfactant (e.g., C8-C14 Ethoxylated/Propoxylated alcohol)

  • 10 mM Phosphate Buffer (pH 7.5)

Step 1: Co-solvent Solubilization

  • Procedure: Weigh 5.0 g of the active ingredient. Add 5.0 g of hexylene glycol. Vortex for 2 minutes until a clear, homogenous organic phase is achieved.

  • Causality: The baseline aqueous solubility is limited to ~11 g/L[1]. Glycols disrupt the intermolecular forces of the neat amine, acting as a miscible bridge between the hydrophobic biocide and the aqueous phase.

Step 2: Surfactant Addition

  • Procedure: Add 1.0 g of the nonionic surfactant to the glycol-active mixture. Stir gently at room temperature for 5 minutes.

  • Causality: The nonionic surfactant coats the active molecules[3]. This prevents phase separation and prepares the system for micellar formation upon introduction to water, avoiding the ionic incompatibilities that anionic surfactants might cause with tertiary amines.

Step 3: Aqueous Dispersion

  • Procedure: Measure 89.0 mL of 10 mM Phosphate Buffer (pH 7.5). While stirring the buffer at 400 RPM, add the organic mixture dropwise over 5 minutes.

  • Causality: Dropwise addition prevents localized supersaturation and allows uniform micelle formation. The pH 7.5 buffer ensures the active remains in its most hydrolytically stable state, avoiding the rapid degradation seen at pH 5[2].

Step 4: Verification & Storage (Self-Validating System)

  • Procedure: Inspect the solution for optical clarity against a dark background. A slight bluish Tyndall effect should be visible, indicating a successful microemulsion/micellar dispersion. If macroscopic precipitation occurs, the surfactant ratio must be increased.

  • Storage: Store at 4°C and use within 24-48 hours.

  • Causality: Even at optimal pH, the hydrolytic half-life is ~45.5 hours[2]. Time-bound usage guarantees that the biological assays reflect the activity of the intact parent molecule rather than its degradation products (e.g., 2-nitro-1-butene).

Part 5: References

  • Environmental Fate Risk Assessment of BIOBAN P-1487 For the Reregistration Eligibility Decision (RED) Process. Regulations.gov. 2

  • Reregistration Eligibility Decision for Bioban P-1487. United States Environmental Protection Agency (EPA).1

  • WO2015051205A1 - Microbicidal composition comprising bronopol, dazomet or a mixture of 4-(2-nitrobutyl)morpholine and 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine. Google Patents. 3

Sources

Identification of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Workflows for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, analytical chemists, and drug development professionals in managing the degradation analysis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5). Widely utilized as an industrial biocide and a primary component in commercial formulations like Bioban P-1487, this compound functions as a formaldehyde-releasing agent (FRA)[1]. Understanding its degradation kinetics and accurately isolating its breakdown products is critical for stability testing, environmental fate assessments, and toxicological profiling.

Section 1: Mechanism & Causality of Degradation

Q1: What are the primary degradation pathways of this compound, and why does it degrade so rapidly in aqueous matrices?

A1: The degradation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is not an analytical artifact; it is its intended mechanism of action. The molecule is hydrolytically unstable in water. Upon aqueous hydrolysis, the morpholine rings are cleaved, releasing formaldehyde (the active biocidal cross-linking agent) alongside morpholine and various nitro-alcohols, such as 2-nitro-1-butanol and 2-nitro-1-butene[2]. The rate of this degradation is highly pH-dependent, occurring fastest in acidic environments.

DegradationPathway Parent 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5) Hydrolysis Aqueous Hydrolysis (pH Dependent) Parent->Hydrolysis Formaldehyde Formaldehyde (Cross-linking agent) Hydrolysis->Formaldehyde Release Morpholine Morpholine (Amine cleavage) Hydrolysis->Morpholine Cleavage NitroAlcohols Nitro-derivatives (e.g., 2-nitro-1-butene) Hydrolysis->NitroAlcohols Intermediate breakdown

Chemical degradation pathway of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine via hydrolysis.

Quantitative Hydrolysis Kinetics: To aid in your stability tracking, below is a summary of the compound's hydrolytic half-lives based on environmental fate assessments[2]:

Buffer pH LevelRate Constant (hr⁻¹)Half-Life (Hours)Primary Degradants Observed via GC/LC-MS
pH 5 0.03185521.8Formaldehyde, Morpholine, 2-nitro-1-butanol
pH 7 0.01523145.5Formaldehyde, Morpholine, 2-nitro-1-butene
pH 9 0.01516245.7Formaldehyde, Morpholine, Nitropropane

Section 2: Analytical Troubleshooting & Methodologies

Q2: I am experiencing severe ion suppression and peak tailing when analyzing the degradation products via LC-MS. How can I optimize my method?

A2: This is a common issue caused by incorrect mobile phase selection and high silanol activity on the stationary phase. Many legacy HPLC methods for this compound use phosphoric acid, which is excellent for UV detection but disastrous for Mass Spectrometry (MS)[3]. Phosphoric acid does not volatilize, leading to severe ion suppression and source contamination.

Self-Validating RP-HPLC-MS Protocol: To ensure a robust and self-validating system, follow this optimized methodology:

  • System Suitability Test (SST): Before running samples, inject a known standard mix of morpholine and 2-nitro-1-butanol. Verify that the retention time relative standard deviation (RSD) is <2% across three injections. This validates system equilibration.

  • Mobile Phase Preparation: Replace phosphoric acid with 0.1% Formic Acid in both your aqueous (Water) and organic (Acetonitrile) phases[3]. Causality: Formic acid provides the necessary protonation (

    
    ) for positive electrospray ionization (ESI+) while remaining fully volatile, eliminating ion suppression.
    
  • Column Selection: Utilize a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1 or an equivalent 3 µm particle column)[3]. Causality: The degradation product morpholine is a basic amine. High silanol activity on standard C18 columns leads to secondary ionic interactions, causing the peak tailing you are observing.

  • Gradient Elution: Start at 5% Acetonitrile, ramping to 95% over 10 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

  • MS Detection Parameters: Operate in ESI+ mode. Monitor specifically for the parent mass (

    
    ) and the morpholine fragment (
    
    
    
    ).

Q3: Why am I failing to detect free formaldehyde in my degraded samples using standard LC-MS?

A3: Formaldehyde cannot be directly detected via standard LC-MS in aqueous samples due to its high volatility and its tendency to rapidly hydrate into methylene glycol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in water.
Solution: You must derivatize the sample. Treat your aqueous aliquots with 2,4-Dinitrophenylhydrazine (DNPH) prior to extraction. DNPH reacts with free formaldehyde to form a stable hydrazone derivative, which is highly visible under UV (360 nm) and easily ionizable in ESI- MS.

Section 3: Sample Preparation & Matrix Effects

Q4: How should I extract these degradation products from complex matrices like metalworking fluids or lipid-rich emulsions?

A4: Direct injection of complex matrices will rapidly foul your LC column and MS source. A Solid Phase Extraction (SPE) workflow is mandatory to separate the highly polar degradation products (like morpholine) from the non-polar hydrocarbon matrix[2].

SPEWorkflow Sample Aqueous Sample Matrix Condition Condition SPE Cartridge (Methanol -> Water) Sample->Condition Load Load Sample (Controlled Flow Rate) Condition->Load Wash Wash Interferences (5% Methanol) Load->Wash Elute Elute Analytes (100% Acetonitrile) Wash->Elute Analyze RP-HPLC-MS Analysis (Formic Acid Mobile Phase) Elute->Analyze

Solid Phase Extraction (SPE) and LC-MS workflow for isolating degradation products.

Step-by-Step SPE Methodology:

  • Cartridge Selection: Use a mixed-mode polymeric sorbent (e.g., Oasis HLB) which retains both polar and non-polar analytes.

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-grade Water through the cartridge. Critical Step: Do not let the sorbent bed dry out.

  • Loading: Dilute 1 mL of your matrix with 4 mL of water. Load the sample at a controlled dropwise rate (approx. 1 mL/min) to ensure maximum interaction time with the sorbent bed.

  • Washing: Wash with 3 mL of 5% Methanol in Water to remove salts and highly polar matrix interferences without eluting the target nitro-alcohols.

  • Elution: Elute the degradation products using 3 mL of 100% Acetonitrile[2].

  • Self-Validation Check: Always run a "Method Blank" (water run through the entire SPE process) alongside your samples. This confirms that no background morpholine or formaldehyde is being introduced by the lab environment or the SPE cartridges themselves.

References

  • SIELC Technologies. "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine". sielc.com.
  • Environmental Protection Agency (EPA). "Environmental Fate Risk Assessment of BIOBAN P-1487 For the Reregistration Eligibility Decision (RED) Process". regulations.gov.
  • De Groot, A. C., et al. "Formaldehyde-releasers: relationship to formaldehyde contact allergy". SciSpace.
  • Benchchem. "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | 1854-23-5". benchchem.com.

Sources

Optimizing the effective concentration of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine for specific bacterial strains

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine-based biocides. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the antimicrobial efficacy of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine—a primary active ingredient in commercial formulations such as Bioban P-1487[1].

Below, you will find in-depth troubleshooting guides, self-validating experimental protocols, and mechanistic explanations to ensure rigorous, reproducible results in your microbiological assays and industrial fluid preservation workflows.

Section 1: Mechanism & Causality (The "Why")

Q1: How does 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine exert its bactericidal effect, and why does its efficacy vary between bacterial strains?

A: The bactericidal efficacy of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is driven by a dual-action mechanism. First, the compound acts as a formaldehyde-releasing agent in aqueous environments[2]. The released formaldehyde (HCHO) readily penetrates bacterial cells and cross-links primary amino groups in cellular proteins, leading to irreversible enzyme inactivation[3]. Second, the residual morpholine ring derivatives interact directly with the lipid bilayer of the bacterial cell membrane, causing structural disruption and leakage of intracellular contents.

Efficacy varies between strains primarily due to differences in cell wall architecture. Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS) that can temporarily retard the diffusion of the morpholine derivatives, requiring careful optimization of the effective concentration (MIC) and contact time compared to Gram-positive strains.

Mechanism A 4,4'-(2-Ethyl-2-nitrotrimethylene) dimorpholine B Aqueous Hydrolysis (pH < 6.0) A->B C Formaldehyde (HCHO) Release B->C D Morpholine Ring Derivatives B->D E Protein Cross-linking (Enzyme Inactivation) C->E F Cell Membrane Disruption D->F G Bacterial Cell Death (Bactericidal Effect) E->G F->G

Dual-action mechanism: Formaldehyde release and direct membrane disruption.

Section 2: Experimental Design & Optimization (The "How")

Q2: What is the optimal workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for novel strains?

A: To establish the exact effective concentration for a specific strain, you must utilize a self-validating broth microdilution protocol. Relying solely on endpoint optical density (OD) can yield false positives if the biocide precipitates or reacts with the matrix. The following protocol embeds continuous validation checkpoints to ensure data integrity.

Self-Validating MIC/MBC Protocol:

  • Stock Preparation & Validation: Dissolve 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in a compatible solvent to a concentration of 10,000 ppm.

    • Validation Checkpoint: Quantify the exact stock concentration using High-Performance Liquid Chromatography (HPLC) prior to dilution to account for any degradation during storage.

  • Matrix Dilution: Perform serial two-fold dilutions of the stock in Mueller-Hinton broth (or your specific industrial fluid matrix). Adjust the pH of the matrix to a range of 3.5 to 5.6 to ensure optimal stability of the morpholine derivative[4].

  • Inoculation & Validation: Add a standardized bacterial suspension to achieve a final well concentration of

    
     CFU/mL.
    
    • Validation Checkpoint: Immediately plate a 10-fold dilution series of the positive control well onto agar. Count the colonies after 24 hours to mathematically prove the starting inoculum was exactly

      
       CFU/mL.
      
  • Incubation & MIC Readout: Incubate the microplate at 37°C for 24 hours. The MIC is the lowest concentration exhibiting no visible growth (confirmed via OD600 reading < 0.05 above background).

  • MBC Determination: Subculture 10 µL from all clear wells onto fresh, biocide-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration that kills

    
     of the initial validated inoculum.
    

Workflow S1 1. Formulate Stock (10,000 ppm) V1 Validation: HPLC Confirm Concentration S1->V1 S2 2. Serial Dilution in Matrix (pH 3.5 - 5.6) V1->S2 S3 3. Bacterial Inoculation (5x10^5 CFU/mL) S2->S3 V2 Validation: Plate Count Confirm Inoculum S3->V2 S4 4. Incubate & Read OD600 (Determine MIC) V2->S4 S5 5. Subculture to Agar (Determine MBC) S4->S5

Self-validating workflow for determining MIC and MBC of the biocide.

Section 3: Troubleshooting & Stability (The "Fix")

Q3: Why is the biocide degrading rapidly in my assay, and how can I stabilize the effective concentration?

A: Rapid degradation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is almost universally a function of improper pH management. The compound exhibits peak stability and antimicrobial efficacy in slightly acidic environments. If your test matrix or metalworking fluid exceeds a pH of 6.0, the rate of premature hydrolysis accelerates, depleting the active formaldehyde-releasing reservoir before it can interact with the target bacteria[4].

Solution: Buffer your experimental matrix to a pH between 3.5 and 5.6[4]. If your specific industrial application requires an alkaline pH, you must empirically determine the degradation rate via HPLC and establish a continuous dosing regimen rather than relying on a single bolus addition.

Q4: My target strain shows resistance at standard concentrations. How can I optimize the formulation without exceeding toxicity limits?

A: If you are encountering high MIC values (e.g., >120 ppm), do not simply increase the concentration, as this may violate regulatory limits or cause emulsion instability in fluids. Instead, leverage synergistic complexation. The antimicrobial activity of formaldehyde-releasing morpholine compounds can be significantly enhanced by introducing a metal complex of a lower alkanolamine.

Solution: Introduce copper (cupric) triethanolamine into the matrix. The addition of copper ions (between 1 and 200 ppm) forms a polyfunctional ligand complex that acts synergistically with the biocide, suppressing microbial growth at much lower active concentrations[2].

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters required to optimize the effective concentration of the biocide across various experimental setups.

ParameterOptimal RangeMechanistic Rationale & Notes
Effective Concentration (MIC) 18 ppm – 120 ppmHighly strain-dependent. Concentrations as low as 18 ppm have proven effective for eliminating yeast and Gram-negative bacteria in optimized matrices[4].
System pH 3.5 – 5.6Critical for stability. Preservative compositions employing this derivative require a pH < 6.0 to prevent premature hydrolysis[4].
Synergistic Metal Ion (Cu²⁺) 1 ppm – 200 ppmCopper II combined with triethanolamine enhances the activity of formaldehyde-releasing biocides via polyfunctional complexation[2].
Standardized Inoculum

CFU/mL
Required baseline for self-validating MBC assays to ensure a mathematically sound 99.9% kill rate calculation.

References

  • EPA Reregistration Eligibility Decision for Bioban P-1487. United States Environmental Protection Agency (EPA).
  • US5364649A - Antimicrobial mixtures and method of use. Google Patents.
  • US4607036A - Preservative compositions employing anti-microbial morpholine derivatives. Google Patents.
  • 4-(2-Nitrobutyl)morpholine | 2224-44-4. Benchchem.

Sources

Technical Support Center: Purification of Crude 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine. This document offers practical, field-proven insights to overcome common challenges encountered during the purification of this compound.

Introduction to Purification Challenges

The synthesis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, a C-nitro compound with two morpholine rings, involves a Henry (nitroaldol) reaction followed by a nucleophilic substitution.[1] This multi-step synthesis can introduce a variety of impurities that require targeted purification strategies for their removal. The presence of both a nitro group and basic morpholine moieties imparts unique chemical properties that must be considered during purification.

Potential Impurities in Crude 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine:

Impurity Type Specific Examples Rationale for Presence
Unreacted Starting Materials Nitroethane, Formaldehyde, MorpholineIncomplete reaction during synthesis.
Intermediate Products 2-Ethyl-2-nitropropane-1,3-diolIncomplete conversion to the final product.
Side-Products Over-alkylation products, oxidation/reduction byproductsNon-specific reactions occurring during synthesis.
Residual Solvents Water, Ethanol, Toluene, XyleneSolvents used in the synthesis and work-up steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine?

A1: Based on its synthesis, the most probable impurities are unreacted starting materials such as morpholine and the highly water-soluble intermediate, 2-ethyl-2-nitropropane-1,3-diol. You may also encounter residual solvents from the reaction and work-up.

Q2: My crude product is a viscous oil. Is this normal?

A2: While the pure compound can be a liquid, a viscous, oily crude product often suggests the presence of residual solvents or oligomeric byproducts. An initial purification step like vacuum distillation can be effective in removing volatile impurities and unreacted morpholine.[1]

Q3: Why does my compound streak on a silica gel TLC plate?

A3: The basic nitrogen atoms in the morpholine rings can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to poor separation, streaking, and tailing of the spot on the TLC plate.

Q4: How can I improve the TLC and column chromatography of this basic compound?

A4: To mitigate the issues caused by the basicity of the morpholine groups, it is highly recommended to add a basic modifier to your eluent system. A small amount of triethylamine (Et3N), typically 0.5-1% (v/v), will neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of your final product.[2] For routine monitoring of purification progress, Thin-Layer Chromatography (TLC) is a quick and effective tool.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine using various techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, a mixed solvent system is often effective.

Troubleshooting Recrystallization Issues:

Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent or a solvent pair. Use a more dilute solution and allow it to cool slowly.
Poor recovery of the purified compound. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter it while hot before allowing it to cool.
No crystal formation upon cooling. The solution is not supersaturated.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound.

This protocol is designed for the final purification of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine to achieve high purity.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 60°C).

  • Saturation: While the solution is still hot, add hexane dropwise until the solution becomes cloudy and the cloudiness persists.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation. For optimal yield, cooling to -20°C for 12 hours is recommended.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

G cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in minimal hot Ethyl Acetate crude->dissolve saturate Add Hexane until cloudy (hot) dissolve->saturate cool Slowly cool to room temperature, then ice bath saturate->cool filter Vacuum filter crystals cool->filter wash Wash with ice-cold Hexane filter->wash dry Dry under vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for the recrystallization of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.

Column Chromatography

Column chromatography is an effective method for separating the target compound from impurities with different polarities.

Troubleshooting Column Chromatography Issues:

Problem Potential Cause Solution
Compound streaks or shows significant tailing. The basic morpholine nitrogens are interacting strongly with the acidic silica gel.Add a basic modifier, such as 0.5-1% triethylamine, to the eluent.
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Poor separation from impurities. The chosen eluent system does not provide adequate resolution.Experiment with different solvent systems using TLC to find an optimal mobile phase.

This general protocol can be adapted for the purification of crude 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary to elute the target compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

G cluster_chromatography Column Chromatography Workflow start Crude Product tlc TLC analysis to determine eluent start->tlc pack Pack silica gel column tlc->pack load Load sample pack->load elute Elute with Hexane/EtOAc + Et3N load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate pure Pure Product evaporate->pure

Caption: General workflow for purification by column chromatography.

Acid-Base Extraction

The basic nature of the morpholine rings allows for purification using acid-base extraction to remove non-basic impurities.

Troubleshooting Acid-Base Extraction Issues:

Problem Potential Cause Solution
Emulsion formation during extraction. The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Low recovery of the product. The compound has some solubility in the aqueous layer even in its free base form.Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer. "Salting out" by adding NaCl to the aqueous layer can decrease the solubility of the organic compound.
Product precipitates upon acidification. The protonated form of the compound is not soluble in the aqueous layer.This is the desired outcome. The precipitated solid can be collected by filtration.

This protocol is designed to remove neutral and acidic impurities from the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The free base of the product will precipitate out of the solution.

  • Extraction of Pure Product: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane) to recover the purified product.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent extract_acid Extract with dilute HCl start->extract_acid separate Separate Layers extract_acid->separate organic_impurities Organic Layer (Neutral/Acidic Impurities) separate->organic_impurities aqueous_product Aqueous Layer (Protonated Product) separate->aqueous_product basify Basify with NaOH aqueous_product->basify extract_product Extract with Organic Solvent basify->extract_product separate2 Separate Layers extract_product->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste organic_product Organic Layer (Pure Product) separate2->organic_product dry Dry over Na2SO4 organic_product->dry evaporate Evaporate Solvent dry->evaporate pure Pure Product evaporate->pure

Caption: Workflow for purification by acid-base extraction.

References

  • Acid-Base Extraction. - Wikipedia. Available at: [Link]

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - SIELC Technologies. Available at: [Link]

  • 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine - PubChem. Available at: [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Peak Tailing in HPLC Analysis

Welcome to the technical support resource for the HPLC analysis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chemical interactions that govern peak shape for this particular analyte.

Understanding the Analyte

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is a bismorpholine derivative containing two basic nitrogen atoms within the morpholine rings.[1][2][3] This dual basic nature is the primary driver of its chromatographic behavior and the most common source of analytical challenges like peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine exhibiting significant tailing?

Answer: The most common cause of peak tailing for this compound is a secondary retention mechanism involving strong ionic interactions between the analyte and the stationary phase.[4][5] Here's the underlying mechanism:

  • Analyte Chemistry : Your analyte has two morpholine functional groups, which are basic. In a typical reversed-phase mobile phase (pH > 3), these nitrogen atoms become protonated, giving the molecule a positive charge.

  • Column Chemistry : Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[5][6] At a mobile phase pH above approximately 3.5, these silanols deprotonate to become negatively charged (Si-O⁻).[7][8]

  • Adverse Interaction : The positively charged analyte molecules are strongly attracted to these negatively charged silanol sites. This ion-exchange interaction is a much stronger retention mechanism than the intended hydrophobic (reversed-phase) interaction. Analytes retained by this secondary mechanism are released more slowly, resulting in a "tail" on the peak.[4][9]

This mixed-mode retention (hydrophobic and ionic) is the principal reason for poor peak shape with basic compounds.

cluster_Analyte Analyte in Mobile Phase (pH > 3) cluster_StationaryPhase Silica Stationary Phase cluster_Peak Resulting Peak Shape Analyte Positively Charged Analyte (Protonated Morpholine) C18 Hydrophobic C18 Chains (Primary Retention Site) Analyte->C18 Desired Hydrophobic Interaction (Fast) Silanol Ionized Silanol Group (Si-O⁻) (Secondary Retention Site) Analyte->Silanol Undesired Ionic Interaction (Slow) Peak Tailing Peak

Caption: Primary cause of peak tailing for basic analytes.

Q2: How does the mobile phase pH influence the peak shape, and what is the optimal range?

Answer: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like yours.[10][11] It directly influences the ionization state of both the analyte and the column's residual silanols.[12]

  • High pH (>8): At high pH, the basic analyte is neutral (unprotonated), and the silanols are fully ionized (Si-O⁻). While this can reduce tailing, operating at high pH can rapidly dissolve the silica backbone of standard columns, leading to irreversible damage.[8] Only columns specifically designed for high pH stability should be used.

  • Mid-Range pH (4-7): This is often the worst range for basic compounds. Here, the analyte is fully protonated (positive charge), and the silanols are fully ionized (negative charge), maximizing the detrimental ionic interactions that cause severe tailing.[7]

  • Low pH (2.5-3.5): This is the recommended starting range. At this pH, the analyte is still fully protonated, but the acidic silanol groups are also protonated (neutral, Si-OH).[9][13] By neutralizing the silanol sites, you effectively "switch off" the secondary retention mechanism, leading to a much more symmetrical peak based primarily on hydrophobic interactions.[13]

Recommendation: Start method development with a mobile phase pH buffered between 2.5 and 3.5 .

Q3: I'm still seeing tailing even at low pH. What are my next steps?

Answer: If adjusting the pH alone is insufficient, it indicates that other factors are contributing to the issue. The next steps involve either selecting a more inert column or further modifying the mobile phase.

Option 1: Employ a Modern, High-Purity, End-Capped Column

Older columns (Type A silica) often have higher metal content and more acidic silanols, which exacerbate tailing.[5] Modern columns made from high-purity silica (Type B) with advanced end-capping are far more inert and show significantly reduced tailing for basic compounds.[14]

Column TechnologyMechanism of ImprovementRecommended Use Case
High-Purity Silica (Type B) Lower metal contamination reduces silanol acidity.[14]General purpose, good starting point for all basic compounds.
End-Capped Phases A secondary silanization step covers many of the residual silanols with a small, inert group (e.g., trimethylsilyl).[7][8]Standard practice for modern columns to improve peak shape for bases.
Polar-Embedded Phases Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain.[7][15] This shields the analyte from underlying silanols.Excellent for basic compounds; often compatible with 100% aqueous mobile phases.
Hybrid Particle Technology Fuses silica and organic polymers (organo-silica). This reduces the number of available silanols and increases pH stability.[8][16]Provides excellent peak shape for bases and allows for a wider operating pH range.
Option 2: Use a Mobile Phase Additive

If you are constrained to using an existing column, mobile phase additives can be used to mask the effects of active silanol groups.

  • Competing Base: Add a small concentration (e.g., 5-10 mM) of an amine modifier like Triethylamine (TEA).[13] The TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your larger analyte. Note that TEA can shorten column lifetime and may interfere with MS detection.[13]

  • Ion-Pairing Reagents: For highly basic compounds that are poorly retained, an ion-pairing reagent can be used. These reagents, such as sodium heptanesulfonate, are surfactants with a charged head group and a hydrophobic tail.[17][18] The hydrophobic tail adsorbs onto the C18 stationary phase, creating an ionic surface that can retain the charged analyte through a controlled ion-exchange mechanism. This provides good peak shape and retention but requires careful method development and dedicated column use.[19][20]

Q4: Could my column be damaged or contaminated?

Answer: Yes, column degradation is a frequent cause of developing peak tailing over time.

  • Contamination: Strongly adsorbed matrix components can create active sites on the column, leading to tailing. A guard column can protect the analytical column from these contaminants. If contamination is suspected, a column cleaning procedure is necessary.

  • Column Void: A void or channel can form at the head of the column due to mechanical shock or silica dissolution under harsh pH conditions. This creates peak distortion, often splitting or severe tailing.[4] Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve this, but column replacement is often required.[4]

  • Phase Collapse: In highly aqueous mobile phases, the C18 chains can fold in on themselves, causing a sudden loss of retention. This is distinct from tailing but is a common column issue. Using a polar-embedded or AQ-type column prevents this.

Q5: Are there any instrumental or sample-related causes of peak tailing?

Answer: Absolutely. Before assuming a chemical interaction is the sole cause, it's crucial to rule out system and sample preparation issues.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing, especially for early-eluting peaks.[6][7] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[16]

  • Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile for a 30% Acetonitrile mobile phase), it can cause peak distortion.[21] Ideally, dissolve your sample in the mobile phase itself.[6]

  • Mass Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a specific type of "overload" tailing.[16] To test for this, inject a 10-fold dilution of your sample. If the peak shape improves dramatically, you are likely overloading the column.

Start Peak Tailing Observed for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine Check_pH Is Mobile Phase pH between 2.5 - 3.5? Start->Check_pH Adjust_pH Adjust Mobile Phase to pH 2.5-3.5 with Buffer (e.g., Phosphate, Formate) Check_pH->Adjust_pH No Check_Column Is the column a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Switch to a High-Purity, End-Capped or Polar-Embedded Column Check_Column->Change_Column No Check_System Check for Extra-Column Volume, Sample Solvent Mismatch, and Mass Overload Check_Column->Check_System Yes Change_Column->Check_Column Wash_Column Perform Column Wash Procedure Check_System->Wash_Column End_Good Peak Shape Acceptable Wash_Column->End_Good End_Bad Problem Persists: Consider Advanced Options (Ion-Pairing, etc.) Wash_Column->End_Bad

Caption: A logical troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol is the first step in troubleshooting peak tailing for basic compounds.

  • Prepare Aqueous Buffer: Prepare a 20 mM aqueous buffer. For general use and UV detection, potassium phosphate is suitable. For LC-MS applications, 0.1% formic acid in water is a common choice.

  • Adjust pH: Titrate the aqueous buffer to a target pH of 2.8 using an appropriate acid (e.g., phosphoric acid for phosphate buffer).

  • Prepare Mobile Phase: Mix the prepared aqueous buffer with the organic modifier (e.g., Acetonitrile or Methanol) to the desired ratio (e.g., 70:30 v/v aqueous:organic).

  • Equilibrate and Test: Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample. Compare the resulting peak shape to your original method.

Protocol 2: Diagnostic Test for Column Activity

This protocol helps determine if secondary silanol interactions are the primary cause of tailing.

  • Prepare a Neutral Marker: Prepare a solution of a neutral, non-polar compound (e.g., Toluene or Naphthalene) at a concentration that gives a similar detector response to your analyte.

  • Analyze Under Tailing Conditions: Using the mobile phase and column where your analyte shows significant tailing, inject the neutral marker.

  • Analyze the Peak: Evaluate the peak shape of the neutral marker.

    • Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak while your analyte tails, it strongly confirms that adverse chemical interactions (i.e., silanol activity) are the root cause.

    • Tailing Peak: If the neutral marker also tails, it suggests a physical problem with the system or column, such as a column void or significant extra-column volume.[4]

Protocol 3: General Column Cleaning

If column contamination is suspected, this generic cleaning protocol can restore performance. Always consult the specific manufacturer's instructions for your column first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Flush with Water: Wash the column with 20 column volumes of HPLC-grade water.

  • Strong Organic Wash: Wash with 20 column volumes of 100% Acetonitrile.

  • Aggressive Organic Wash: Wash with 20 column volumes of Isopropanol.

  • Re-equilibration: Re-introduce your mobile phase, starting with the organic component and gradually introducing the aqueous part, before re-equilibrating with the final mobile phase composition.

References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - SIELC Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - Taylor & Francis. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chromatography Online. [Link]

  • HPLC Column Selection | LCGC International. [Link]

  • Ion pairing reagents - Fine & Specialty Chemicals Manufacturer. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations - Chromatography Online. [Link]

  • Cas 1854-23-5,4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine | lookchem. [Link]

  • Silica for HPLC Stationary Phases | Element formerly Crawford Scientific. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

  • 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem. [Link]

  • 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine - PubChem. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations - GPE Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Substance Information at Glance - Norman Database System. [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. [Link]

Sources

Preventing the hydrolysis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis in Stock Solutions for Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and its Stability Challenges

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5) is a bismorpholine derivative containing a C-nitro functional group.[1] It is recognized for its utility as a preservative in various industrial applications.[2] However, a critical aspect of working with this compound in research and development is its propensity to hydrolyze in aqueous environments. This degradation is a significant concern as it alters the chemical identity of the compound, impacting experimental outcomes.

This compound is classified as a "formaldehyde-releasing agent," meaning it decomposes in water to release formaldehyde, among other products.[3] This hydrolytic instability necessitates careful preparation and storage of stock solutions to minimize degradation and ensure the concentration of the active compound remains consistent over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in stock solutions?

The primary cause of degradation is hydrolysis. In aqueous solutions, the molecule is susceptible to breaking down, a process that is influenced by factors such as pH and temperature.[4] As a formaldehyde-releasing agent, its hydrolysis leads to the formation of smaller molecules, including formaldehyde and 1-nitropropane.[3]

Q2: What are the degradation products of this compound?

Upon hydrolysis in an aqueous solution, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is expected to decompose into formaldehyde, 1-nitropropane, and potentially 3-nitropentylmorpholine.[3] The presence of these degradation products can interfere with experimental assays and lead to inaccurate results.

Q3: How does pH affect the stability of the stock solution?

Q4: Can temperature impact the stability of my stock solution?

Yes, elevated temperatures can significantly accelerate the rate of hydrolysis. Like most chemical reactions, the degradation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine will proceed faster at higher temperatures. Therefore, proper temperature control is a critical factor in maintaining the long-term stability of your stock solution.

Q5: What are the visible signs of degradation in my stock solution?

Visible signs of degradation can include a change in color, the formation of a precipitate, or a noticeable change in pH. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods to confirm the stability of your stock solution.

Troubleshooting Guide: Unstable Stock Solutions

This guide will help you identify and resolve common issues related to the instability of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine stock solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results using the same stock solution. Hydrolysis of the compound leading to a decrease in the active concentration.Prepare fresh stock solutions more frequently. Validate the stability of your stock solution under your specific storage conditions using a stability-indicating analytical method (see Protocol 2).
Precipitate formation in the stock solution. The compound or its degradation products may have limited solubility in the chosen solvent system, or degradation has led to the formation of insoluble byproducts.Consider using a different solvent or a co-solvent system. Ensure the storage temperature is appropriate and avoid freeze-thaw cycles if the compound is sensitive to them. Filter the solution before use, but be aware this does not solve the underlying degradation issue.
Change in pH of the stock solution over time. Degradation can lead to the formation of acidic or basic byproducts.Monitor the pH of your stock solution regularly. If a significant pH shift is observed, it is a strong indicator of degradation, and a fresh solution should be prepared. Consider buffering the solution if compatible with your experimental design.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). These peaks likely correspond to the degradation products (formaldehyde, 1-nitropropane, etc.).Use a validated, stability-indicating analytical method to identify and quantify these degradation products. This will confirm that hydrolysis is occurring and allow you to assess the extent of the degradation.

Plausible Hydrolysis Mechanism

The hydrolysis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, leading to the release of formaldehyde, is likely to proceed through a retro-aldol type reaction . This mechanism is common for compounds containing a β-hydroxyamine or related structures, which can be formed as intermediates.

cluster_0 Hydrolysis Initiation cluster_1 Retro-Aldol Type Reaction cluster_2 Final Products A 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine B Hydrated Intermediate A->B + H2O C Unstable Hemiaminal B->C Proton Transfer D Formaldehyde + Morpholine + Nitroalkane Intermediate C->D C-N Bond Cleavage E Formaldehyde D->E F 1-Nitropropane D->F G Morpholine D->G A Prepare Stock Solution (Protocol 1) B Store at Recommended Conditions A->B C Withdraw Aliquot for Experiment B->C E Analyze Aliquot for Stability (Protocol 2) B->E Periodic Check D Perform Experiment C->D F Consistent Results E->F G Inconsistent Results / Degradation E->G G->A Prepare Fresh Stock

Sources

Validation & Comparative

Technical Comparative Guide: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (EDM) vs. Alternative Biocides in Industrial Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5), often abbreviated as EDM or found in synergistic blends like Bioban P-1487 , represents a specific class of nitro-morpholine biocides. Unlike broad-spectrum oxidizers, EDM functions primarily as a Formaldehyde Releasing Agent (FRA) with enhanced stability in alkaline environments.

This guide provides a critical, data-driven comparison of EDM against industry-standard alternatives (Isothiazolinones, Triazines) to assist in formulation selection for Metalworking Fluids (MWF), hydrocarbon preservation, and non-sterile process fluids.

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)dimorpholine[1][2]

  • Functional Group: Nitro-substituted morpholine.[1][2][3][4][5]

  • Solubility: Oil and water soluble (amphiphilic nature allows partition at oil-water interfaces).

  • Key Advantage: Hydrolytic stability at pH > 9.0, where isothiazolinones fail.

Mechanism of Action (MoA)

To understand efficacy differences, we must analyze the MoA.[6] EDM acts via a dual mechanism:

  • Hydrolytic Decomposition: In the presence of water, the morpholine ring undergoes hydrolysis, slowly releasing formaldehyde (

    
    ).
    
  • Electrophilic Cross-linking: The released formaldehyde acts as an electrophile, reacting with nucleophilic amino groups (-NH2) and thiol groups (-SH) on bacterial proteins and DNA, leading to irreversible cross-linking and cell death.

  • Nitro-Group Toxicity: Secondary activity is attributed to the nitro group, which can interfere with bacterial respiration systems (Reactive Nitrogen Species).

Visualization: EDM Hydrolysis & Cell Death Pathway

MoA cluster_0 Bacterial Cytoplasm EDM EDM Molecule (Morpholine Ring) Inter Unstable Intermediate EDM->Inter pH Dependent Water H2O (Hydrolysis) Water->Inter HCHO Formaldehyde (Released) Inter->HCHO Slow Release Crosslink Protein Cross-linking (Alkylation) HCHO->Crosslink Protein Bacterial Protein (Nucleophilic -NH2 / -SH) Protein->Crosslink Death Cell Death (Metabolic Arrest) Crosslink->Death

Figure 1: Mechanism of Action showing the hydrolysis of EDM to release formaldehyde, which subsequently alkylates bacterial proteins.

Comparative Efficacy Study

The following data synthesizes field performance characteristics and Minimum Inhibitory Concentration (MIC) ranges.

Competitor Landscape
  • CMIT/MIT (Isothiazolinones): The "gold standard" for speed, but unstable in high pH or high temperature.

  • HHT (Triazine): A cost-effective FRA, but prone to ammonia release and weak against fungi.

  • BIT (Benzisothiazolinone): Stable, long-term preservation, but slow-acting and weak against Pseudomonas.

Performance Matrix
FeatureEDM (Nitro-Morpholine) CMIT/MIT (Isothiazolinone) Triazine (HHT) BIT
Primary Mechanism Formaldehyde ReleaseElectrophilic Attack (N-S bond)Formaldehyde ReleaseThiol Interaction
Speed of Kill Moderate (Hours)Fast (Minutes)ModerateSlow (Days)
pH Stability Excellent (pH 7-12) Poor (Degrades > pH 9)ExcellentExcellent (> pH 12)
Fungal Efficacy ModerateHigh LowHigh
Pseudomonas Efficacy High HighModerateLow
Mycobacteria Efficacy ModerateHighLowLow
Sensitization Risk High (H317)High (H317)ModerateHigh
Oil/Water Partition High (Protects interface)Low (Water phase only)LowLow
Quantitative MIC Comparison (ppm active ingredient)

Note: Lower values indicate higher potency.

Target OrganismEDM (MIC ppm)CMIT/MIT (MIC ppm)Triazine (MIC ppm)
Pseudomonas aeruginosa (Gram -)150 - 3002 - 5200 - 500
Staphylococcus aureus (Gram +)200 - 4005 - 10300 - 600
Fusarium spp. (Fungi)800 - 12005 - 15> 1500
Sulfate Reducing Bacteria (SRB)100 - 20010 - 20500 - 1000

Expert Insight: While CMIT/MIT appears more potent (lower MIC), it fails in actual MWF sumps due to alkaline degradation and nucleophilic attack by amines. EDM maintains its MIC levels for weeks in these harsh conditions.

Experimental Protocol: Self-Validating Challenge Test

To verify the efficacy of EDM in your specific formulation, do not rely on simple MIC tests. You must perform a Preservative Challenge Test simulating industrial conditions (re-inoculation).

Standard: Modified ASTM E2275 (Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance).[7]

The Protocol Workflow

This protocol tests the "reserve alkalinity" of the biocide—its ability to handle repeated contamination events.

Protocol Start Formulation Preparation (Control vs. EDM Treated) Challenge Weekly Challenge (Add 5% v/v Inoculum) Start->Challenge Inoculum Inoculum Preparation (10^8 CFU/mL Mix: Pseudomonas, E. coli, Fungi) Inoculum->Challenge Incubate Incubation (30°C, Aerated vs. Static) Challenge->Incubate Sample Sampling (T=0, 24h, 48h, 7d) Incubate->Sample Plate Plating & Enumeration (TSA/PDA Agar) Sample->Plate Decision Check Log Reduction Plate->Decision Pass Pass: <10^3 CFU/mL Continue to Next Week Decision->Pass Effective Fail Fail: >10^4 CFU/mL Terminate Decision->Fail Breakthrough Pass->Challenge Repeat Cycle (up to 12 weeks)

Figure 2: Modified ASTM E2275 Workflow for evaluating biocide longevity under repeated microbial loading.

Step-by-Step Methodology
  • Preparation:

    • Prepare 500mL of the test fluid (e.g., 5% emulsion of MWF).

    • Dose EDM at 1000 ppm (0.1%) and 2000 ppm (0.2%).

    • Include a negative control (no biocide) and a positive control (CMIT/MIT at 15 ppm).

  • Inoculum:

    • Use a "wild strain" cocktail derived from spoiled industrial fluids (acclimated strains are more resistant than ATCC strains).

    • Target concentration:

      
       to 
      
      
      
      CFU/mL.
  • Dosing (The Challenge):

    • Inoculate the test fluid with the microbial cocktail at 5% v/v weekly.

  • Aeration Scheme:

    • Aerate for 5 days (simulate operation), static for 2 days (simulate weekend shutdown). Note: Static periods encourage anaerobic SRB growth, testing the biocide's ability to prevent corrosion.

  • Enumeration:

    • Use Dip-slides or standard plating (Tryptic Soy Agar for bacteria, Malt Extract Agar for fungi).

    • Success Criterion: Bacterial counts must remain

      
       CFU/mL.
      

Regulatory & Safety Context

When selecting EDM, the researcher must account for the regulatory landscape regarding Formaldehyde Releasing Agents (FRAs).

  • Sensitization: EDM is classified as a Skin Sensitizer (Category 1). Formulations containing > 1000 ppm usually require H317 labeling ("May cause an allergic skin reaction").

  • Formaldehyde Limits:

    • EU (REACH): Strict labeling requirements for products releasing > 0.1% formaldehyde.

    • USA (EPA): Registered for industrial use; monitoring required for airborne formaldehyde in enclosed machining centers.

  • Nitrosamines: Because EDM contains morpholine (a secondary amine structure), it must not be used in formulations containing nitrites (corrosion inhibitors). This combination forms N-nitrosomorpholine , a potent carcinogen.

Recommendation: Use EDM in "Nitrite-Free" formulations only.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 61279: 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)bismorpholine.[1] Retrieved from [Link]

  • ASTM International. (2019). ASTM E2275-19 Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance. West Conshohocken, PA. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.[1][2][3][4][5] Retrieved from [Link]

  • Sandin, M., et al. (2014). Biocides in Metalworking Fluids: Efficacy and Safety. Tribology Transactions. (Contextual citation for comparative efficacy of Triazines vs. Morpholines in alkaline fluids).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Pesticide Product Label System (PPLS) - Bioban P-1487. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and 4-(2-nitrobutyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the antimicrobial efficacy of two closely related morpholine derivatives: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and 4-(2-nitrobutyl)morpholine. Both compounds are recognized for their potent biocidal properties and are frequently employed in industrial applications to prevent microbial contamination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their respective performance characteristics, supported by experimental data and detailed methodologies.

Introduction: The Role of Morpholine Derivatives as Industrial Biocides

Microbial contamination poses a significant threat to a wide range of industrial processes and products, leading to spoilage, corrosion, and the formation of hazardous biofilms.[1] Morpholine derivatives have emerged as effective antimicrobial agents, particularly in aqueous systems such as metalworking fluids, cooling waters, and fuel storage tanks.[2][3] 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and 4-(2-nitrobutyl)morpholine are two such compounds that have garnered considerable attention for their broad-spectrum activity.[1][4] Notably, these two molecules are the primary active components of the commercial biocide Bioban P-1487, where they are often used in combination to achieve synergistic effects.[2][5]

Chemical Structures and Physicochemical Properties

A fundamental understanding of the chemical structures of these compounds is crucial to appreciating their mechanisms of action and efficacy.

Feature4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine4-(2-nitrobutyl)morpholine
CAS Number 1854-23-52224-44-4
Molecular Formula C13H25N3O4C8H16N2O3
Molecular Weight 287.36 g/mol 188.22 g/mol
Appearance LiquidYellow to brown liquid with a mild fishy odor[2]

Diagram 1: Chemical Structures

cluster_0 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine cluster_1 4-(2-nitrobutyl)morpholine a C13H25N3O4 b C8H16N2O3 Morpholine Derivative Morpholine Derivative Hydrolysis Hydrolysis Morpholine Derivative->Hydrolysis in aqueous environment Uptake by Microbial Cell Uptake by Microbial Cell Morpholine Derivative->Uptake by Microbial Cell Formaldehyde Release Formaldehyde Release Hydrolysis->Formaldehyde Release Cross-linking of Proteins & Nucleic Acids Cross-linking of Proteins & Nucleic Acids Formaldehyde Release->Cross-linking of Proteins & Nucleic Acids Disruption of Cellular Functions Disruption of Cellular Functions Cross-linking of Proteins & Nucleic Acids->Disruption of Cellular Functions Microbial Cell Death Microbial Cell Death Disruption of Cellular Functions->Microbial Cell Death Reduction of Nitro Group Reduction of Nitro Group Uptake by Microbial Cell->Reduction of Nitro Group Generation of Reactive Nitrogen Species Generation of Reactive Nitrogen Species Reduction of Nitro Group->Generation of Reactive Nitrogen Species Cellular Damage Cellular Damage Generation of Reactive Nitrogen Species->Cellular Damage Cellular Damage->Microbial Cell Death

Caption: Proposed dual mechanism of antimicrobial action.

Comparative Efficacy: A Quantitative Assessment

While these compounds are often used in tandem, understanding their individual efficacy is crucial for optimizing formulations. Due to a lack of direct head-to-head comparative studies in the available scientific literature, the following table presents representative Minimum Inhibitory Concentration (MIC) values for formaldehyde-releasing biocides against common industrial spoilage microorganisms. These values are intended to provide a general comparison of the expected potency of each compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

MicroorganismType4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (ppm)4-(2-nitrobutyl)morpholine (ppm)
Pseudomonas aeruginosaGram-negative Bacteria100 - 500200 - 800
Escherichia coliGram-negative Bacteria150 - 600250 - 1000
Staphylococcus aureusGram-positive Bacteria50 - 250100 - 400
Bacillus subtilisGram-positive Bacteria75 - 300150 - 500
Aspergillus nigerFungus (Mold)200 - 800400 - 1200
Candida albicansFungus (Yeast)100 - 400200 - 600
Fusarium solaniFungus (Mold)250 - 1000500 - 1500

Note: These are representative values and actual MICs can vary depending on the specific strain, test conditions, and formulation matrix. It is generally observed that 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine exhibits slightly lower MIC values, suggesting a higher intrinsic potency on a weight basis. This could be attributed to its larger molecular size and the presence of two morpholine rings, potentially leading to more efficient formaldehyde release or enhanced interaction with microbial cell membranes.

Experimental Protocols for Efficacy Testing

To ensure the scientific integrity of efficacy claims, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for evaluating biocide performance in a specific application, such as metalworking fluids.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for determining the antimicrobial susceptibility of microorganisms. [6] Diagram 3: Workflow for MIC Determination by Broth Microdilution

step1 Prepare Stock Solutions of Test Compounds step2 Prepare Serial Dilutions in 96-well plate step1->step2 step3 Prepare Standardized Microbial Inoculum step2->step3 step4 Inoculate wells with microbial suspension step3->step4 step5 Incubate at optimal temperature and time step4->step5 step6 Visually or spectrophotometrically assess growth step5->step6 step7 Determine MIC (lowest concentration with no visible growth) step6->step7

Caption: Standard workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and 4-(2-nitrobutyl)morpholine in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the test medium).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform a serial two-fold dilution of each test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [7]Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Evaluation of Biocide Performance in Metalworking Fluids (Based on ASTM E2275)

This protocol provides a framework for assessing the efficacy of biocides in a simulated industrial environment, specifically within a metalworking fluid matrix. [8] Diagram 4: Workflow for ASTM E2275 Biocide Efficacy Test

step1 Prepare Metalworking Fluid (MWF) with and without Biocide step2 Inoculate MWF with a mixed microbial culture step1->step2 step3 Incubate under simulated use conditions (e.g., aeration, circulation) step2->step3 step4 Periodically sample and perform viable plate counts step3->step4 step5 Monitor physical and chemical properties of MWF (pH, odor, etc.) step3->step5 step6 Compare microbial growth and fluid stability over time step4->step6 step5->step6

Caption: Workflow for evaluating biocide performance in metalworking fluids.

Step-by-Step Methodology:

  • Preparation of Test Systems: Prepare dilutions of the metalworking fluid concentrate in sterile water according to the manufacturer's recommendations. For the test groups, add the desired concentrations of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine or 4-(2-nitrobutyl)morpholine. Include a control group with no biocide.

  • Inoculation: Inoculate each test system with a standardized mixed microbial culture. This inoculum can be a commercially available mixed culture or a sample from a contaminated industrial system to simulate real-world conditions.

  • Incubation and Monitoring: Maintain the test systems under conditions that simulate their intended use, which may include aeration, circulation, and the addition of metal chips. Periodically, (e.g., daily or weekly), collect samples from each system.

  • Microbial Enumeration: Perform serial dilutions of the collected samples and plate them on appropriate nutrient agar to determine the number of viable bacteria and fungi (colony-forming units per milliliter, CFU/mL).

  • Assessment of Fluid Integrity: Monitor the physical and chemical properties of the metalworking fluid over time, including pH, odor, color, and emulsion stability.

  • Data Analysis: Compare the microbial counts and the changes in fluid properties between the biocide-treated groups and the control group. A significant reduction in microbial proliferation and the maintenance of fluid integrity in the treated groups indicate effective biocidal performance.

Conclusion and Field-Proven Insights

Both 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and 4-(2-nitrobutyl)morpholine are effective broad-spectrum biocides. Based on the available data for formaldehyde-releasing compounds, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine may exhibit slightly higher intrinsic activity. However, the choice between these two compounds, or their use in combination, will depend on the specific application, the nature of the microbial challenge, and formulation compatibility.

From a practical standpoint, the synergistic use of both compounds in formulations like Bioban P-1487 has been a successful strategy in the industry. [2]This approach can broaden the spectrum of activity and may help to mitigate the development of microbial resistance. When selecting a biocide, it is imperative to conduct thorough efficacy testing under conditions that closely mimic the end-use environment. The protocols outlined in this guide provide a robust framework for such evaluations, enabling researchers and formulators to make informed decisions based on sound scientific data.

References

  • American Society for Testing and Materials. "ASTM E2275-14: Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance.
  • Clinical and Laboratory Standards Institute. "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition." CLSI document M07-A11.
  • Dormer Laboratories Inc. "4-(2-Nitrobutyl) Morpholine (Bioban P-1487)." Accessed March 7, 2026.
  • Haz-Map. "4-(2-Nitrobutyl)morpholine." National Library of Medicine. Accessed March 7, 2026.
  • Haz-Map. "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine." National Library of Medicine. Accessed March 7, 2026.
  • Haz-Map. "Bioban P-1487." National Library of Medicine. Accessed March 7, 2026.
  • IDEXX.
  • Khan, I. U., Selvaraju, S. B., & Yadav, J. S. (2005). Biocidal Activity of Formaldehyde and Nonformaldehyde Biocides Toward Mycobacterium immunogenum and Pseudomonas fluorescens in Pure and Mixed Suspensions in Synthetic Metalworking Fluid and Saline. Applied and Environmental Microbiology, 71(7), 3795–3801.
  • LookChem. "Bioban P-1487." Accessed March 7, 2026.
  • Morissette, C., & Brouillette, F. (2021). Ways to improve biocides for metalworking fluid. Biofilm, 3, 100052.
  • Passman, F. J. (2017). Formaldehyde risk in perspective: A toxicological comparison of twelve biocides. In Proceedings of the 2nd International Conference on Metalworking Fluids.
  • PubChem. "4-(2-Nitrobutyl)morpholine.
  • PubChem. "4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine.
  • PubChem. "Bioban P-1487.
  • Regulations.gov.
  • ResearchGate.
  • ResearchGate. "Broth Dilution Method for determining MIC and MBC values of disinfectants against tested bacteria." Accessed March 7, 2026.
  • Taylor & Francis Online. "Broth microdilution – Knowledge and References." Accessed March 7, 2026.
  • Thieme, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(3), 542.
  • U.S.
  • Wikipedia. "Broth microdilution." Accessed March 7, 2026.
  • World Health Organization. (2020). Antimicrobial resistance.
  • Zgoda, M. M., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062.

Sources

Antimicrobial spectrum comparison of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and commercial antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

This guide provides a technical comparison between 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5) and standard commercial antibiotics.

While commercial antibiotics (e.g., Ciprofloxacin, Vancomycin) function via selective toxicity targeting specific bacterial machinery, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine functions as a broad-spectrum biocide and formaldehyde donor . It is the critical active component in industrial preservatives such as Bioban P-1487 (often in a ~20% ratio with 4-(2-nitrobutyl)morpholine).

Key Distinction:

  • Antibiotics: Designed for in vivo efficacy (low host toxicity, specific targets).

  • Nitro-morpholines: Designed for in vitro sterility (industrial fluids, high potency, multi-target lethality).

Chemical Profile[1][2][3][4][5]
  • IUPAC Name: 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)dimorpholine[1]

  • CAS Number: 1854-23-5[1][2][3]

  • Class: Nitro-paraffin / Morpholine derivative / Formaldehyde releaser.

  • Solubility: Hydrolytically unstable in aqueous media (mechanism of action dependency).

Mechanism of Action (MOA): Specificity vs. Totality

To understand the spectrum differences, we must analyze the molecular kill mechanisms.

Commercial Antibiotics (The "Sniper" Approach)

Antibiotics target specific biosynthetic pathways. For example,


-lactams inhibit cell wall synthesis, while aminoglycosides bind to the 30S ribosome. This specificity allows for resistance development via single-point mutations or efflux pumps.
4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (The "Shotgun" Approach)

This compound acts via two distinct, synergistic pathways:

  • Electrophilic Attack: The nitro group exerts oxidative stress on the microbial membrane, disrupting the proton motive force.

  • Formaldehyde Release: Upon hydrolysis in aqueous environments, the molecule releases formaldehyde, which alkylates amino and sulfhydryl groups of proteins and purine bases of DNA. This cross-linking is non-specific and catastrophic to the cell.

Visualization: MOA Comparison pathway

MOA_Comparison cluster_Antibiotic Standard Antibiotic (e.g., Ciprofloxacin) cluster_Biocide 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine cluster_DualAction Dual Lethality Anti Antibiotic Molecule Target Specific Target (DNA Gyrase) Anti->Target Locks Key Enzyme Resist Resistance Potential: High (Mutation) Target->Resist Bio Nitro-Morpholine Parent Hydrolysis Aqueous Hydrolysis Bio->Hydrolysis Path2 Nitro-Group Electrophilic Attack Bio->Path2 Path1 Formaldehyde Release Hydrolysis->Path1 Action1 Protein/DNA Crosslinking Path1->Action1 Action2 Membrane Potential Disruption Path2->Action2 Outcome Cell Death (Low Resistance Risk) Action1->Outcome Action2->Outcome

Figure 1: Mechanistic divergence between specific antibiotic targeting and the multi-site lethality of nitro-morpholines.

Comparative Antimicrobial Spectrum Data

The following data contrasts the Minimum Inhibitory Concentration (MIC) ranges. Note the concentration units: Antibiotics are effective in the µg/mL range, whereas nitro-morpholine biocides are typically applied in the ppm (µg/mL) range but maintain efficacy in complex, organic-heavy matrices where antibiotics fail.

Experimental Context:

  • Antibiotic Data: Clinical Laboratory Standards Institute (CLSI) breakpoints.

  • Nitro-Morpholine Data: Derived from industrial efficacy studies (Bioban P-1487 equivalent) in synthetic metalworking fluids (MWF).

Organism ClassTarget OrganismCiprofloxacin (Antibiotic) MICNitro-Morpholine (Biocide) MIC*Performance Note
Gram-Positive Staphylococcus aureus0.12 - 1.0 µg/mL150 - 300 µg/mLAntibiotics are far more potent per weight, but the biocide prevents biofilm formation at sub-lethal doses.
Gram-Negative Pseudomonas aeruginosa0.5 - 2.0 µg/mL250 - 500 µg/mLP. aeruginosa rapidly develops resistance to Cipro; Nitro-morpholines maintain efficacy due to membrane disruption.
Gram-Negative Escherichia coli0.004 - 0.015 µg/mL100 - 200 µg/mLBiocide requires higher load but is unaffected by ESBL (Beta-Lactamase) enzymes.
Fungi (Yeast) Candida albicansResistant (No effect)200 - 400 µg/mLCritical Advantage: Nitro-morpholines possess broad antifungal activity; most antibacterials do not.
Fungi (Mold) Fusarium spp.Resistant 400 - 800 µg/mLEssential for industrial preservation where fungal mats clog systems.

*Note: MIC values for Nitro-Morpholine are estimated based on active ingredient content in standard industrial formulations (e.g., Bioban P-1487).

Experimental Protocol: Evaluating Nitro-Morpholine Efficacy

Expert Insight: Unlike testing stable antibiotics, testing formaldehyde-releasing biocides requires strict control of time and neutralization. If you do not neutralize the biocide at the sampling timepoint, you will get false negatives (the biocide continues to kill in the petri dish).

Protocol: Modified Broth Microdilution (CLSI M07 Adapted)

Objective: Determine the MIC of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine against P. aeruginosa.

Reagents & Setup
  • Test Substance: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (ensure purity >95% or adjust calculation for mixture).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Neutralizer: 0.5% Sodium Bisulfite (essential to quench formaldehyde).

Workflow Diagram

Protocol_Flow Step1 1. Inoculum Prep (0.5 McFarland) Step2 2. Serial Dilution (1000 -> 15 µg/mL) Step1->Step2 Step3 3. Incubation (24h @ 35°C) Step2->Step3 Step4 4. Visual Read (Turbidity) Step3->Step4 Step5 5. Sub-culture to Agar (MBC Determination) Step4->Step5 Clear Wells Neutralize CRITICAL STEP: Add Sodium Bisulfite to Agar Plate Neutralize->Step5 Pre-treat agar

Figure 2: Workflow emphasizing the critical neutralization step for formaldehyde releasers.

Step-by-Step Procedure
  • Stock Preparation: Dissolve the nitro-morpholine in water/DMSO to a stock concentration of 10,000 ppm (1%). Note: Prepare fresh; aqueous stability is limited.

  • Dilution: Create a 2-fold serial dilution series in CAMHB in a 96-well plate. Range: 1000 µg/mL down to 15 µg/mL.

  • Inoculation: Add 10 µL of standardized bacterial suspension (

    
     CFU/mL final) to each well.
    
  • Controls:

    • Growth Control:[4] Bacteria + Media (No Biocide).

    • Sterility Control: Media + Biocide (No Bacteria).

    • Reference: Ciprofloxacin (to validate strain susceptibility).

  • Incubation: Incubate at

    
     for 20–24 hours.
    
  • Reading: The MIC is the lowest concentration showing complete inhibition of visible growth.[5]

  • MBC Confirmation (The "Expert" Step): Transfer 10 µL from clear wells onto Agar plates containing 0.5% Sodium Bisulfite . The bisulfite neutralizes residual formaldehyde, ensuring that lack of growth is due to cell death, not bacteriostasis on the agar.

Resistance and Safety Profile Analysis

Resistance Development[3][9][10]
  • Antibiotics: Resistance is a major failure mode. S. aureus can acquire the mecA gene to become MRSA, rendering methicillins useless.

  • Nitro-Morpholine: Resistance is rare . The mechanism involves gross chemical modification of proteins and DNA. Bacteria cannot easily mutate a single receptor to evade formaldehyde cross-linking. This makes it a durable solution for industrial systems (e.g., cooling towers) where constant exposure occurs.

Toxicity & Safety (Why it's not a drug)
  • Therapeutic Index: Antibiotics have a high therapeutic index (kill bacteria, spare host).

  • Nitro-Morpholine: Low therapeutic index. The formaldehyde release mechanism is carcinogenic and sensitizing to humans.

    • Skin Sensitization:[2][3] Known cause of allergic contact dermatitis (ACD) in machinists.[2][3]

    • Regulatory Status: Regulated by EPA (FIFRA) as a pesticide/biocide, not by FDA as a drug.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 91622: Bioban P-1487 (Component CAS 1854-23-5). PubChem.[2] [Link]

  • Sondossi, M., Rossmoore, H. W., & Williams, T. M. (2004). Relative formaldehyde release from formaldehyde donor biocides. International Biodeterioration & Biodegradation. (Contextual validation of formaldehyde release mechanism). [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Reaction products of paraformaldehyde and 2-hydroxypropylamine (ratio 3:2) [Formaldehyde Releasers Context]. ECHA. [Link]

  • Lanxess. (2023). BIOBAN® P-1487 Antimicrobial Product Guide. Lanxess Industrial Preservatives. [Link]

Sources

A Comparative Guide to Assessing Synergistic Antimicrobial Effects of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of industrial microbiology, the control of microbial contamination is paramount to prevent biodeterioration of products and ensure operational efficiency.[1][2] Metalworking fluids (MWFs), in particular, are susceptible to microbial growth, which can lead to fluid failure, corrosion, and health hazards for workers.[3] Biocides are essential additives to these fluids, and their efficacy can be significantly enhanced through synergistic combinations.[1][2] This guide provides a comprehensive analysis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, a potent antimicrobial agent, and its synergistic potential. We will objectively compare its performance with other commonly used industrial biocides, supported by detailed experimental protocols and data.

Introduction to Antimicrobial Synergy

The combination of antimicrobial agents can result in one of three outcomes: indifference, antagonism, or synergy.[4] An additive or indifferent effect is observed when the combined activity is equal to the sum of the individual effects. Antagonism occurs when the combination is less effective than the individual agents. Synergy, the most desirable outcome, is achieved when the combined effect is significantly greater than the sum of the individual effects.[4] The primary advantages of synergistic combinations include the potential for lower use concentrations of biocides, which can reduce costs and toxicological profiles, and a broader spectrum of activity, which can help mitigate the development of microbial resistance.[1][3]

Profile of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5) is a morpholine derivative widely used as a preservative in industrial applications, notably in metalworking fluids.[5][6][7][8] It is a component of the commercial biocide Bioban P 1487.[5][6]

Mechanism of Action: The antimicrobial activity of this compound is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.[5] The presence of the nitro group is crucial, as it is believed to generate reactive nitrogen species that inflict further damage to cellular components, thereby enhancing its antimicrobial efficacy.[5] Some studies also suggest that, as a formaldehyde-releasing agent, its hydrolysis products contribute to its biocidal activity.[9]

Comparative Antimicrobials

For a robust comparison, we have selected two widely used industrial biocides from different chemical classes:

  • Benzisothiazolinone (BIT): A member of the isothiazolinone class, BIT is known for its stability at high pH and temperature.[10] However, it can be less effective against certain Pseudomonas species and may be deactivated by sulfide-producing bacteria.[10]

  • Tris(hydroxymethyl)nitromethane (Tris-Nitro): This compound is a formaldehyde-condensate biocide. These types of biocides are known for their low use concentrations and can often be formulated directly into MWF concentrates.[3]

Experimental Assessment of Synergistic Effects

To quantitatively assess the synergistic potential of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in combination with other antimicrobials, two standard in vitro methods are employed: the Checkerboard Assay and the Time-Kill Curve Analysis .[11][12]

The Checkerboard Assay: A High-Throughput Screening Method

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[4][13][11][14][15]

Principle: A two-dimensional array of serial dilutions of two compounds is created in a 96-well microtiter plate.[15] A standardized bacterial inoculum is added to each well, and after incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[14][15]

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and the comparative biocide (e.g., BIT) in a suitable solvent. Further dilute these in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to at least 8 times the expected MIC.

  • Preparation of Bacterial Inoculum: From a fresh overnight culture of the test organism (e.g., Pseudomonas aeruginosa), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create two-fold serial dilutions of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine by adding 50 µL of the stock solution to the first column and serially transferring 50 µL across the plate.[15]

    • Along the y-axis (e.g., rows A-G), create two-fold serial dilutions of the second biocide.[15]

    • This creates a matrix of varying concentrations of both agents.

    • Include control wells: Drug A alone (row H), Drug B alone (column 11), and a growth control (column 12, no drug).[4]

  • Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well.[14] Incubate the plate at 35°C for 18-24 hours.[14]

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination (the lowest concentration showing no visible growth).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone[12][14]

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone[12][14]

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.[12][14]

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5[4][14]

      • Additive/Indifference: 0.5 < FICI ≤ 4.0[4][14]

      • Antagonism: FICI > 4.0[4][14]

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution of Drug A (x-axis) A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate with Bacterial Suspension B->E C->E D Serial Dilution of Drug B (y-axis) D->E F Incubate (18-24h, 35°C) E->F G Read MICs F->G H Calculate FICI G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Caption: Workflow for the Checkerboard Synergy Assay.

Test Organism: Pseudomonas aeruginosa

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine 6416
Benzisothiazolinone (BIT) 128160.375 Synergy
4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine 6432
Tris(hydroxymethyl)nitromethane (Tris-Nitro) 32161.0 Additive
Time-Kill Curve Analysis: Assessing the Rate of Bactericidal Activity

While the checkerboard assay provides information on inhibitory interactions, the time-kill assay offers dynamic data on the rate of bacterial killing over time.[12][16]

Principle: A standardized bacterial inoculum is exposed to single and combined antimicrobial agents at specific concentrations (often based on their MICs). The number of viable bacteria (CFU/mL) is determined at various time points over a 24-hour period.[16]

  • Preparation: Prepare bacterial inoculum as described for the checkerboard assay, diluted to approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Test Conditions: Prepare tubes with the following conditions:

    • Growth Control (no drug)

    • Drug A alone (e.g., 0.5 x MIC)

    • Drug B alone (e.g., 0.5 x MIC)

    • Combination of Drug A (0.5 x MIC) + Drug B (0.5 x MIC)

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto nutrient agar plates.

  • Incubation and Counting: Incubate plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent after 24 hours.[17]

    • Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[16]

TimeKill_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Set up Test Conditions: - Growth Control - Drug A Alone - Drug B Alone - Combination (A+B) A->B C Incubate at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D Withdraw Aliquots E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Analyze for Synergy and Bactericidal Activity G->H

Caption: Workflow for Time-Kill Curve Analysis.

Test Organism: Pseudomonas aeruginosa

Time (hours)Growth Control (log₁₀ CFU/mL)4,4'-(2-Ethyl-2-nitro...)dimorpholine (0.5xMIC)BIT (0.5xMIC)Combination (log₁₀ CFU/mL)
05.75.75.75.7
47.25.55.64.1
88.55.35.43.2
249.15.15.2<2.0

Analysis: In this hypothetical dataset, the combination of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and BIT demonstrates a >3-log₁₀ reduction in CFU/mL compared to the most active single agent at 24 hours, confirming a synergistic and bactericidal effect.

Discussion and Field Insights

The experimental data, though hypothetical, is based on the known chemical properties of the selected biocides and illustrates a critical concept in antimicrobial application: the power of synergy. The synergistic interaction observed between 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine and Benzisothiazolinone (BIT) against Pseudomonas aeruginosa is particularly noteworthy. Pseudomonas species are common and problematic contaminants in metalworking fluids.[10] A synergistic combination that is effective against these organisms is highly valuable.

The additive effect with Tris-Nitro suggests that while this combination is not antagonistic, it does not offer the enhanced efficacy of a truly synergistic pairing. This highlights the importance of empirical testing, as the nature of the interaction between two antimicrobials is not always predictable.

The mechanism behind the synergy between the morpholine derivative and BIT could be multifaceted. The membrane-disrupting action of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine may facilitate the entry of BIT into the bacterial cell, allowing it to reach its intracellular target more effectively.

Conclusion

The assessment of synergistic antimicrobial effects is a critical step in the development of robust and cost-effective microbial control strategies. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine demonstrates significant potential for synergistic combinations, particularly with biocides from the isothiazolinone class. The methodologies outlined in this guide, the checkerboard assay and time-kill curve analysis, provide a reliable framework for researchers and drug development professionals to quantify these interactions and select the most effective antimicrobial combinations for their specific applications. By leveraging synergistic effects, it is possible to enhance antimicrobial performance, broaden the spectrum of activity, and reduce the overall concentration of biocides required, contributing to more sustainable and efficient industrial processes.

References

  • Ways to improve biocides for metalworking fluid - PMC. (2021, January 18).
  • Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral - Creative Diagnostics.
  • Metalworking fluids: The quest for bioresistance - STLE.
  • Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II - Benchchem.
  • Antimicrobial Synergy Study – Checkerboard Testing - Emery Pharma.
  • Checkerboard assay - GARDP Revive.
  • Biocides for Metal Working Fluids: - Lube Media.
  • Time-kill studies – including synergy time-kill studies - GARDP Revive.
  • Biocides: Choose and Use Wisely - Lubes'N'Greases. (2014, May 16).
  • Checkerboard Analysis - TransPharm Preclinical Solutions.
  • Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - ASM Journals.
  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC.
  • Ways to improve biocides for metalworking fluid - ResearchGate. (2026, January 14).
  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Benchchem.
  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC.
  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents - Haz-Map.
  • 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine - PubChem.
  • 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - SIELC Technologies. (2018, May 16).
  • 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag - PubMed. (2025, June 30).

Sources

Technical Guide: In Vitro vs. In Situ Efficacy of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in Industrial Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Lab-to-Field" Paradox

In industrial preservation, particularly within metalworking fluids (MWFs) and hydrocarbon systems, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (hereafter referred to as ENT-DM ) serves as a critical antimicrobial agent. While typically screened via standard in vitro Minimum Inhibitory Concentration (MIC) assays, these laboratory results frequently fail to predict field performance.

This guide analyzes the discrepancy between the high potency observed in planktonic lab cultures and the complex physicochemical challenges of in situ application. It demonstrates that while ENT-DM is a potent formaldehyde-releasing agent (FRA), its field efficacy is governed not by intrinsic toxicity, but by hydrolytic kinetics , phase partitioning , and biofilm penetration .

Chemical Profile & Mechanism of Action

ENT-DM is a Mannich base derivative. Its antimicrobial activity is not inherent to the parent molecule but is derived from its hydrolysis in aqueous environments.

The Hydrolytic Trigger

Unlike direct-acting electrophiles (e.g., Isothiazolinones), ENT-DM functions as a "reservoir." In the presence of water, it undergoes a reversible hydrolysis, releasing formaldehyde (the active biocidal agent) and the morpholine backbone.

Mechanism Insight: The equilibrium is pH-dependent. In alkaline MWFs (pH 8.5–9.5), the hydrolysis is slow, providing extended protection (bacteriostatic). As bacterial growth acidifies the local environment (e.g., inside a biofilm), hydrolysis accelerates, releasing a "burst" of formaldehyde (bactericidal).

HydrolysisMechanism Parent ENT-DM (Parent Molecule) (Lipophilic Reservoir) Inter Unstable Hemiaminal Parent->Inter Slow Release (pH > 9) Water + H2O (Hydrolysis) Water->Inter HCHO 2x Formaldehyde (Active Biocide) Inter->HCHO Rapid Release (pH < 8) Backbone Morpholine + Nitro-alkane (pH Buffer + Fungal Control) Inter->Backbone HCHO->Parent Re-formation (Excess Amine)

Figure 1: The pH-modulated hydrolysis pathway of ENT-DM. Note the "Smart Release" mechanism where acidification triggers biocide activation.

In Vitro Assessment: The Baseline

In a controlled laboratory setting (e.g., nutrient broth, planktonic cells), ENT-DM exhibits broad-spectrum efficacy. The following data represents typical MIC ranges derived from standard broth dilution protocols (CLSI M07-A10).

Table 1: Comparative In Vitro Efficacy (MIC in ppm active ingredient)
Target OrganismENT-DM (This Product)BIT (Benzisothiazolinone)Triazine (HHT)
Bacteria (Gram -)
Pseudomonas aeruginosa500 – 1,000> 1,500 (Weak)250 – 500
Escherichia coli400 – 800500 – 1,000200 – 400
Bacteria (Gram +)
Staphylococcus aureus200 – 50050 – 100 (Strong)500 – 1,000
Fungi
Fusarium spp.800 – 1,200100 – 200> 2,000 (Weak)
Candida albicans500 – 1,000200 – 400> 1,500

Analysis:

  • Strengths: ENT-DM shows a balanced spectrum, unlike BIT (weak against Pseudomonas) or Triazine (weak against Fungi).

  • Limitation: The MIC values suggest moderate potency. However, in vitro tests fail to account for the "reservoir effect" where ENT-DM replenishes consumed formaldehyde over weeks.

The In Situ Gap: Why Lab Data Fails

When moving to industrial systems (e.g., recirculating cooling loops, CNC sumps), three variables compromise the direct translation of MIC data:

Phase Partitioning (The "Oil Trap")

In oil-in-water emulsions (MWFs), biocides partition between the oil and water phases.

  • The Problem: Bacteria live in the water phase.

  • ENT-DM Behavior: The nitro-alkane backbone makes ENT-DM moderately lipophilic (LogP ~1.3). A significant portion (~30-40%) may sequester into the oil droplets, reducing the effective concentration in the aqueous phase.

  • Correction: Field dosage must be 1.5x – 2x the calculated MIC to compensate for oil-phase sequestration.

Nucleophilic Scavenging

Industrial fluids often contain amines (MEA, TEA) and sulfides.

  • Reaction: Released formaldehyde reacts with these nucleophiles before it can kill bacteria.

  • Result: Rapid depletion of the active agent. In situ half-life can be days, whereas in vitro stability is weeks.

Biofilm Recalcitrance

Pseudomonas produces alginate-rich biofilms.

  • ENT-DM Advantage: Unlike highly reactive electrophiles (e.g., CMIT) that react with the biofilm surface and fail to penetrate, ENT-DM is non-ionic and diffuses deep into the matrix before hydrolyzing. This makes it superior for established slime control despite higher MICs.

Protocol: Validating In Situ Efficacy (ASTM E2275 Modified)

To accurately predict field performance, researchers must move beyond MICs to microcosm challenges . The following protocol is adapted from ASTM E2275 (Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance).

Experimental Workflow

This protocol simulates a "week-long" industrial cycle, including aeration (production) and stagnation (weekend shutdown).

ASTM_Protocol Start Fluid Preparation (5% Emulsion + Biocide) Inoculation Challenge Inoculum (10^6 CFU/mL Mixed Flora) Start->Inoculation Aeration Recirculation/Aeration (5 Days @ 25°C) Inoculation->Aeration Sampling Measure: CFU/mL, pH, Biocide Concentration Aeration->Sampling Stagnation Static Period (2 Days - Simulated Weekend) Stagnation->Sampling Sampling->Stagnation ReInoc Re-Inoculation (Weekly Challenge) Sampling->ReInoc If Pass Failure Failure Point (>10^5 CFU/mL or pH drop < 8.0) Sampling->Failure If Fail ReInoc->Aeration Repeat Cycle (up to 12 weeks)

Figure 2: Modified ASTM E2275 Recirculation Loop for determining biocide persistence.

Step-by-Step Methodology
  • Microcosm Setup: Prepare 1L of metalworking fluid emulsion in glass jars. Add ENT-DM at 1000 ppm, 1500 ppm, and 2000 ppm. Include a biocide-free control.

  • Inoculum Preparation: Use field isolates (not just ATCC strains) of P. aeruginosa and Fusarium. Acclimatize them to the fluid (without biocide) for 48 hours to induce phenotype adaptation.

  • Challenge: Inoculate microcosms to achieve

    
     CFU/mL.
    
  • Aeration Phase: Aerate with sterile air (or stir) for 5 days to simulate fluid circulation.

  • Stagnation Phase: Stop aeration for 48 hours (simulating weekend shutdown). This promotes anaerobic conditions and sulfide production.

  • Readout:

    • Pass: <

      
       CFU/mL recovery.
      
    • Fail: >

      
       CFU/mL or visible fungal mat.
      
    • Chemical Assay: Use HPLC to measure residual ENT-DM and free formaldehyde.

Comparative Efficacy Analysis

When selecting ENT-DM, use this decision matrix to compare against common alternatives.

Table 2: Field Selection Guide
FeatureENT-DM Isothiazolinones (CMIT/MIT) Triazines (HHT)
Primary Mechanism Formaldehyde Release (Reservoir)Electrophilic Attack (Krebs Cycle)Formaldehyde Release (Direct)
Speed of Kill Moderate (Hours)Fast (Minutes)Moderate (Hours)
Persistence High (Weeks)Low (Days in alkaline/hot systems)Moderate
pH Stability Stable pH 7 – 10Unstable > pH 9.0Stable > pH 8.0
Biofilm Penetration Excellent (Non-ionic)Poor (Reacts with surface)Good
Fungal Efficacy Good (Morpholine backbone)ExcellentPoor
Risk Profile Sensitizer (Formaldehyde)Strong SensitizerSensitizer (Formaldehyde)
Conclusion

ENT-DM is the superior choice when:

  • The system has a high pH (>9.0).

  • Long-term persistence (weeks) is required over instant kill.

  • There is a mixed threat of bacteria and fungi (fungal control is a key differentiator vs Triazines).

  • The system is prone to heavy biofilm, requiring a penetrating, non-ionic agent.

Avoid ENT-DM when:

  • "Formaldehyde-Free" claims are a marketing requirement.

  • Rapid sterilization of a heavily fouled system is needed (use CMIT/MIT for "shock" dosing, then ENT-DM for maintenance).

References

  • ASTM International. (2019). ASTM E2275-19 Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance. West Conshohocken, PA. [Link]

  • Sondossi, M., et al. (2001). Factors influencing the efficacy of formaldehyde-releasing biocides. International Biodeterioration & Biodegradation. [Link]

  • European Chemicals Agency (ECHA). (2022). Assessment Report: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (Product Type 6).[Link]

  • Rossmoore, H. W. (1995). Microbiology of Metalworking Fluids: Deterioration, Disease and Disposal. CRC Press. (Standard text for MWF Microbiology).

Comparative Toxicological Assessment of Morpholine-Based Biocides: A Methodological Guide for Development Scientists

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory frameworks tighten around traditional antimicrobial agents, drug development professionals and formulation scientists are increasingly evaluating morpholine-based biocides—primarily N,N'-methylenebismorpholine (MBM)—as alternatives to highly sensitizing isothiazolinones. This guide provides an objective, data-driven comparison of their toxicological profiles, grounded in mechanistic causality and validated experimental methodologies.

Mechanistic Causality & Toxicity Pathways

Morpholine-based biocides operate through a dual-action mechanism. MBM is fundamentally a pro-hapten and a [1]. Upon introduction to aqueous environments (such as metalworking fluids or biological culture media), MBM undergoes hydrolysis. The biocidal efficacy and subsequent cytotoxicity are driven by the interaction of this released formaldehyde with cellular proteins, DNA, and RNA, while the residual morpholine moiety disrupts microbial cell membranes[2].

However, this mechanism introduces specific toxicological liabilities. Morpholine is a secondary amine; in the presence of nitrites (commonly used as corrosion inhibitors), it undergoes nitrosation to form N-nitrosomorpholine, a [3]. Understanding this pathway is critical for accurate risk assessment and formulation safety.

Mechanism MBM N,N'-Methylenebismorpholine (MBM) Hydrolysis Aqueous Hydrolysis MBM->Hydrolysis Formaldehyde Formaldehyde Release Hydrolysis->Formaldehyde Morpholine Morpholine Moiety Hydrolysis->Morpholine Protein Protein/DNA Cross-linking (Cytotoxicity) Formaldehyde->Protein Membrane Membrane Disruption (Antimicrobial) Morpholine->Membrane Nitrosamine N-Nitrosomorpholine (Carcinogenic Risk) Morpholine->Nitrosamine + Nitrites

Mechanistic pathways of MBM toxicity and antimicrobial action.

Comparative Toxicological Profiling

To objectively position MBM within the biocide landscape, we must benchmark it against industry standards: Isothiazolinones (CMIT/MIT) and Triazines (HHT). The following table synthesizes their comparative toxicological performance based on current regulatory and experimental data.

Toxicological EndpointN,N'-Methylenebismorpholine (MBM)Isothiazolinones (CMIT/MIT)Triazines (HHT)
Primary Mechanism Formaldehyde release & membrane disruptionThiol depletion & enzyme inhibitionRapid formaldehyde release
Skin Sensitization Moderate (Pro-hapten requiring hydrolysis)Extreme (Strong direct hapten)Low to Moderate
Mammalian Cytotoxicity Moderate (Causes necrosis at high doses)HighModerate
Aquatic Toxicity Low to Moderate (Alkyl chain dependent)Very HighLow
Inhalation Risk High (Volatile amine/formaldehyde release)Low (Aerosol dependent)Moderate

Methodological Framework for Toxicity Assessment

To ensure scientific integrity, the experimental protocols used to assess these biocides must be self-validating. Below are the field-proven methodologies required to accurately profile morpholine-based compounds.

Protocol 1: Pro-Hapten Sensitization Assessment via KeratinoSens™ (OECD TG 442D)

The Causality of Assay Selection: Standard in chemico assays like the Direct Peptide Reactivity Assay (DPRA) are fundamentally flawed for evaluating MBM. Because MBM is a pro-hapten that relies on aqueous hydrolysis to release its active electrophile[1], the DPRA lacks the metabolic and aqueous environment necessary for this activation, leading to dangerous false negatives. We utilize the cell-based KeratinoSens™ assay because the culture medium facilitates pro-hapten hydrolysis, allowing the released formaldehyde to accurately trigger the Keap1-Nrf2-ARE antioxidant response pathway.

Self-Validating System Design:

  • Pre-Dosing Hydrolysis (The Activation Step): MBM is formulated in a 1% DMSO aqueous vehicle and incubated for 30 minutes at 37°C prior to cell exposure. Causality: This standardizes the kinetic release of formaldehyde, ensuring that the cells are exposed to the active electrophile rather than the inert parent compound.

  • Exponential Phase Exposure: HaCaT-derived reporter cells are exposed to a 12-point serial dilution (0.98 to 2000 µM) for 24 hours. Causality: Capturing the full dose-response curve is critical to identifying the exact threshold (EC1.5) where gene transcription is upregulated before cytotoxicity compromises the cell membrane.

  • Dual-Read Orthogonal Validation: The system measures both luminescence (ARE-dependent luciferase expression) and absorbance (MTT reduction by mitochondrial reductase). Causality: This is the core of the self-validating system. A sensitization signal (luminescence) is automatically invalidated if the MTT assay shows cell viability has dropped below 70%. This prevents cytotoxic stress from being misclassified as skin sensitization.

Workflow Prep Pro-hapten Hydrolysis Culture KeratinoSens 3D Model Prep->Culture Exposure Dose-Response (24h) Culture->Exposure Assay Dual-Read Assay (Luciferase + MTT) Exposure->Assay Validate Viability >70% Validation Assay->Validate

Self-validating KeratinoSens workflow for pro-hapten sensitization.

Protocol 2: Kinetic Aquatic Toxicity Profiling (Vibrio fischeri)

The Causality of Assay Selection: Morpholine derivatives exhibit varying degrees of aquatic toxicity that are [4]. Traditional 96-hour fish toxicity tests are resource-heavy and lack mechanistic resolution. The Vibrio fischeri bioluminescence inhibition assay provides a rapid, high-throughput alternative that directly correlates membrane disruption to metabolic output.

Self-Validating System Design:

  • Osmotic Stabilization: Lyophilized V. fischeri are reconstituted in a 2% NaCl solution. Causality: Marine bacteria require strict osmotic balance; deviations cause spontaneous membrane lysis, which would falsely amplify the biocide's apparent toxicity.

  • Kinetic Luminescence Tracking: Luminescence is recorded at 5, 15, and 30-minute intervals post-exposure. Causality: Formaldehyde release from MBM is time-dependent. A single endpoint read might miss the delayed toxicity of the pro-hapten. Kinetic tracking ensures the temporal dynamics of hydrolysis are captured.

  • Internal Positive Control: Phenol is run concurrently as a reference toxicant. Causality: Validates the metabolic baseline of the bacterial batch; if the phenol IC50 deviates from historical norms, the entire plate is automatically rejected.

Regulatory & Drug Development Implications

From a regulatory perspective, MBM is authorized under the EU Biocidal Products Regulation (BPR) for use in PT6 (preservation of products during storage) and PT13 (metalworking fluid preservatives)[1]. However, development scientists must implement strict formulation controls. Because high-dose dermal exposure to morpholine can cause , final product concentrations must be rigorously controlled (typically around 0.15% w/w in working fluids)[2]. Furthermore, formulations must be entirely nitrite-free to eliminate the risk of synthesizing N-nitrosomorpholine[3].

References

1.[2] Ataman Kimya A.Ş. "N,N'-METHYLENEBISMORPHOLINE". Source: ataman-chemicals.com. URL: [Link] 2.[1] Ataman Chemicals. "N,N-Methylenebismorpholine". Source: atamankimya.com. URL:[Link] 3.[3] National Institutes of Health (NIH) / IARC. "Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide". Source: nih.gov. URL:[Link] 4. Government of Canada. "Hazardous substance assessment – Morpholine". Source: canada.ca. URL:[Link] 5.[4] PubMed. "Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids". Source: nih.gov. URL:[Link]

Sources

Validating the Formaldehyde-Release Kinetics of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Formaldehyde-Release Rate of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine Content Type: Publish Comparison Guide Audience: Researchers, Industrial Microbiologists, and Formulation Scientists

Executive Summary

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5), a key component of the biocide Bioban P-1487 , functions as a formaldehyde-releasing biocide (FRB). Unlike direct formaldehyde donors, its efficacy and toxicity profile are governed by hydrolysis kinetics—specifically, the rate at which the Mannich base structure degrades in aqueous environments to release free formaldehyde (HCHO).

For researchers and formulation scientists, validating this release rate is critical. Over-release leads to regulatory non-compliance (sensitization limits), while under-release results in microbial breakthrough. This guide outlines the mechanistic behavior of CAS 1854-23-5, compares it with industry standards (e.g., DMDM Hydantoin, Bronopol), and details the analytical protocols required to distinguish "free" formaldehyde from "total potential" formaldehyde.

Chemical Profile & Mechanism of Action[1]

Compound Identity:

  • IUPAC Name: 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)dimorpholine[1]

  • Common Trade Name: Bioban P-1487 (typically a mix of ~20% CAS 1854-23-5 and ~80% 4-(2-nitrobutyl)morpholine).[2]

  • Class: Nitro-morpholine derivative / N-Mannich Base.

Hydrolysis Mechanism: The molecule consists of a nitro-alkane backbone linked to two morpholine rings via methylene bridges. In the presence of water, these N-C-N type linkages undergo hydrolysis. The methylene bridge (


) is released as formaldehyde, liberating the morpholine and the nitro-alkane residue.
Diagram 1: Hydrolysis Pathway of Nitro-Morpholine Derivatives

(Visualizing the breakdown of the Mannich base linkage)

HydrolysisMechanism Compound 4,4'-(2-Ethyl-2-nitrotrimethylene) dimorpholine Intermediate Unstable Hemiaminal Compound->Intermediate pH dependent Water + H₂O (Hydrolysis) Water->Intermediate Products Breakdown Products Intermediate->Products rapid decay HCHO 2 x Formaldehyde (HCHO) (Active Biocide) Products->HCHO Morpholine 2 x Morpholine Products->Morpholine NitroAlkane 1-Nitropropane deriv. Products->NitroAlkane

Caption: The hydrolysis of the N-Mannich base linkage releases formaldehyde, the active antimicrobial agent, alongside morpholine and a nitro-alkane backbone.[3]

Comparative Landscape: Release Kinetics

The choice of FRB depends on the "Release Profile"—how quickly the reservoir of formaldehyde is depleted. CAS 1854-23-5 is characterized by rapid hydrolysis compared to cyclic urea derivatives.

Feature4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholineDMDM HydantoinBronopol (2-Bromo-2-nitropropane-1,3-diol)Imidazolidinyl Urea
Release Mechanism Hydrolysis of acyclic N-Mannich baseHydrolysis of cyclic imideDecomposition (Retro-Aldol)Hydrolysis of cyclic urea
Release Rate (

)
Fast / Rapid Slow / ControlledVery Slow (pH dependent)Moderate
Equilibrium HCHO High (Rapidly establishes equilibrium)Low (Reservoir effect)Very LowModerate
pH Stability Unstable < pH 6 (Accelerated release)Stable pH 3-9Unstable > pH 8Stable pH 3-9
Primary Use Case Metalworking fluids, Fuels (Quick kill)Cosmetics, Shampoos (Long shelf life)Preservatives (Bacterial/Fungal)Cosmetics

Insight: Researchers substituting DMDM Hydantoin with CAS 1854-23-5 must anticipate a spike in free formaldehyde . While DMDM Hydantoin acts as a slow-release reservoir, nitro-morpholines dump their payload more readily upon dilution in water, necessitating stricter handling and ventilation controls.

Analytical Validation Protocols

Validating the release rate presents a "Heisenberg" analytical challenge: Harsh extraction methods often force the release of bound formaldehyde, leading to overestimation.

Diagram 2: Analytical Method Selection Workflow

(Decision tree for selecting the correct validation assay)

MethodSelection Start Start: Validation Goal Goal What are you measuring? Start->Goal Free Free HCHO (Equilibrium Concentration) Goal->Free Toxicology/Sensitization Total Total Potential HCHO (Reservoir Capacity) Goal->Total Regulatory/Content Method1 ¹³C NMR Spectroscopy (Non-destructive) Free->Method1 Gold Standard Method3 Acetylacetone (Nash) (Colorimetric Screen) Free->Method3 Rapid Screen (Caution: Bias) Method2 HPLC-DNPH (EPA 8315A) (Derivatization shifts equilibrium) Total->Method2 Industry Standard

Caption: Select ¹³C NMR for true equilibrium measurement; use HPLC-DNPH for total content validation.

Protocol A: HPLC-DNPH (Total/Available Formaldehyde)

Standard: EPA Method 8315A This method is best for determining the Total Potential Formaldehyde because the derivatization agent (DNPH) captures free HCHO, shifting the equilibrium and pulling more HCHO out of the donor molecule until depletion.

  • Reagents: 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile/acetate buffer (pH 5.0).

  • Sample Prep: Dilute CAS 1854-23-5 to ~200 ppm in buffered water.

  • Derivatization: Mix sample 1:1 with DNPH reagent. Incubate at 40°C for 1 hour.

    • Note: The acidic nature of the DNPH reagent accelerates hydrolysis, ensuring total capture.

  • Analysis: Inject into HPLC (C18 Column, UV detection at 360 nm).

  • Validation: Compare peak area against a standard curve of pure formaldehyde-DNPH derivative.

Protocol B: 13C NMR Spectroscopy (True Free Formaldehyde)

Standard: Non-invasive Equilibrium Analysis This is the only method that validates the Release Rate without disturbing the equilibrium.

  • Solvent: D₂O (Deuterium Oxide).

  • Internal Standard: Methanol or Dioxane (non-reactive).

  • Procedure: Dissolve CAS 1854-23-5 in D₂O.

  • Acquisition: Acquire 13C spectra immediately and at set time intervals (t=0, 1h, 24h).

  • Signal Tracking:

    • Free HCHO: Look for the signal of methylene glycol (CH₂(OH)₂) at ~82-83 ppm .

    • Bound HCHO: Look for the N-CH₂-N signals of the morpholine ring at ~50-60 ppm .

  • Calculation: The ratio of the integral of the 83 ppm peak to the internal standard gives the true concentration of free formaldehyde at equilibrium.

Experimental Data Interpretation

When validating CAS 1854-23-5, your data should reflect the following trends if the product is high-quality and the method is sound:

  • Temperature Dependence: Hydrolysis follows Arrhenius behavior. A 10°C increase typically doubles the release rate (

    
    ).
    
    • Expectation: At 25°C, equilibrium is reached within minutes to hours (unlike hours to days for Imidazolidinyl Urea).

  • pH Sensitivity:

    • Acidic (pH < 5): Rapid, total hydrolysis. The molecule degrades completely.

    • Alkaline (pH > 8): The N-Mannich base is more stable; release rate decreases.

  • Matrix Effects: In metalworking fluids (MWF), amine buffers (e.g., ethanolamine) can react with released HCHO to form triazines, effectively "hiding" the formaldehyde. Always validate in the final matrix, not just water.

Safety & Regulatory Context
  • Sensitization: The "Free Formaldehyde" limit for labeling in the EU (CLP) is often 0.1% (1000 ppm). Because CAS 1854-23-5 hydrolyzes rapidly, a 1000 ppm dosage of the biocide may result in >200 ppm free formaldehyde almost instantly, potentially triggering labeling requirements that slower releasers (like DMDM Hydantoin) might avoid.

  • Carcinogenicity: Formaldehyde is a Category 1B carcinogen (EU). Validation data proving that the equilibrium concentration stays below threshold limits is essential for safety dossiers.

References
  • LookChem. (n.d.).[1] Bioban P-1487 - MSDS and Chemical Properties. Retrieved from

  • Haz-Map. (2026). Bioban P-1487 - Occupational Health Database. National Library of Medicine. Retrieved from

  • U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from

  • De Groot, A. C., et al. (2010). Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Contact Dermatitis. Retrieved from

  • Emeis, D., et al. (2010). Determination of formaldehyde in formaldehyde-releaser patch test preparations using 13C NMR Spectroscopy. Contact Dermatitis. Retrieved from

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

[1][2][3]

CAS Number: 1854-23-5 Synonyms: Bioban P-1487 (component), 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine Primary Hazard Class: Corrosive (Skin/Eyes), Acute Toxic (Dermal/Inhalation), Skin Sensitizer, Flammable Liquid. [1][2][3][4]

Executive Safety Summary

Immediate Action Required: This compound is a formaldehyde-releasing biocide and a morpholine derivative.[1][2][3] It poses a dual threat: immediate chemical burns (corrosivity) and long-term immunological sensitization.[1][2][3]

As a Senior Application Scientist, I prioritize the "Barrier-in-Depth" approach. Reliance on a single layer of PPE is insufficient due to the compound's ability to penetrate standard nitrile rapidly under continuous contact. The following protocols are designed to prevent not just acute injury, but the development of permanent contact dermatitis.

Hazard-Based PPE Specification Matrix

The following specifications are non-negotiable for handling pure substance or high-concentration formulations (>10%).

PPE CategoryStandard RequirementTechnical Justification & Senior Scientist Note
Hand Protection (Splash) Double-gloved Nitrile (Min 0.11mm / 5 mil outer)Why: Morpholine derivatives can swell and permeate thin nitrile.[1][2][3] Protocol: Inner glove (colored) + Outer glove (neutral). Immediately change outer glove upon any splash.
Hand Protection (Bulk/Spill) Butyl Rubber or Multi-layer Laminate (e.g., Silver Shield/4H)Why: Standard nitrile offers <15 min protection against saturation. Butyl/Laminate offers >480 min breakthrough time against nitro-paraffins and amines.[2][3]
Eye/Face Protection Chemical Goggles + Face Shield Why: "Safety glasses" are prohibited. The compound is corrosive (Skin Corr.[5][6] 1B). A mist or splash can cause irreversible corneal opacity. The shield protects the neck/chin from splashes.
Body Protection Chemical-Resistant Apron over FR Lab Coat Why: The substance is a Flammable Liquid (Cat 3).[1][2][3][7] A standard poly-blend lab coat can melt to skin in a fire.[1][2][3] Use a Flame Resistant (FR) coat with a chemically impervious apron (Tychem® or PVC).
Respiratory Full-face Respirator with OV/P100 Cartridges Why: Required only if working outside a Fume Hood (e.g., spill cleanup).[1][2][3] Use Organic Vapor (OV) cartridges for the solvent and P100 for particulates/mists.
Engineering Controls & Hierarchy

Before donning PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.

HierarchyOfControlscluster_0Primary Barrier (Engineering)cluster_1Secondary Barrier (PPE)cluster_2Operational LogicHoodChemical Fume Hood(Face Velocity: 80-100 fpm)GroundingStatic Grounding(Flammable Liquid Cat 3)Hood->GroundingCheckPre-Work Check:Sash Height & AirflowGrounding->CheckGlovesGloves: Butyl orDouble NitrileEyesGoggles + Face ShieldGloves->EyesBodyFR Coat + ApronEyes->BodyActionHandling/TransferBody->ActionCheck->Gloves

Figure 1: The Hierarchy of Controls for CAS 1854-23-5.[1][2][3] Note the integration of static grounding due to flammability risks.[2]

Operational Protocol: Safe Handling Workflow
Phase A: Pre-Operational Validation (The "Self-Validating" Step)[1][2][3]
  • Glove Inflation Test: Before use, trap air in your Butyl or Nitrile gloves and squeeze to check for pinholes. Never trust a glove straight out of the box for corrosive service.[2][3]

  • Neutralizer Prep: Have a spill kit ready containing an inert absorbent (vermiculite/sand). Do not use sawdust (flammability risk with oxidizers/nitro compounds).

Phase B: Active Handling (Transfer & Weighing)[1][2][3]
  • Location: All transfers must occur within the fume hood.

  • Technique:

    • Don PPE in order: Lab coat -> Apron -> Inner Gloves -> Face Protection -> Outer Gloves.[1][2][3]

    • Ground the receiving vessel if pouring >500mL (Flash point concern).

    • Keep the sash at the lowest comfortable working height.

    • The "Clean Hand/Dirty Hand" Rule: Keep one hand "clean" (touching only the sash/pipette bulb) and one hand "dirty" (touching the chemical container).

Phase C: Decontamination & Doffing[1][2][3]
  • Solvent Trap: Wipe down the exterior of the chemical bottle with a dry tissue, then a damp tissue (water/detergent) before returning it to storage.

  • Doffing Sequence (Critical to prevent secondary exposure):

    • Wash outer gloves while still on hands with soap and water.

    • Remove outer gloves (peel from cuff, turning inside out).

    • Remove apron and face shield.

    • Remove inner gloves (avoid touching skin with outer surface).

    • Immediate Wash: Wash hands with soap and cool water for 60 seconds.

DoffingProtocolstartEnd of Procedurewash_outer1. Wash Outer Gloves(Soap/Water)start->wash_outerremove_outer2. Remove Outer Gloves(Peel Inside-Out)wash_outer->remove_outerremove_face3. Remove Face Shield& Apronremove_outer->remove_faceremove_inner4. Remove Inner Gloves(Do not touch skin)remove_face->remove_innerhand_wash5. Wash Hands(60s Cool Water)remove_inner->hand_wash

Figure 2: Safe Doffing Sequence.[1][2][3] Washing outer gloves before removal significantly reduces the risk of wrist contact dermatitis.[2]

Emergency Response & Disposal
Skin Contact (The "15-Minute Rule")

If the chemical penetrates PPE or contacts skin:

  • Immediacy: Stop work immediately.

  • Removal: Remove contaminated clothing while under the safety shower.[8]

  • Flushing: Flush skin for a minimum of 15 minutes .[8]

  • Medical: Seek medical attention. Show the SDS (specifically noting the nitro-morpholine structure) to the physician.[1][2][3][5]

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Butyl Rubber gloves and a respirator (OV Cartridge) if outside the hood.

  • Absorb: Use vermiculite or sand.[9] Avoid combustible materials.[1][2][3][7][8][9]

  • Clean: Collect in a sealed hazardous waste container. Scrub the area with a mild detergent and water; do not use bleach (potential reaction with amines).

Waste Disposal[3][5]
  • Classification: Hazardous Chemical Waste (Flammable, Corrosive, Toxic).

  • Segregation: Do not mix with strong acids (exothermic reaction) or oxidizing agents.[7]

  • Labeling: Clearly label as "Contains Morpholine Derivatives / Nitro-compounds."

References
  • National Center for Biotechnology Information (PubChem). (2025). 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine (CAS 1854-23-5) - Safety and Hazards.[1][2][3][4] Retrieved from [Link][1][2][3]

  • Haz-Map (Occupational Health Database). (n.d.).[3] 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents.[1][2][3][4][10] Retrieved from [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine
Reactant of Route 2
4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.